Product packaging for 3,4-Difluorobenzoic acid(Cat. No.:CAS No. 455-86-7)

3,4-Difluorobenzoic acid

Cat. No.: B048323
CAS No.: 455-86-7
M. Wt: 158.1 g/mol
InChI Key: FPENCTDAQQQKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Difluorobenzoic acid (CAS 455-86-7) is a high-value fluorinated aromatic building block critical in advanced organic synthesis and pharmaceutical research. This compound serves as a key synthetic intermediate for developing bioactive molecules, with specific utility in the synthesis of carbazolone derivatives for pharmaceutical applications . Its properties also make it suitable for use in the development of liquid crystal materials and various agrochemicals, including herbicides . As a substituted benzoic acid, it is a fundamental synthon used in the production of organic chemical raw materials, dyes, and pesticides . The compound is characterized by its high purity and consistent quality, making it a reliable reagent for demanding research and development processes. Specifications: CAS Number: 455-86-7 Molecular Formula: C₇H₄F₂O₂ Molecular Weight: 158.10 g/mol Appearance: White to almost white powder or crystal Melting Point: 120 - 124 °C Purity: ≥98% (by GC and titration) Applications: Pharmaceutical Intermediates: Used in the synthesis of complex molecules for drug discovery and development . Agrochemical Research: Serves as a key raw material for the preparation of herbicides and other agricultural chemicals . Material Science: Employed in the development of specialty materials such as liquid crystals . Organic Synthesis: A versatile starting material and intermediate for a wide range of chemical transformations . Note: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2O2 B048323 3,4-Difluorobenzoic acid CAS No. 455-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPENCTDAQQQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196539
Record name 3,4-Difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name 3,4-Difluorobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10994
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

455-86-7
Record name 3,4-Difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 455-86-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Difluorobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5J3RFV8N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. A thorough understanding of its physical properties is essential for its effective utilization in research and development. This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental methodologies and spectral data analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReference
CAS Number 455-86-7[1]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [1]
Appearance White to off-white crystalline powder
IUPAC Name This compound

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below, providing a consolidated view for easy reference and comparison.

PropertyValueExperimental Method
Melting Point 120-122 °CCapillary Method (OECD 102)[1]
Boiling Point 257.0 ± 20.0 °C (Predicted)Ebulliometer or Distillation Method (OECD 103)[1]
Solubility Slightly soluble in cold water; Soluble in Chloroform and Methanol (Slightly)Flask Method (OECD 105)[1]
pKa 3.80 ± 0.10 (Predicted)Potentiometric Titration (OECD 112)[1]
Density 1.3486 g/cm³ (Estimate)Pycnometer or Oscillating Densimeter

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (Capillary Method - OECD 102)

The melting point of this compound is determined using the capillary method, a standard technique for solid crystalline compounds.

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe.

  • Glass capillary tubes, sealed at one end.

  • Thermometer or digital temperature sensor.

Procedure:

  • A small amount of finely powdered, dry this compound is introduced into a glass capillary tube and packed to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt (T_start) and the temperature at which it is completely molten (T_end) are recorded.

  • The melting range is reported as T_start - T_end. For a pure substance, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method - OECD 103)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure.[2][3] An ebulliometer is a common apparatus for this determination.

Apparatus:

  • Ebulliometer (a device for precise measurement of boiling points).

  • Heating mantle.

  • Condenser.

  • Calibrated thermometer or temperature probe.

Procedure:

  • The ebulliometer is filled with this compound.

  • The liquid is heated to its boiling point.

  • The apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid, in equilibrium with the liquid itself.

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.

Solubility Determination (Flask Method - OECD 105)

The solubility of this compound in various solvents is determined by the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[4][5][6]

Apparatus:

  • Erlenmeyer flasks with stoppers.

  • Constant temperature water bath or shaker.

  • Analytical balance.

  • Filtration apparatus.

  • Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method.

  • The solubility is expressed as mass per unit volume of the solvent (e.g., g/L or mg/mL).

pKa Determination (Potentiometric Titration - OECD 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, this can be determined by potentiometric titration.

Apparatus:

  • pH meter with a calibrated electrode.

  • Burette.

  • Magnetic stirrer.

  • Titration vessel.

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (typically a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Obtain Pure Sample Obtain Pure Sample Grind to Fine Powder Grind to Fine Powder Obtain Pure Sample->Grind to Fine Powder Boiling Point (Ebulliometer) Boiling Point (Ebulliometer) Obtain Pure Sample->Boiling Point (Ebulliometer) Solubility (Flask Method) Solubility (Flask Method) Obtain Pure Sample->Solubility (Flask Method) pKa (Titration) pKa (Titration) Obtain Pure Sample->pKa (Titration) NMR (1H, 13C) NMR (1H, 13C) Obtain Pure Sample->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Obtain Pure Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Obtain Pure Sample->Mass Spectrometry Melting Point (Capillary) Melting Point (Capillary) Grind to Fine Powder->Melting Point (Capillary) Compile Data Tables Compile Data Tables Melting Point (Capillary)->Compile Data Tables Boiling Point (Ebulliometer)->Compile Data Tables Solubility (Flask Method)->Compile Data Tables pKa (Titration)->Compile Data Tables NMR (1H, 13C)->Compile Data Tables IR Spectroscopy->Compile Data Tables Mass Spectrometry->Compile Data Tables Generate Technical Report Generate Technical Report Compile Data Tables->Generate Technical Report

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Spectral Data and Interpretation

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7-8 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carbons directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹J_CF).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

  • A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.

  • C-F stretching bands in the fingerprint region, usually between 1000-1400 cm⁻¹.

  • C-H stretching from the aromatic ring around 3000-3100 cm⁻¹.

  • C=C stretching bands from the aromatic ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (158.10 g/mol ).[7]

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[8][9] The fragmentation of this compound would be expected to yield a prominent peak at m/z 141 due to the loss of a hydroxyl radical, and a peak at m/z 113 from the subsequent loss of carbon monoxide. The presence of the difluorophenyl cation would also be expected.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with detailed experimental methodologies based on international standards, offers a practical resource for laboratory work. The inclusion of spectroscopic data interpretation and a workflow visualization further enhances the utility of this guide for the characterization and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its strategic importance, particularly in the pharmaceutical and agrochemical industries, stems from the unique properties imparted by the fluorine atoms.[1] The introduction of fluorine into drug candidates can significantly enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of the chemical structure, bonding, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1 and fluorine atoms at positions 3 and 4. The presence of these electron-withdrawing groups influences the electronic properties of the entire molecule.

Table 1: Chemical Identity and Physicochemical Properties of this compound

ParameterValueReference(s)
IUPAC Name This compound[2]
CAS Number 455-86-7[2]
Molecular Formula C₇H₄F₂O₂[2]
Molecular Weight 158.10 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 120-122 °C[3]
pKa (Predicted) 3.80 ± 0.10[3]
Solubility Slightly soluble in cold water; Soluble in Chloroform, Methanol[3]
SMILES String C1=CC(=C(C=C1C(=O)O)F)F[2]
InChI Key FPENCTDAQQQKNY-UHFFFAOYSA-N[2]

Molecular Bonding and Crystal Structure

The molecular geometry and bonding of this compound have been elucidated by X-ray crystallography. In the solid state, the molecules typically form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a characteristic feature of most carboxylic acids.

The crystal structure data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC).[2]

  • CCDC Number: 881260[2]

  • Associated Publication DOI: 10.1039/c2cc33811d[2]

Analysis of the crystallographic data provides precise measurements of bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic profile. While a full table of coordinates is extensive, the key intramolecular bonding parameters (e.g., C-C, C-H, C-F, C=O, C-O, O-H bond lengths and angles) can be obtained by accessing the CCDC deposition number. The geometry is generally planar, with the carboxylic acid group lying in the plane of the benzene ring.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

NucleusAtom Position(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity / Coupling
¹H Aromatic H (H-2)~8.0 - 8.2Doublet of doublets (dd)
Aromatic H (H-5)~7.3 - 7.5Multiplet (m)
Aromatic H (H-6)~7.8 - 8.0Doublet of doublets (dd)
Carboxyl H (-COOH)>12.0Broad singlet (br s)
¹³C Carboxyl C=O~165 - 170Singlet (s)
Aromatic C-1~128 - 132Triplet (t, due to C-F coupling)
Aromatic C-2~118 - 122Doublet (d)
Aromatic C-3~150 - 155Doublet of doublets (dd)
Aromatic C-4~152 - 157Doublet of doublets (dd)
Aromatic C-5~117 - 121Doublet (d)
Aromatic C-6~125 - 129Doublet (d)
Note: Predicted values are based on established chemical shift ranges and coupling patterns for substituted benzoic acids. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum is dominated by absorptions from the carboxylic acid group and the fluorinated aromatic ring.

Table 3: Key FTIR Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3300 - 2500O-H stretch (from hydrogen-bonded -COOH)Broad, Strong
~1710 - 1680C=O stretch (carbonyl of carboxylic acid)Strong
~1600 - 1450C=C stretch (aromatic ring)Medium
~1320 - 1210C-O stretch (coupled with O-H in-plane bend)Medium
~1250 - 1100C-F stretch (aryl-fluoride)Strong
~960 - 900O-H bend (out-of-plane)Broad, Medium
~850 - 750C-H bend (out-of-plane)Medium-Strong
Note: Wavenumbers are approximate and can vary based on the physical state of the sample (e.g., solid KBr pellet vs. solution).[5][6]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion (M⁺) peak at m/z 158.[7] Common fragmentation patterns include the loss of the hydroxyl group (-OH, m/z 141) and the carboxyl group (-COOH, m/z 113).[2]

Experimental Protocols

Synthesis Protocol: Oxidation of 3,4-Difluorotoluene (B1333485)

This protocol is based on a reported method for the synthesis of this compound.

  • Reactor Setup: In a 100 mL jacketed reactor equipped with a gas inlet, stirrer, and temperature probe, add 20.0 mL of acetic acid, 0.05 g of manganese(II) acetate, and 1.91 g of sulfuric acid.

  • Addition of Starting Material: Add 14.1 g of 3,4-difluorotoluene to the reactor.

  • Ozonolysis: Cool the reaction mixture to approximately 16°C. Begin bubbling a stream of ozone gas (O₃) through the mixture. Slowly introduce a total of 4.0 g of ozone over a period of 60 minutes while maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Quenching and Work-up: Once the reaction is complete, purge the system with nitrogen gas to remove any residual ozone.

  • Isolation: The product, this compound, can be isolated from the reaction mixture by standard procedures such as crystallization or extraction. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of dry this compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mandatory Visualizations

G Logical Relationship of this compound Structure Molecular Structure C₇H₄F₂O₂ Properties Chemical Properties (Acidity, Reactivity) Structure->Properties Bonding Bonding & Geometry (Bond Lengths, Angles) Structure->Bonding Spectroscopy Spectroscopic Signatures Structure->Spectroscopy determines NMR NMR (¹H, ¹³C) Spectroscopy->NMR FTIR FTIR (Vibrational Modes) Spectroscopy->FTIR MS Mass Spec (m/z, Fragmentation) Spectroscopy->MS

Caption: Logical diagram illustrating how the molecular structure dictates the chemical properties and spectroscopic signatures of this compound.

G Experimental Workflow: Synthesis of this compound Start Start Materials (3,4-Difluorotoluene, Catalysts, Solvents) Reactor Charge Reactor & Cool to 16°C Start->Reactor Ozone Introduce Ozone (O₃) over 60 min Reactor->Ozone Monitor Monitor Reaction (GC/HPLC) Ozone->Monitor Purge Purge with N₂ Monitor->Purge Complete Isolate Isolate Crude Product (Crystallization/Extraction) Purge->Isolate Purify Purify by Recrystallization Isolate->Purify End Final Product (this compound) Purify->End

Caption: A simplified workflow for the synthesis of this compound via the ozonolysis of 3,4-difluorotoluene.

G Role in Drug Development DFBA This compound (Building Block) Reaction1 Amidation DFBA->Reaction1 Reaction2 Esterification DFBA->Reaction2 Reaction3 Coupling Rxn DFBA->Reaction3 Intermediate Fluorinated Intermediate Reaction1->Intermediate Reaction2->Intermediate Reaction3->Intermediate LeadCompound Lead Compound / API Intermediate->LeadCompound Further Synthesis

Caption: Use of this compound as a key starting material for creating more complex fluorinated intermediates in drug discovery.

References

An In-depth Technical Guide to 3,4-Difluorobenzoic Acid (CAS 455-86-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzoic acid, with the CAS registry number 455-86-7, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key reactions of this compound, along with its applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 455-86-7[1][2]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [1]
Melting Point 120-124 °C[2]
Boiling Point 257.0 ± 20.0 °C (Predicted)
Appearance White to almost white powder or crystal[2]
Solubility Slightly soluble in cold water. Soluble in chloroform (B151607) and methanol.
pKa 3.80 ± 0.10 (Predicted)
InChI Key FPENCTDAQQQKNY-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)F)F[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) Range (ppm)Notes
¹H NMR 10.0-13.2-COOH : Broad singlet, characteristic of a carboxylic acid proton. The exact shift can vary with solvent and concentration.
7.0-8.5Ar-H : Complex multiplet patterns due to fluorine-hydrogen coupling.
¹³C NMR 165-185C=O : Carboxylic acid carbonyl carbon.
115-165Ar-C : Aromatic carbons, with chemical shifts influenced by the fluorine and carboxylic acid substituents. Carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-H stretchVery broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
1680-1710C=O stretchStrong absorption, indicative of the carboxylic acid carbonyl group.
1450-1600C=C stretchAromatic ring vibrations.
1200-1300C-O stretchAssociated with the carboxylic acid.
1100-1250C-F stretchStrong absorptions characteristic of aryl fluorides.
Mass Spectrometry

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern will include characteristic losses of -OH (m/z = 141) and -COOH (m/z = 113).

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictogram:

  • Exclamation mark

Experimental Protocols

Synthesis of this compound via Ozonolysis

This protocol describes the synthesis of this compound from 3,4-difluorotoluene (B1333485).

Materials:

  • 3,4-Difluorotoluene

  • Acetic acid

  • Manganese(II) acetate

  • Sulfuric acid

  • Ozone

  • Nitrogen gas

  • 100 mL jacketed reactor

  • HPLC or GC system for analysis

Procedure:

  • To a 100 mL jacketed reactor, add 200 mL of acetic acid, 0.05 g of manganese(II) acetate, 1.91 g of sulfuric acid, and 14.1 g of 3,4-difluorotoluene sequentially.[3]

  • Cool the reaction mixture to 16 °C using the reactor jacket.[3]

  • Slowly bubble 4.0 g of ozone through the reaction mixture over a period of 60 minutes.[3]

  • Upon completion of the ozonolysis, purge the reaction system with nitrogen gas to remove any residual ozone.[3]

  • The reaction progress and yield can be monitored by HPLC or GC analysis. A typical yield for this reaction is approximately 98%.[3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis 3_4_Difluorotoluene 3,4-Difluorotoluene Reactor 100 mL Jacketed Reactor 3_4_Difluorotoluene->Reactor Reagents Acetic Acid, Manganese(II) Acetate, Sulfuric Acid Reagents->Reactor Cooling Cool to 16 °C Reactor->Cooling Ozonolysis Introduce Ozone (1 hr) Cooling->Ozonolysis Purge Purge with Nitrogen Ozonolysis->Purge Analysis HPLC/GC Analysis Purge->Analysis Product This compound Analysis->Product

Caption: Workflow for the synthesis of this compound via ozonolysis.
Fischer Esterification of this compound

This protocol is a general procedure for Fischer esterification that can be adapted for this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of the desired anhydrous alcohol (e.g., 5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • The product can be further purified by distillation or column chromatography.

Amidation of this compound

This is a general protocol for the amidation of a carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask, condenser, dropping funnel

Procedure: Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent.

  • Add thionyl chloride or oxalyl chloride (1.1-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-difluorobenzoyl chloride.

Step 2: Amidation

  • Dissolve the desired amine (1.0 eq) and a tertiary amine base (1.1 eq) in an anhydrous aprotic solvent in a separate flask at 0 °C.

  • Add a solution of the crude 3,4-difluorobenzoyl chloride in the same solvent dropwise to the amine solution.

  • Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The incorporation of the 3,4-difluorophenyl moiety into small molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[1] this compound is a key starting material for the synthesis of a variety of bioactive compounds, including kinase inhibitors for the treatment of cancer.

Role as a Scaffold for Kinase Inhibitors

Many protein kinase inhibitors feature aromatic systems that interact with the ATP-binding pocket of the enzyme. The 3,4-difluorophenyl group can form favorable interactions within this pocket and the fluorine atoms can modulate the pKa of nearby functional groups and improve metabolic stability. Derivatives of fluorinated benzoic acids have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are key targets in oncology.[4][5]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant interest. The this compound scaffold can be utilized to synthesize compounds that inhibit these kinases, thereby disrupting the downstream signaling and inducing apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by drugs derived from this compound.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique properties, stemming from the difluoro substitution pattern, offer significant advantages in the design and synthesis of novel compounds with enhanced biological activity and material properties. This technical guide provides a solid foundation of its properties, synthesis, and applications, aiming to facilitate its effective use in research and development endeavors.

References

A Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Difluorobenzoic acid (CAS No. 455-86-7), a compound of interest in pharmaceutical and materials science research. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄F₂O₂ with a molecular weight of 158.10 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.9-8.1m-H-6
~7.8-7.9m-H-2
~7.3-7.4m-H-5
~11.0-13.0br s--COOH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~165C=O
~150-155 (dd)C-3, C-4
~125-130Aromatic CH
~115-120 (d)Aromatic CH
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and fluorinated aromatic structure.

Wavenumber (cm⁻¹)Functional Group Assignment
~2500-3300 (broad)O-H stretch (Carboxylic acid dimer)
~1700C=O stretch (Carboxylic acid)
~1600, ~1500C=C stretch (Aromatic ring)
~1200-1300C-O stretch
~1100-1200C-F stretch
~900O-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
158~80[M]⁺ (Molecular ion)
141100[M-OH]⁺
113~70[M-COOH]⁺
87~20[C₅H₂F₂]⁺
63~25[C₅H₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 3,4-Difluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. While extensive quantitative solubility data is not widely published, this document outlines the foundational principles, critical experimental protocols for its determination, and the expected solubility behavior in various organic solvents.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical parameter in pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be absorbed, it must first be in a dissolved state.[1] Poor solubility is a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.[1][2] this compound, as a substituted benzoic acid, serves as a vital building block in organic synthesis. Understanding its solubility profile in different organic solvents is essential for optimizing reaction conditions, purification processes like crystallization, and the formulation of final products. The solubility of a substance is fundamentally dependent on the physical and chemical properties of both the solute (this compound) and the solvent, as well as extrinsic factors like temperature and pressure.[1][2]

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a lack of extensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures. The available information is largely qualitative. General chemical data sheets indicate that it is slightly soluble in chloroform (B151607) and methanol, and also slightly soluble in cold water.[3][4]

Based on its molecular structure—a polar carboxylic acid functional group attached to a less polar difluorinated benzene (B151609) ring—its solubility behavior is governed by the "like dissolves like" principle. It is expected to exhibit higher solubility in polar organic solvents capable of hydrogen bonding (e.g., alcohols, ethers) and lower solubility in non-polar hydrocarbon solvents.

For future experimental work, data should be presented systematically. The following table provides a standardized format for reporting experimentally determined solubility values.

SolventTemperature (°C / K)Mole Fraction (x₁)Solubility (g / 100 g Solvent)Method of AnalysisReference
Methanol25 / 298.15Data not availableData not availablee.g., Gravimetric-
Ethanol25 / 298.15Data not availableData not availablee.g., HPLC-
1-Propanol25 / 298.15Data not availableData not availablee.g., Gravimetric-
Acetone25 / 298.15Data not availableData not availablee.g., UV-Vis-
Ethyl Acetate25 / 298.15Data not availableData not availablee.g., HPLC-
Acetonitrile25 / 298.15Data not availableData not availablee.g., Gravimetric-
Chloroform25 / 298.15Data not availableData not availablee.g., Gravimetric-
Toluene25 / 298.15Data not availableData not availablee.g., HPLC-
n-Heptane25 / 298.15Data not availableData not availablee.g., Gravimetric-

Experimental Protocol for Solubility Determination

The most robust and common method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[5] The goal is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[6] The concentration of the solute in the saturated solution is then measured, which defines its solubility.[2][6]

An excess amount of the solid solute (this compound) is added to a known quantity of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as the gravimetric method.

  • Solute: High-purity this compound (>98%)

  • Solvents: Analytical or HPLC grade organic solvents

  • Apparatus:

    • Thermostatic orbital shaker or water bath capable of maintaining temperature ±0.1°C

    • Analytical balance (±0.0001 g)

    • Glass vials or flasks with airtight seals

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Pipettes and volumetric flasks

    • Pre-weighed evaporating dishes or watch glasses[2]

    • Drying oven

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[6]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The required time may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).[6]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter to remove any undissolved micro-particles.

  • Quantification (Gravimetric Method):

    • Dispense an accurately weighed amount of the clear filtrate into a pre-weighed, dry evaporating dish.[2][6]

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat).

    • Once the solvent has evaporated, place the dish in a drying oven at a suitable temperature (e.g., 70-100°C) until a constant weight of the solid residue is obtained.[2][7]

    • Cool the dish in a desiccator before weighing.

  • Calculation: The solubility (S), expressed in grams of solute per 100 g of solvent, is calculated using the following formula:

    S = (m_residue / m_filtrate - m_residue) * 100

    Where:

    • m_residue is the final mass of the dried solid (solute).

    • m_filtrate is the initial mass of the saturated solution sample taken.

  • Validation: The experiment should be performed in triplicate to ensure the precision and reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method coupled with gravimetric analysis for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis (Gravimetric) cluster_result Result A Add Excess 3,4-Difluorobenzoic Acid to Vial B Add Known Mass of Solvent A->B C Seal Vial & Agitate in Thermostatic Shaker (e.g., 24-72h at T) B->C D Allow Excess Solid to Settle (Static, >2h at T) C->D E Withdraw Supernatant via Filtered Syringe D->E F Transfer Weighed Filtrate to Pre-weighed Dish E->F G Evaporate Solvent F->G H Dry Residue to Constant Mass G->H I Calculate Solubility (g/100g Solvent) H->I

Workflow for solubility determination using the isothermal shake-flask method.

Thermodynamic Considerations and Modeling

While experimental data is paramount, thermodynamic models can be used to correlate and predict solubility. For systems involving substituted benzoic acids, semi-empirical models like the modified Apelblat equation are frequently used to correlate mole fraction solubility with absolute temperature.[8] These models are invaluable for interpolating solubility at temperatures not experimentally tested and for understanding the thermodynamics of the dissolution process, such as the enthalpy and entropy of solution.[9][10] More advanced models based on statistical thermodynamics, like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can also be applied to predict phase equilibria for benzoic acid derivatives in various solvents.[11]

References

An In-depth Technical Guide to the Melting Point of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point of 3,4-Difluorobenzoic acid, a crucial physical property for researchers, scientists, and professionals in drug development. This document outlines the established melting point values, detailed experimental protocols for its determination, and a logical workflow for thermal analysis.

Physicochemical Properties of this compound

This compound is a white crystalline solid. Its thermal properties are critical for various applications, including synthesis, formulation, and quality control. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular FormulaC₇H₄F₂O₂[1][2]
Molecular Weight158.10 g/mol [3]
Melting Point 120-122 °C [1][4]
123 °C [2]
Boiling Point257.0 ± 20.0 °C (Predicted)[1][4]
AppearanceWhite Crystalline Powder[3]
SolubilitySlightly soluble in cold water, Chloroform (Slightly), Methanol (Slightly)[1][4]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It provides precise determination of the melting point and the enthalpy of fusion.

Objective: To accurately determine the melting point (Tm) and the heat of fusion (ΔHf) of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance (sensitivity ± 0.01 mg)

  • Tweezers

  • Nitrogen gas supply (high purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity this compound into a tared aluminum DSC pan.

    • Hermetically seal the pan with a lid to ensure a closed system, preventing any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.[6]

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point, for instance, 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a controlled heating rate of 10 °C/min.[6] This heating rate is a common standard for such analyses.

    • After the first heating scan, cool the sample back to 25 °C at a rate of 10 °C/min.

    • Perform a second heating scan from 25 °C to 150 °C at the same heating rate of 10 °C/min to observe any changes in the thermal behavior after the initial melt, which can provide information about sample purity and thermal history.

  • Data Analysis:

    • Plot the heat flow (in mW) as a function of temperature (°C).

    • The melting point (Tm) is determined as the onset temperature or the peak temperature of the endothermic transition (melting peak).

    • The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak. The value is typically expressed in Joules per gram (J/g).

Synthesis and Purity Considerations

The melting point of a crystalline solid is highly dependent on its purity. Impurities typically depress and broaden the melting range. This compound can be synthesized through various methods, such as the oxidation of 3,4-difluorotoluene (B1333485) or the decarboxylation of 4,5-difluorophthalic acid.[7][8] The purification of the final product, often through recrystallization, is a critical step to obtain a sharp and accurate melting point.

Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal characterization of this compound.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_report Reporting prep Weigh 2-5 mg of This compound seal Hermetically Seal in Aluminum Pan prep->seal setup Instrument Setup (N2 atmosphere, 20-50 mL/min) prep->setup run Run DSC Scan (10 °C/min ramp) setup->run plot Plot Heat Flow vs. Temperature run->plot determine_tm Determine Melting Point (Tm) plot->determine_tm determine_dhf Calculate Heat of Fusion (ΔHf) plot->determine_dhf report Final Report with Tm and ΔHf determine_tm->report determine_dhf->report

Caption: Experimental workflow for determining the melting point of this compound using DSC.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Difluorobenzoic acid (CAS No. 455-86-7), a crucial building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3][4][5]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3][4]

Signal Word: Warning[2][3][4]

Hazard Pictogram:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₇H₄F₂O₂
Molecular Weight 158.10 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 120-122 °C[2]
Boiling Point 257.0 ± 20.0 °C (Predicted)[6]
Density 1.3486 g/cm³ (Estimate)[6]
Solubility Slightly soluble in cold water.[6] Soluble in Chloroform (Slightly), Methanol (Slightly).[6]
Vapor Pressure 0.00766 mmHg at 25°C[6]
pKa 3.80 ± 0.10 (Predicted)[6]

Toxicological Information

While comprehensive toxicological data is not available for this compound, the existing classifications indicate the primary toxicological concerns.

Toxicity EndpointClassification/Data
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]. Specific LD50 data is not available.
Acute Dermal Toxicity No data available.
Acute Inhalation Toxicity No data available.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][4][5].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1][4][5].
Respiratory or Skin Sensitization No data available to classify.
Germ Cell Mutagenicity No data available to classify.
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]
Reproductive Toxicity No data available to classify.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1][4].
Specific Target Organ Toxicity (Repeated Exposure) No data available to classify.
Aspiration Hazard No data available to classify.

Safety and Handling Precautions

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

  • Ventilation: Work in a well-ventilated area. Use a chemical fume hood for all procedures that may generate dust or aerosols.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[4]

    • Lab Coat: A standard laboratory coat should be worn. For larger quantities or when there is a risk of significant splashing, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 (or equivalent) respirator should be used.[2]

PPE_Selection Start Handling this compound Task Assess Task and Potential for Exposure Start->Task SmallScale Small-Scale Lab Use (mg to g scale) Task->SmallScale Low Exposure Risk LargeScale Large-Scale or Dust-Generating (>g scale, milling, etc.) Task->LargeScale Higher Exposure Risk EyeProtection Chemical Safety Goggles (EN 166 / ANSI Z87.1) SmallScale->EyeProtection HandProtection Chemical-Resistant Gloves (e.g., Nitrile) SmallScale->HandProtection BodyProtection Laboratory Coat SmallScale->BodyProtection LargeScale->EyeProtection LargeScale->HandProtection LargeScale->BodyProtection RespiratoryProtection N95 Respirator or Higher LargeScale->RespiratoryProtection

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.
Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][5]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

First_Aid_Decision_Tree Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion ActionInhalation Move to Fresh Air Seek Medical Attention if Symptoms Persist Inhalation->ActionInhalation ActionSkin Wash with Soap and Water (15 min) Remove Contaminated Clothing Seek Medical Attention if Irritation Persists SkinContact->ActionSkin ActionEye Flush with Water (15 min) Remove Contact Lenses Seek Immediate Medical Attention EyeContact->ActionEye ActionIngestion Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->ActionIngestion

Figure 2: First Aid Decision Tree for Exposure Incidents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use extinguishing media appropriate for the surrounding fire.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and hydrogen fluoride.[4]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the substance.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleanup:

    • Ventilate the area of the spill.

    • Carefully sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below is a generalized methodology for an acute dermal irritation study, based on OECD Test Guideline 404.

Example Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits are typically used.[7]

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

    • A single dose of 0.5 grams of the test substance (moistened with a small amount of water to form a paste) is applied to a small area of the skin (approximately 6 cm²).[7]

    • The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]

    • After 4 hours, the dressing and any residual test substance are removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored according to a standardized grading system (e.g., Draize scale).

  • Evaluation: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance.

Dermal_Irritation_Workflow Start Start: Dermal Irritation Test (OECD 404) Preparation Animal Preparation (Clipping of Fur) Start->Preparation Application Application of 0.5g Substance to 6 cm² Skin Area Preparation->Application Exposure Cover with Gauze and Dressing (4-hour Exposure) Application->Exposure Removal Removal of Patch and Residual Substance Exposure->Removal Observation Observation and Scoring (1, 24, 48, 72 hours) Removal->Observation Evaluation Evaluation of Erythema and Edema Calculation of Irritation Index Observation->Evaluation Classification Classification of Irritancy Evaluation->Classification

Figure 3: Generalized Experimental Workflow for an Acute Dermal Irritation Study.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[4]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

A Technical Guide to 3,4-Difluorobenzoic Acid: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid (CAS No. 455-86-7) is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in modern organic synthesis.[1] Its unique electronic and steric properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of fluorine can significantly enhance the metabolic stability, membrane permeability, and binding affinity of target molecules, making this compound a subject of considerable interest in drug discovery and medicinal chemistry.[1] This guide provides an in-depth overview of the commercial availability of this compound, its key applications, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk orders for industrial applications. The purity of the commercially available product is typically high, often exceeding 98%.

Table 1: Commercial Availability of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%5 g, 25 g, Bulk
Thermo Scientific (Alfa Aesar)≥98%1 g, 5 g, 25 g
Chem-Impex International≥98% (GC)5 g, 25 g, Bulk
GLR Innovations98% (Technical Grade)900 ml, Kilogram quantities
Frontier Specialty ChemicalsHigh Purity1 g, Bulk
ParchemBulkBulk, Railcar, Barge, Drum
Beijing Huafeng United Technology100% (Industrial Grade)Bulk

Note: Pricing is subject to change and depends on the quantity and supplier. Please refer to the suppliers' websites for the most current information.

Quality Specifications

The quality and purity of this compound are critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) detailing the physical and chemical properties of the material.

Table 2: Typical Physicochemical Properties of this compound

PropertyValueReference
CAS Number 455-86-7[1][3]
Molecular Formula C₇H₄F₂O₂[1][4]
Molecular Weight 158.10 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 120-124 °C[1][3]
Purity (Assay) ≥98%[1][3]
Solubility Slightly soluble in cold water[2]

Applications in Research and Drug Development

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The difluoro-substituted phenyl ring is a common motif in selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy.

The expression of COX-2 is induced by various pro-inflammatory stimuli, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2_Enzyme COX-2 Enzyme ProInflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalyzes Conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates COX2_Inhibitor Selective COX-2 Inhibitor (Derived from this compound) COX2_Inhibitor->COX2_Enzyme Inhibits

COX-2 Signaling Pathway and Inhibition.
Agrochemicals and Material Science

In addition to its pharmaceutical applications, this compound is used in the synthesis of advanced agrochemicals.[1] The fluorine atoms can enhance the efficacy and stability of pesticides and herbicides. In material science, it serves as a precursor for the production of specialty polymers and liquid crystals, where the fluorine substituents can impart desirable properties such as thermal stability and specific electronic characteristics.[1]

Experimental Protocols

The following section provides a detailed methodology for a common reaction involving this compound: amide coupling to form N-(pyridin-2-yl)-3,4-difluorobenzamide. This reaction is representative of the use of this compound as a building block in the synthesis of more complex molecules.

Synthesis of N-(pyridin-2-yl)-3,4-difluorobenzamide

This protocol describes a two-step process: the conversion of this compound to its acid chloride, followed by coupling with 2-aminopyridine (B139424).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-Aminopyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Step 1: Formation of 3,4-Difluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2-3 eq).

  • Optionally, a catalytic amount of DMF can be added.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-difluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with 2-Aminopyridine

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyridin-2-yl)-3,4-difluorobenzamide.

Amide_Coupling_Workflow Start Start Acid_Chloride_Formation 1. Form Acid Chloride (this compound + SOCl₂) Start->Acid_Chloride_Formation Amine_Solution 2. Prepare Amine Solution (2-Aminopyridine + TEA in DCM) Start->Amine_Solution Coupling 3. Amide Coupling (Add Acid Chloride to Amine Solution at 0°C) Acid_Chloride_Formation->Coupling Amine_Solution->Coupling Workup 4. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Coupling->Workup Purification 5. Purification (Flash Column Chromatography) Workup->Purification Product N-(pyridin-2-yl)-3,4-difluorobenzamide Purification->Product

Experimental Workflow for Amide Coupling.

Supplier Qualification Workflow

For researchers and drug development professionals, selecting a reliable supplier for key starting materials like this compound is a critical step. The following diagram outlines a logical workflow for qualifying a potential supplier.

Supplier_Qualification Start Identify Potential Suppliers Request_Info Request Information (CoA, SDS, Quote, Lead Time) Start->Request_Info Evaluate_Specs Evaluate Specifications (Purity, Impurity Profile) Request_Info->Evaluate_Specs Meets_Requirements Meets Requirements? Request_Sample Request Sample for QC Testing Evaluate_Specs->Request_Sample Yes Reject_Supplier Reject Supplier Evaluate_Specs->Reject_Supplier No Perform_QC Perform In-House QC Testing Request_Sample->Perform_QC Passes_QC Passes QC? Assess_Business Assess Business Factors (Pricing, Scalability, Support) Perform_QC->Assess_Business Yes Perform_QC->Reject_Supplier No Select_Supplier Select and Qualify Supplier Assess_Business->Select_Supplier

Logical Workflow for Supplier Selection.

References

An Overview of 3,4-Difluorobenzoic Acid for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in various fields of chemical synthesis. Its utility is particularly noted in the pharmaceutical industry, where the incorporation of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. It is also utilized as an intermediate in the synthesis of agrochemicals and advanced materials. This document provides core information regarding its fundamental chemical properties.

Core Chemical Properties

The fundamental quantitative data for this compound is summarized below.

PropertyValue
Molecular Formula C₇H₄F₂O₂[1][2][3][4]
Linear Formula F₂C₆H₃CO₂H[5]
Molecular Weight 158.10 g/mol [5]
CAS Number 455-86-7[1][2][3][6]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not available within the scope of the initial information retrieval. Such procedures would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases.

Chemical Identity Visualization

The following diagram illustrates the direct relationship between the common name of the compound and its primary chemical identifiers.

molecular_identity formula Formula: C₇H₄F₂O₂ mol_weight Molecular Weight: 158.10 g/mol compound compound compound->mol_weight

References

An In-depth Technical Guide to the Acidity and pKa of 3,4-Difluorobenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 3,4-difluorobenzoic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental protocols for pKa determination, and explores the relevance of this compound's physicochemical properties in the context of drug-target interactions, with a particular focus on its application in the development of cardiac myosin inhibitors like mavacamten (B608862).

Introduction

This compound is an aromatic carboxylic acid that has garnered significant interest in the pharmaceutical industry. The strategic incorporation of fluorine atoms onto the benzene (B151609) ring profoundly influences the molecule's electronic properties, thereby affecting its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] An accurate understanding of the acid dissociation constant (pKa) is fundamental for predicting the ionization state of the molecule under physiological conditions, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a detailed examination of the acidity of this compound and its implications for drug design and development.

Physicochemical Properties and Acidity

The acidity of a substituted benzoic acid is primarily determined by the electronic effects of the substituents on the aromatic ring. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion upon deprotonation and thus increases the acidity of the carboxylic acid group.

Quantitative Data for this compound

The key physicochemical and acidity data for this compound are summarized in the table below, alongside benzoic acid for comparison.

PropertyThis compoundBenzoic Acid (Reference)
Molecular Formula C₇H₄F₂O₂C₇H₆O₂
Molecular Weight 158.10 g/mol 122.12 g/mol
Melting Point 121 - 124 °C122 °C
Water Solubility Slightly soluble in cold waterSlightly soluble
pKa (experimental) 3.80[3]4.20[3]
Predicted pKa 3.80 ± 0.10[4]-

The experimental pKa of 3.80 for this compound indicates that it is a stronger acid than benzoic acid (pKa 4.20).[3] This increased acidity is a direct consequence of the electron-withdrawing nature of the two fluorine atoms, which stabilize the negative charge of the carboxylate anion.

Experimental Determination of pKa

The pKa of a compound can be determined experimentally using several well-established methods. The two most common techniques for ionizable compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acidic compound while monitoring the pH. The pKa is determined from the resulting titration curve.

Experimental Protocol:

  • Apparatus:

    • Calibrated pH meter with a glass electrode

    • Magnetic stirrer and stir bar

    • Burette (Class A)

    • Titration vessel (beaker)

  • Reagents:

    • This compound sample of known weight

    • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

    • Deionized water

    • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

  • Procedure:

    • Calibrate the pH meter using the standard buffers.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in the titration vessel.

    • Place the titration vessel on the magnetic stirrer and immerse the pH electrode in the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point and begins to plateau.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the steepest portion of the curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence point (the peak of the derivative curve). The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.

experimental_workflow_potentiometry cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Dissolve this compound titrate Add NaOH in Increments prep_acid->titrate prep_base Standardize NaOH Solution prep_base->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH after Each Addition titrate->record_ph Iterate record_ph->titrate plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve find_half_equiv Determine Half-Equivalence Point plot_curve->find_half_equiv determine_pka pKa = pH at Half-Equivalence find_half_equiv->determine_pka

Potentiometric titration workflow for pKa determination.
UV-Vis Spectrophotometry

This technique relies on the difference in the ultraviolet absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the compound. By measuring the absorbance at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Apparatus:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Calibrated pH meter

  • Reagents:

    • Stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water)

    • A series of buffer solutions with known pH values spanning the expected pKa

    • Strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) solutions

  • Procedure:

    • Prepare a highly acidic solution of the compound (e.g., in 0.1 M HCl) to obtain the spectrum of the fully protonated form.

    • Prepare a highly basic solution of the compound (e.g., in 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form.

    • Scan the UV spectrum (e.g., 200-400 nm) for both solutions to identify the analytical wavelength where the absorbance difference between the two forms is maximal.

    • Prepare a series of solutions of the compound at the same concentration in the different buffer solutions of known pH.

    • Measure the absorbance of each buffered solution at the selected analytical wavelength.

  • Data Analysis:

    • The pKa can be determined graphically by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)] where:

      • A is the absorbance of the sample at a given pH.

      • AI is the absorbance of the fully ionized (basic) form.

      • AU is the absorbance of the fully unionized (acidic) form.

experimental_workflow_spectrophotometry cluster_prep Preparation & Spectral Scan cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep_solutions Prepare Acidic, Basic & Buffered Solutions scan_spectra Scan UV Spectra of Acidic & Basic Forms prep_solutions->scan_spectra measure_abs Measure Absorbance of Buffered Solutions at λmax prep_solutions->measure_abs select_lambda Select Analytical Wavelength (λmax) scan_spectra->select_lambda select_lambda->measure_abs plot_curve Plot Absorbance vs. pH measure_abs->plot_curve calculate_pka Determine pKa from Inflection Point or Equation plot_curve->calculate_pka

UV-Vis spectrophotometry workflow for pKa determination.

Relevance in Drug Development: A Case Study of Mavacamten

The physicochemical properties imparted by the 3,4-difluorophenyl moiety, which is derived from this compound, are critical in the design of targeted therapies. A prominent example is mavacamten , a first-in-class cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy (HCM).[5][6]

HCM is characterized by hypercontractility of the heart muscle, often due to mutations in sarcomeric proteins like β-cardiac myosin.[7] Mavacamten modulates the activity of cardiac myosin by stabilizing an auto-inhibited, energy-sparing state known as the interacting-heads motif (IHM).[7][8] In this state, the myosin heads are sequestered and unable to bind to actin, thus reducing the number of force-producing cross-bridges and normalizing cardiac contractility.[9][10]

The 3,4-difluorophenyl group in molecules like those related to mavacamten plays a crucial role in the drug-target interaction. The fluorine atoms can modulate the electronic distribution of the aromatic ring, influencing its ability to participate in non-covalent interactions within the binding pocket of the myosin protein.[1] These interactions can include hydrophobic interactions and potentially weak hydrogen bonds or dipole-dipole interactions, which contribute to the overall binding affinity and specificity of the drug.[11][12] The increased acidity of the parent benzoic acid also influences the synthetic routes and reactivity of intermediates used in the drug's production.

logical_relationship_mavacamten cluster_acid Physicochemical Properties cluster_drug Drug Molecule cluster_target Biological Target & Mechanism cluster_outcome Therapeutic Outcome acid This compound properties Increased Acidity (pKa ≈ 3.80) Electron-Withdrawing Effects acid->properties due to -I effect of F moiety 3,4-Difluorophenyl Moiety acid->moiety is a precursor to mavacamten Mavacamten (Cardiac Myosin Inhibitor) moiety->mavacamten is a key component of binding Binding to Myosin moiety->binding contributes to binding affinity mavacamten->binding myosin β-Cardiac Myosin myosin->binding stabilization Stabilization of Autoinhibited Interacting-Heads Motif (IHM) binding->stabilization inhibition Inhibition of Myosin ATPase Activity stabilization->inhibition outcome Reduced Cardiac Hypercontractility (Treatment for HCM) inhibition->outcome

Logical relationship of this compound's properties to drug action.

Conclusion

This compound is a valuable synthon in drug discovery, largely due to the advantageous properties conferred by its fluorine substituents. Its increased acidity, with a pKa of 3.80, is a direct result of the strong inductive electron-withdrawing effect of the fluorine atoms. This property, along with others such as modulated lipophilicity and metabolic stability, makes the 3,4-difluorophenyl moiety a desirable feature in the design of potent and selective therapeutics. The case of mavacamten illustrates how these fundamental physicochemical characteristics translate into a successful, mechanism-based treatment for a complex cardiovascular disease. A thorough understanding and precise measurement of the pKa of such building blocks are therefore critical for the rational design and development of new chemical entities.

References

An In-depth Technical Guide to 3,4-Difluorobenzoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzoic acid and its derivatives represent a significant class of compounds in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms onto the benzoic acid scaffold imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives and analogs, with a focus on their role in drug discovery and development.

Physicochemical Properties of this compound

This compound is a white crystalline solid that serves as a primary building block for the synthesis of more complex derivatives.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C7H4F2O2[1]
Molecular Weight 158.10 g/mol [1]
Melting Point 120-122 °C[2]
Appearance White crystalline powder[1]
Solubility Slightly soluble in cold water
CAS Number 455-86-7[1]

Synthesis of this compound and its Precursors

The synthesis of this compound and its key precursors, such as 3,4-difluorobenzonitrile (B1296988) and 3,4-difluorobenzaldehyde (B20872), can be achieved through various synthetic routes.

Synthesis of 3,4-Difluorobenzonitrile

A common method for the preparation of 3,4-difluorobenzonitrile involves a halogen-exchange reaction from 3,4-dichlorobenzonitrile (B1293625) using potassium fluoride (B91410).

Experimental Protocol: Halogen-Exchange Fluorination for 3,4-Difluorobenzonitrile

  • Reactants: 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as solvent, and a phase-transfer catalyst such as bis-(N-bis(dimethylamino)methylene)-iminium chloride.

  • Procedure:

    • In a reactor equipped with a reflux water-dividing device, add 3,4-dichlorobenzonitrile and an anhydrous aprotic polar solvent like DMI.

    • Heat the mixture to 90-120 °C under reflux to remove any residual water.

    • Add potassium fluoride and the phase-transfer catalyst to the reactor.

    • Increase the temperature to 130-150 °C and allow the reaction to proceed for 2-3 hours.

    • Further, increase the temperature to 180-200 °C and continue the reaction for 5-6 hours.

    • Upon completion, the reaction mixture is filtered to remove inorganic salts.

    • The filtrate is then subjected to reduced pressure distillation to isolate 3,4-difluorobenzonitrile with a purity of over 99%.[3]

Synthesis of 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde can be synthesized from 3,4-difluorobromobenzene via a Grignard reaction followed by formylation.

Experimental Protocol: Grignard Reaction for 3,4-Difluorobenzaldehyde

  • Reactants: 3,4-difluorobromobenzene, magnesium turnings, isopropyl chloride, tetrahydrofuran (B95107) (THF) as solvent, and N,N-dimethylformamide (DMF).

  • Procedure:

    • Prepare the Grignard reagent by reacting magnesium turnings with isopropyl chloride in THF.

    • To the freshly prepared Grignard reagent, add a solution of 3,4-difluorobromobenzene in THF dropwise at a temperature of 0-10 °C.

    • After the addition is complete, add a solution of N,N-dimethylformamide in THF dropwise at the same temperature.

    • Quench the reaction with water and then acidify with concentrated hydrochloric acid to a pH of approximately 4.

    • Extract the aqueous layer with toluene.

    • Wash the combined organic layers with saturated salt solution and then water.

    • Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation to yield 3,4-difluorobenzaldehyde with a purity of 99.5% or higher.[4]

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising activity in various therapeutic areas, particularly as antimicrobial and signaling pathway modulators.

Antimicrobial Activity

The incorporation of the 3,4-difluoro-substituted phenyl ring into various heterocyclic scaffolds has led to the development of potent antimicrobial agents. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against various bacterial strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
6i HydrazoneStaphylococcus aureus1.56[5]
6i HydrazoneMRSA1.56[5]
6i HydrazoneBacillus subtilis0.78[5]
6j HydrazoneStaphylococcus aureus3.125[5]
6j HydrazoneMRSA1.56[5]
6j HydrazoneBacillus subtilis1.56[5]
Representative Compound Benzoyl benzoic acidStaphylococcus epidermidis0.5[6][7][8]

Signaling Pathway Modulation

This compound derivatives have been investigated as modulators of key cellular signaling pathways, offering potential therapeutic interventions in various diseases.

Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

A critical step in bacterial transcription is the binding of the sigma (σ) factor to the core RNA polymerase (RNAP) to form the holoenzyme.[6][7][8] Small molecules that inhibit this protein-protein interaction can effectively block bacterial gene expression and growth.[6][7][8] Benzoic acid derivatives have been identified as inhibitors of this interaction.[6][7][8]

cluster_bacterial_cell Bacterial Cell Core RNAP Core RNAP RNAP Holoenzyme RNAP Holoenzyme Core RNAP->RNAP Holoenzyme binds Sigma Factor Sigma Factor Sigma Factor->RNAP Holoenzyme binds Transcription Transcription RNAP Holoenzyme->Transcription initiates Promoter DNA Promoter DNA Promoter DNA->Transcription template Inhibitor 3,4-Difluorobenzoic Acid Derivative Inhibitor->RNAP Holoenzyme inhibits formation

Inhibition of Bacterial Transcription Initiation

Modulation of the Bone Morphogenetic Protein 2 (BMP-2) Signaling Pathway

Bone Morphogenetic Protein 2 (BMP-2) is a member of the transforming growth factor-beta (TGF-β) superfamily and plays a crucial role in bone and cartilage formation.[8] The BMP-2 signaling cascade is initiated by the binding of BMP-2 to its receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[9][10] Certain benzoic acid analogues have been identified as stimulators of BMP-2 production.[11]

cluster_cell Cell BMP-2 BMP-2 BMP Receptor BMP Receptor BMP-2->BMP Receptor binds Smad 1/5/8 Smad 1/5/8 BMP Receptor->Smad 1/5/8 phosphorylates p-Smad 1/5/8 p-Smad 1/5/8 Smad 1/5/8->p-Smad 1/5/8 Smad Complex Smad Complex p-Smad 1/5/8->Smad Complex binds Smad4 Smad4 Smad4->Smad Complex binds Nucleus Nucleus Smad Complex->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates Stimulator Benzoic Acid Analog Stimulator->BMP-2 stimulates production

BMP-2 Signaling Pathway Stimulation

Experimental Workflows in Drug Discovery

The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial screening to lead optimization.

High-Throughput Screening (HTS) and Hit-to-Lead Workflow

The initial phase of drug discovery often involves high-throughput screening (HTS) of a large compound library to identify "hits" that exhibit activity against a specific biological target. These hits then undergo a rigorous "hit-to-lead" process to identify promising lead compounds for further development.

cluster_workflow Hit-to-Lead Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_Confirmation Hit Confirmation (Re-testing, Orthogonal Assays) Hit_ID->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR ADMET Early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Selection Lead Series Selection SAR->Lead_Selection ADMET->Lead_Selection Lead_Optimization Lead Optimization Lead_Selection->Lead_Optimization

Drug Discovery Workflow: Hit-to-Lead

This compound and its derivatives are invaluable tools in the fields of drug discovery and agrochemical research. The presence of the difluoro substitution pattern provides a powerful means to modulate the properties of bioactive molecules, leading to compounds with enhanced efficacy and improved pharmacokinetic profiles. This technical guide has provided an overview of the synthesis, biological activities, and drug discovery workflows associated with this important class of compounds, highlighting their potential for the development of novel therapeutic agents and other valuable chemical entities. Further exploration of the vast chemical space accessible from this compound is likely to yield new and improved molecules with significant societal benefits.

References

A Technical Guide to the Historical Synthesis of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 3,4-difluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document provides a detailed overview of various synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the creation of complex molecules for the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the benzene (B151609) ring significantly alters the electronic properties of the molecule, enhancing characteristics such as metabolic stability and binding affinity in target compounds. This guide delves into the foundational synthetic routes that have been historically employed for its preparation.

Core Synthesis Methods

Several key strategies have been historically utilized for the synthesis of this compound. These methods, originating from foundational organic chemistry principles, include the oxidation of a substituted toluene, the decarboxylation of a phthalic acid derivative, a multi-step synthesis from 1,2-difluorobenzene (B135520), the conversion of 3,4-difluoroaniline (B56902), and the carbonation of a Grignard reagent. Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Oxidation of 3,4-Difluorotoluene

A direct and efficient method for the synthesis of this compound is the oxidation of the methyl group of 3,4-difluorotoluene. Historically, strong oxidizing agents like potassium permanganate (B83412) have been used for the oxidation of alkylbenzenes.[1] A more modern and high-yielding approach involves the use of ozone.[2]

Experimental Protocol: Ozonolysis of 3,4-Difluorotoluene [2]

  • Reaction Setup: In a 100 mL jacketed reactor, sequentially add 200 mL of acetic acid, 0.05 g of manganese(II) acetate, 1.91 g of sulfuric acid, and 14.1 g of 3,4-difluorotoluene.

  • Ozonolysis: Cool the reaction mixture to 16°C. Slowly bubble 4.0 g of ozone through the mixture over a period of 60 minutes.

  • Work-up: Upon completion of the reaction, purge the system with nitrogen to remove any residual ozone.

  • Analysis: The reaction mixture can be analyzed by HPLC or GC to determine the yield of this compound.

Quantitative Data: Oxidation of 3,4-Difluorotoluene

MethodOxidizing AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)
Ozonolysis[2]OzoneManganese(II) acetateAcetic Acid161 hour98
Permanganate Oxidation (General)[1][3]Potassium Permanganate-Water (alkaline)Reflux2-4 hoursVariable

Synthesis Workflow: Oxidation of 3,4-Difluorotoluene

Oxidation of 3,4-Difluorotoluene A 3,4-Difluorotoluene B Oxidation (O3, Mn(OAc)2, H2SO4, Acetic Acid) A->B C This compound B->C

Caption: Workflow for the oxidation of 3,4-difluorotoluene.

Decarboxylation of 4,5-Difluorophthalic Acid or Anhydride

This method involves the removal of a carboxyl group from 4,5-difluorophthalic acid or its anhydride, typically at elevated temperatures in the presence of a copper catalyst.[4] The choice of solvent and catalyst can influence the reaction's efficiency.

Experimental Protocol: Copper-Catalyzed Decarboxylation [4]

  • Reaction Setup: To a suitable reaction vessel, add 4,5-difluorophthalic acid (or anhydride), a catalytic amount of copper(I) oxide or copper(II) oxide, and a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

  • Decarboxylation: Heat the mixture to a temperature between 125°C and 190°C. The reaction time can vary from 3 to 30 hours, depending on the specific conditions.

  • Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

Quantitative Data: Decarboxylation of 4,5-Difluorophthalic Acid/Anhydride

Starting MaterialCatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)
4,5-Difluorophthalic Anhydride5% CuONMP190385
4,5-Difluorophthalic Acid10% CuONMP190387
4,5-Difluorophthalic Acid10% CuODMAc1252470
4,5-Difluorophthalic Anhydride1% Cu2ONMP1903082

Synthesis Workflow: Decarboxylation

Decarboxylation of 4,5-Difluorophthalic Acid A 4,5-Difluorophthalic Acid or Anhydride B Decarboxylation (Copper Catalyst, High Temp.) A->B C This compound B->C

Caption: Workflow for the decarboxylation route.

Synthesis from 1,2-Difluorobenzene

A multi-step synthesis starting from 1,2-difluorobenzene provides another route to this compound. This pathway involves the nitration of 1,2-difluorobenzene to form 3,4-difluoronitrobenzene (B149031), followed by the reduction of the nitro group to an amine, yielding 3,4-difluoroaniline.[5] The aniline (B41778) is then converted to the benzoic acid.

Experimental Protocol: Synthesis from 1,2-Difluorobenzene [5]

  • Step 1: Nitration of 1,2-Difluorobenzene

    • Reaction Setup: Prepare a nitrating mixture of nitric acid and sulfuric acid.

    • Nitration: Add 1,2-difluorobenzene to the nitrating mixture, maintaining the temperature between 20-90°C.

    • Isolation: After the reaction is complete, separate the organic layer containing 3,4-difluoronitrobenzene.

  • Step 2: Reduction of 3,4-Difluoronitrobenzene

    • Reaction Setup: Dissolve 3,4-difluoronitrobenzene in a suitable solvent such as ethanol.

    • Reduction: Add a catalyst, such as Raney nickel, and hydrogenate the mixture in a Parr apparatus under pressure.

    • Isolation: After the reaction is complete, filter off the catalyst and remove the solvent by distillation to obtain 3,4-difluoroaniline.

  • Step 3: Conversion of 3,4-Difluoroaniline to this compound (via Sandmeyer-type reaction)

    • Diazotization: Dissolve 3,4-difluoroaniline in an acidic solution (e.g., HCl or H2SO4) and cool to 0-5°C. Add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt.[6]

    • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the cyanide solution.

    • Hydrolysis: Heat the resulting benzonitrile (B105546) derivative under acidic or basic conditions to hydrolyze the nitrile group to a carboxylic acid.

    • Isolation: Acidify the reaction mixture to precipitate the this compound, which can then be collected by filtration and purified by recrystallization.

Quantitative Data: Synthesis from 1,2-Difluorobenzene

StepReactantsReagentsConditionsYield (%)
Nitration[5]1,2-DifluorobenzeneHNO3, H2SO420-90°CGood
Reduction[5]3,4-DifluoronitrobenzeneH2, Raney Ni60°C, 3 atm93
Diazotization/Cyanation/Hydrolysis3,4-Difluoroaniline1. NaNO2, HCl2. CuCN3. H3O+, heat0-5°C, then heatVariable

Synthesis Workflow: From 1,2-Difluorobenzene

Synthesis from 1,2-Difluorobenzene A 1,2-Difluorobenzene B Nitration A->B C 3,4-Difluoronitrobenzene B->C D Reduction C->D E 3,4-Difluoroaniline D->E F Diazotization & Sandmeyer Reaction (Cyanation) E->F G 3,4-Difluorobenzonitrile F->G H Hydrolysis G->H I This compound H->I

Caption: Multi-step synthesis from 1,2-difluorobenzene.

Grignard Reaction with a Dihalobenzene Precursor

The Grignard reaction is a classic method for forming carbon-carbon bonds and can be used to synthesize carboxylic acids through the reaction of an organomagnesium halide with carbon dioxide.[7] Starting from a suitable dihalobenzene, such as 1-bromo-3,4-difluorobenzene, the Grignard reagent can be prepared and subsequently carboxylated.

Experimental Protocol: Grignard Reaction and Carbonation

  • Grignard Reagent Formation:

    • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Initiation: Add a small amount of a solution of 1-bromo-3,4-difluorobenzene in anhydrous diethyl ether or THF to the magnesium turnings. A crystal of iodine may be added to help initiate the reaction.

    • Addition: Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromo-3,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be heated to ensure full conversion.

  • Carbonation:

    • Reaction: Cool the Grignard reagent solution in an ice bath. Pour the solution slowly onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.

    • Work-up: Allow the mixture to warm to room temperature, which will sublime the excess dry ice. Quench the reaction by slowly adding a dilute acid (e.g., HCl).

  • Isolation:

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

    • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent to yield the crude this compound. Recrystallization can be used for further purification.

Quantitative Data: Grignard Reaction

Starting MaterialReagentsSolventConditionsYield (%)
1-Bromo-3,4-difluorobenzene1. Mg2. CO23. H3O+Diethyl ether or THFAnhydrous, inert atmosphereModerate to Good

Synthesis Workflow: Grignard Reaction

Grignard Synthesis A 1-Bromo-3,4-difluorobenzene B Grignard Reagent Formation (Mg, ether) A->B C 3,4-Difluorophenyl- magnesium Bromide B->C D Carbonation (CO2) C->D E Acidic Work-up D->E F This compound E->F

Caption: Synthesis of this compound via a Grignard reaction.

Conclusion

The historical synthesis of this compound has relied on a variety of fundamental organic reactions. Each method presents a unique set of considerations for the research and process chemist, from the choice of starting materials to the optimization of reaction conditions. While modern synthetic methods may offer improvements in efficiency and safety, a thorough understanding of these classical routes provides a valuable foundation for the continued development of novel synthetic strategies in the field of medicinal and materials chemistry.

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis of key intermediates for three blockbuster pharmaceuticals: Atorvastatin, a cholesterol-lowering agent; Oseltamivir, an antiviral medication; and Imatinib, a targeted cancer therapeutic. The document outlines the critical synthetic pathways, presents detailed experimental protocols for the formation of pivotal intermediates, and summarizes quantitative data to facilitate comparison and analysis. Visualizations of the synthetic workflows are provided to enhance understanding of the complex molecular architecture involved in modern drug development.

Atorvastatin: A Statin for Hypercholesterolemia

Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Its complex structure necessitates a multi-step synthesis, with the Paal-Knorr reaction being a cornerstone of the most common industrial route. This approach involves the convergent synthesis of two key intermediates: a 1,4-diketone and a chiral amino-ester side chain.

Key Intermediates in Atorvastatin Synthesis

The efficient synthesis of Atorvastatin hinges on the preparation of two primary intermediates:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-Diketone Intermediate): This achiral component forms the core pyrrole (B145914) ring of Atorvastatin upon reaction with the chiral side chain.

  • tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amino-Ester Intermediate): This chiral building block provides the stereochemically crucial side chain responsible for the drug's specific interaction with the HMG-CoA reductase enzyme.[1]

Synthetic Workflow for Atorvastatin

The synthesis of Atorvastatin via the Paal-Knorr reaction is a convergent process. The 1,4-diketone and the chiral amino-ester are synthesized separately and then condensed to form the protected Atorvastatin backbone. Subsequent deprotection steps yield the final active pharmaceutical ingredient (API).

Atorvastatin Synthesis Workflow cluster_diketone 1,4-Diketone Synthesis cluster_sidechain Chiral Side-Chain Synthesis Stetter_Reaction Stetter Reaction Diketone 1,4-Diketone Intermediate Stetter_Reaction->Diketone Paal_Knorr Paal-Knorr Condensation Diketone->Paal_Knorr Asymmetric_Hydrogenation Asymmetric Hydrogenation Chiral_Amine Chiral Amino-Ester Intermediate Asymmetric_Hydrogenation->Chiral_Amine Chiral_Amine->Paal_Knorr Protected_Atorvastatin Protected Atorvastatin Paal_Knorr->Protected_Atorvastatin Deprotection Deprotection Protected_Atorvastatin->Deprotection Atorvastatin_API Atorvastatin API Deprotection->Atorvastatin_API Oseltamivir Synthesis Workflow Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Ethyl_Shikimate Ethyl Shikimate Esterification->Ethyl_Shikimate Trimesylation Trimesylation Ethyl_Shikimate->Trimesylation Trimesylate_Intermediate Trimesylate Intermediate Trimesylation->Trimesylate_Intermediate Regioselective_Azidation Regioselective Azidation Trimesylate_Intermediate->Regioselective_Azidation Azido_Dimesylate Azido-Dimesylate Intermediate Regioselective_Azidation->Azido_Dimesylate Aziridination Aziridination Azido_Dimesylate->Aziridination Aziridine_Intermediate Aziridine Intermediate Aziridination->Aziridine_Intermediate Ring_Opening Aziridine Ring Opening Aziridine_Intermediate->Ring_Opening Amino_Alcohol Amino Alcohol Intermediate Ring_Opening->Amino_Alcohol Acylation Selective N-Acetylation Amino_Alcohol->Acylation Protected_Oseltamivir Protected Oseltamivir Acylation->Protected_Oseltamivir Final_Steps Final Steps (e.g., deallylation) Protected_Oseltamivir->Final_Steps Oseltamivir_API Oseltamivir API Final_Steps->Oseltamivir_API Imatinib Synthesis Workflow Starting_Materials 2-Methyl-5-nitroaniline & 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one Ring_Closure Pyrimidine Ring Formation Starting_Materials->Ring_Closure Nitro_Pyrimidine N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine Ring_Closure->Nitro_Pyrimidine Nitro_Reduction Nitro Group Reduction Nitro_Pyrimidine->Nitro_Reduction Amino_Pyrimidine N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine Nitro_Reduction->Amino_Pyrimidine Amidation Amidation with 4-(4-methylpiperazinomethyl) benzoyl chloride Amino_Pyrimidine->Amidation Imatinib_Base Imatinib Base Amidation->Imatinib_Base Salt_Formation Salt Formation (Mesylate) Imatinib_Base->Salt_Formation Imatinib_Mesylate Imatinib Mesylate API Salt_Formation->Imatinib_Mesylate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3,4-difluorobenzoic acid, a valuable building block in pharmaceutical and agrochemical research, starting from 1,2-difluorobenzene (B135520). The described methodology follows a two-step synthetic sequence involving a Friedel-Crafts acylation followed by a haloform oxidation.

Overall Synthetic Pathway

The synthesis proceeds in two main steps:

  • Step 1: Friedel-Crafts Acylation. 1,2-Difluorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the intermediate, 3,4-difluoroacetophenone.

  • Step 2: Haloform Reaction (Oxidation). The methyl ketone group of 3,4-difluoroacetophenone is oxidized using a sodium hypochlorite (B82951) solution to afford the final product, this compound.

Synthetic_Pathway 1_2_Difluorobenzene 1,2-Difluorobenzene Intermediate 3,4-Difluoroacetophenone 1_2_Difluorobenzene->Intermediate Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃) Final_Product This compound Intermediate->Final_Product Step 2: Haloform Oxidation (NaOCl, NaOH)

Caption: Overall two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the compounds involved in this synthesis.

Table 1: Physical and Chemical Properties of Reactants, Intermediate, and Product.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)CAS Number
1,2-DifluorobenzeneC₆H₄F₂114.0992-341.158367-11-3
3,4-DifluoroacetophenoneC₈H₆F₂O156.1394-95 / 13 mmHg19-201.246369-33-5
This compoundC₇H₄F₂O₂158.10-120-122-455-86-7

Table 2: Expected Spectroscopic Data.

Compound1H NMR (δ ppm)13C NMR (δ ppm)
3,4-Difluoroacetophenone 7.8-7.9 (m, 1H), 7.6-7.7 (m, 1H), 7.2-7.3 (m, 1H), 2.5 (s, 3H)~195 (C=O), ~150-155 (d, C-F), ~125 (d), ~118 (d), ~117 (d), ~26 (CH₃)
This compound 10.0-13.0 (br s, 1H, COOH), 7.8-8.0 (m, 2H), 7.3-7.5 (m, 1H)~165 (C=O), ~150-155 (d, C-F), ~125 (d), ~118 (d), ~117 (d)

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions. Full spectral data for 3',4'-Difluoroacetophenone can be accessed through SpectraBase[1].

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Acetyl chloride is corrosive and a lachrymator.

  • Sodium hypochlorite solution (bleach) is corrosive.

  • Dichloromethane (B109758) is a suspected carcinogen.

Step 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene to 3,4-Difluoroacetophenone

Note: 1,2-Difluorobenzene is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms and steric hindrance.[2] Therefore, this reaction may require elevated temperatures and may result in moderate yields. The following protocol is adapted from a procedure for a similar substrate.[3]

Materials:

  • 1,2-Difluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.5 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise from the dropping funnel.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 40 °C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 3,4-difluoroacetophenone.

Step 2: Haloform Oxidation of 3,4-Difluoroacetophenone to this compound

This procedure utilizes the haloform reaction to convert the methyl ketone intermediate into the corresponding carboxylic acid.[3][4]

Materials:

  • 3,4-Difluoroacetophenone

  • Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach, ~12%)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beaker

  • Buchner funnel and filter paper

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoroacetophenone (1.0 equivalent).

  • Add the sodium hypochlorite solution (4.0 equivalents of NaOCl).

  • Heat the mixture to reflux and maintain for 4 hours. The reaction mixture should become a single phase as the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture until the pH is approximately 1. A white precipitate of this compound should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • The crude product can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Haloform Oxidation S1_Start Setup dry glassware S1_Add_AlCl3 Add AlCl₃ and CH₂Cl₂ S1_Start->S1_Add_AlCl3 S1_Cool Cool to 0 °C S1_Add_AlCl3->S1_Cool S1_Add_AcCl Add Acetyl Chloride S1_Cool->S1_Add_AcCl S1_Add_DFB Add 1,2-Difluorobenzene S1_Add_AcCl->S1_Add_DFB S1_React Warm to RT and Reflux S1_Add_DFB->S1_React S1_Quench Quench with Ice/HCl S1_React->S1_Quench S1_Extract Extract with CH₂Cl₂ S1_Quench->S1_Extract S1_Wash Wash Organic Layer S1_Extract->S1_Wash S1_Dry Dry and Concentrate S1_Wash->S1_Dry S1_Purify Vacuum Distillation S1_Dry->S1_Purify S1_Product 3,4-Difluoroacetophenone S1_Purify->S1_Product S2_Start Combine Intermediate and NaOCl Solution S1_Product->S2_Start Use as starting material S2_Reflux Reflux for 4h S2_Start->S2_Reflux S2_Cool Cool to RT S2_Reflux->S2_Cool S2_Acidify Acidify with HCl (pH~1) S2_Cool->S2_Acidify S2_Precipitate Cool in Ice Bath S2_Acidify->S2_Precipitate S2_Filter Vacuum Filtration S2_Precipitate->S2_Filter S2_Recrystallize Recrystallize S2_Filter->S2_Recrystallize S2_Dry Dry Product S2_Recrystallize->S2_Dry S2_Product This compound S2_Dry->S2_Product

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Decarboxylation of 4,5-Difluorophthalic Acid to 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-difluorobenzoic acid via the decarboxylation of 4,5-difluorophthalic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active ingredients.

Introduction

The selective decarboxylation of 4,5-difluorophthalic acid or its anhydride (B1165640) presents an efficient route to produce this compound. This reaction typically involves heating the starting material in a high-boiling polar aprotic solvent, often in the presence of a metal catalyst to enhance reaction rate and yield. The choice of catalyst and solvent system is crucial for optimizing the reaction conditions.

Reaction Principle

The reaction proceeds by the removal of one of the two carboxylic acid groups from the phthalic acid backbone as carbon dioxide. The presence of two fluorine atoms on the aromatic ring influences the reactivity and requires specific conditions for selective mono-decarboxylation. The reaction can be catalyzed by various copper compounds and other transition metal salts.

Experimental Protocols

Detailed methodologies for the decarboxylation reaction are outlined below. These protocols are based on established literature and patent procedures.

Protocol 1: Copper(I) Oxide Catalyzed Decarboxylation in Dimethyl Acetamide (B32628)

This protocol describes a method using a copper(I) oxide catalyst in dimethyl acetamide at a moderate temperature.

Materials:

  • 4,5-Difluorophthalic acid

  • Dimethyl acetamide (DMAc)

  • Copper(I) oxide (Cu₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (B1210297)

  • Deionized water

  • Activated carbon

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4,5-difluorophthalic acid (e.g., 0.55 g, 2.7 mmol) and dimethyl acetamide.

  • Add copper(I) oxide (10% by weight relative to the starting material).

  • Heat the reaction mixture to 125°C and maintain for 24 hours. Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • For further purification, the crude product can be recrystallized from water with the addition of activated carbon for decolorization.

Protocol 2: Copper(II) Oxide Catalyzed Decarboxylation in N-Methyl-2-Pyrrolidone

This protocol outlines a preferred method using N-methyl-2-pyrrolidone as the solvent and copper(II) oxide as the catalyst, which can lead to a cleaner reaction with high conversion.

Materials:

  • 4,5-Difluorophthalic acid or 4,5-Difluorophthalic anhydride

  • N-Methyl-2-pyrrolidone (NMP)

  • Copper(II) oxide (CuO)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Activated carbon

Procedure:

  • Dissolve 4,5-difluorophthalic acid or its anhydride in N-methyl-2-pyrrolidone in a suitable reaction flask.

  • Add copper(II) oxide (5-10% by weight relative to the starting material).

  • Heat the solution for a period of 2-3 hours at a temperature between 120°C and 215°C. The reaction is monitored for the consumption of the starting material.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid.

  • Extract the this compound with a suitable solvent such as diethyl ether or ethyl acetate.[1]

  • Combine the organic extracts and wash with water.

  • Dry the organic phase and evaporate the solvent to obtain the crude product.

  • The crude difluorobenzoic acid can be purified by recrystallization from water with activated carbon.[1]

Data Presentation

The following table summarizes quantitative data from various experimental conditions for the decarboxylation of 4,5-difluorophthalic acid/anhydride.

Starting MaterialCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield of this compoundReference
4,5-Difluorophthalic AcidCu₂O10%Dimethyl Acetamide1252470% (by GC)[1]
4,5-Difluorophthalic AcidCu₂ONot specifiedDimethyl Acetamide15022Not specified[1]
4,5-Difluorophthalic AnhydrideCuO5-10%N-Methyl-2-PyrrolidoneNot specified2-3High (complete conversion)[1][2]
4,5-Difluorophthalic Acid/AnhydrideCu, Cu₂O, CuO, Copper salts, Oxides/salts of Zn, Cd, Ag, NiCatalytic amountDimethyl Acetamide, N-Methyl-2-Pyrrolidone, Quinoline120-215Until consumedHigh[1][3][4]
4,5-Difluorophthalic Acid/AnhydrideNoneN/AN-Methyl-2-Pyrrolidone, Dimethyl Acetamide, Quinoline175-215Slower reaction timeLower yield (with side products)[1][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification start Start Materials: 4,5-Difluorophthalic Acid Solvent (NMP/DMAc) Catalyst (e.g., CuO) reaction Heating and Stirring (120-215°C, 2-24h) start->reaction Combine acidification Acidification (e.g., HCl) reaction->acidification Cool to RT extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction drying Drying (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (from water with activated carbon) evaporation->recrystallization Crude Product product Final Product: This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

This diagram shows the chemical transformation from 4,5-difluorophthalic acid to this compound.

reaction_scheme reactant 4,5-Difluorophthalic Acid product This compound reactant->product Heat, Catalyst (e.g., CuO in NMP) co2 + CO2

Caption: Decarboxylation of 4,5-difluorophthalic acid.

References

Application Note: Synthesis of 3,4-Difluorobenzoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its fluorine substituents can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The Grignard reaction offers a classic and effective method for the carboxylation of aryl halides, providing a direct route to carboxylic acids. This document provides detailed protocols for the synthesis of this compound starting from 1-bromo-3,4-difluorobenzene using a Grignard reaction with solid carbon dioxide (dry ice).

Reaction Principle

The synthesis is a two-step process. First, an organomagnesium halide (Grignard reagent) is formed by reacting 1-bromo-3,4-difluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide. Subsequent acidification in an aqueous work-up protonates the resulting carboxylate salt to yield the final product, this compound.[1][2] Due to the high reactivity of the Grignard reagent, the reaction must be conducted under strictly anhydrous conditions to prevent quenching by water.[1][3]

A critical challenge in the direct synthesis from 3,4-difluorobromobenzene is the potential for side reactions, such as benzyne (B1209423) formation, at the elevated temperatures sometimes required for Grignard initiation.[4] An alternative method, the Grignard exchange reaction (or Knochel-type exchange), can circumvent this issue by operating at lower temperatures, potentially improving yield and purity.[4][5]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Grignard Reaction

This protocol details the direct reaction of 1-bromo-3,4-difluorobenzene with magnesium metal.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas line (Nitrogen or Argon)

  • 1-Bromo-3,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Solid carbon dioxide (dry ice), crushed

  • 6M Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure all glassware is completely dry to prevent reaction failure.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask under a flow of inert gas until purple iodine vapor is observed.[6] This process helps to etch the passivating magnesium oxide layer.[2][3] Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add a small amount of anhydrous ether to the flask to cover the magnesium. Prepare a solution of 1-bromo-3,4-difluorobenzene (1.0 eq.) in anhydrous ether and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is typically indicated by cloudiness, bubbling, or a gentle reflux.[7] Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.

  • Carboxylation: In a separate large beaker, place an excess of freshly crushed dry ice.[7] Cool the prepared Grignard solution to room temperature and slowly pour it over the dry ice with vigorous stirring.[7][8] The mixture will solidify.

  • Work-up: Allow the excess CO₂ to sublime. Slowly and carefully add 6M HCl or H₂SO₄ to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[8] Two distinct liquid layers should form.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash them with brine.[6]

  • Drying and Purification: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Grignard Exchange Reaction (Low-Temperature Method)

This method avoids the potentially problematic high-temperature initiation of the direct method.[4][5]

Materials:

  • Same as Protocol 1, plus Isopropyl chloride or similar alkyl halide.

Procedure:

  • Preparation of Isopropylmagnesium Chloride: In the reaction setup described above, prepare a Grignard reagent from isopropyl chloride and magnesium in anhydrous THF. This reaction typically initiates more readily at lower temperatures.

  • Grignard Exchange: Cool the freshly prepared isopropylmagnesium chloride solution to 0-10 °C.[4] Slowly add a solution of 1-bromo-3,4-difluorobenzene (1.0 eq.) in anhydrous THF. The exchange reaction occurs to form the more stable 3,4-difluorophenylmagnesium bromide.

  • Carboxylation and Work-up: Following the exchange, proceed with the carboxylation, work-up, and purification steps as described in Protocol 1 (steps 4-7).

Experimental Workflow

workflow setup 1. Setup & Dry Glassware (Flame-dry 3-neck flask, condenser, dropping funnel) activation 2. Activate Mg Turnings (Add Mg and Iodine crystal, gently heat under N₂/Ar) setup->activation grignard_prep 3. Prepare Grignard Reagent (Add 1-bromo-3,4-difluorobenzene solution dropwise in ether) activation->grignard_prep carboxylation 4. Carboxylation (Pour Grignard solution onto excess crushed dry ice) grignard_prep->carboxylation workup 5. Acidic Work-up (Allow CO₂ to sublime, add 6M HCl or H₂SO₄) carboxylation->workup extraction 6. Extraction (Transfer to separatory funnel, extract with ether, wash with brine) workup->extraction drying 7. Drying & Solvent Removal (Dry organic layer with Na₂SO₄, filter, and evaporate solvent) extraction->drying purification 8. Purification (Recrystallize crude product) drying->purification analysis 9. Product Analysis (Melting point, NMR, IR) purification->analysis

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Effective data collection is crucial for optimizing and understanding the reaction. The following tables provide a template for recording experimental data.

Table 1: Reagent Quantities and Molar Equivalents

Reagent Molecular Weight ( g/mol ) Mass (g) Moles (mol) Molar Equivalent
1-Bromo-3,4-difluorobenzene 192.99 1.0
Magnesium Turnings 24.31 1.2 - 1.5
Carbon Dioxide (Dry Ice) 44.01 Excess Excess -

| Anhydrous Solvent (e.g., THF) | - | (mL) | - | - |

Table 2: Comparison of Synthetic Protocols

Parameter Protocol 1: Direct Method Protocol 2: Exchange Method
Initiation Temp. Often requires heating (reflux) Low temperature (0-10 °C)[4]
Key Advantage Operationally simpler, one-pot Grignard formation Avoids high-temperature side reactions (e.g., benzyne)[4][5]
Potential Drawback Risk of side reactions, difficult initiation Requires preparation of a separate Grignard reagent
Expected Yield Variable, highly dependent on initiation and conditions Potentially higher and more consistent yield[4]

| Expected Purity | May contain biphenyl (B1667301) and other thermal byproducts[3][4] | Generally higher purity due to cleaner reaction[5] |

Table 3: Results Summary

Parameter Value
Crude Yield (g)
Crude Yield (%)
Purified Yield (g)
Purified Yield (%)
Melting Point (°C)

| Appearance | |

Troubleshooting and Safety

  • Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry. If physical crushing of magnesium or iodine activation fails, adding a few drops of a more reactive halide like 1,2-dibromoethane (B42909) can help initiate the reaction.

  • Low Yield: This can result from premature quenching of the Grignard reagent by moisture or atmospheric CO₂. Maintain a positive pressure of inert gas. Incomplete carboxylation can also be a cause; ensure a large excess of freshly crushed, high-surface-area dry ice is used.

  • Side Products: The primary organic impurity is often the biphenyl coupling product (3,3',4,4'-tetrafluorobiphenyl). This non-polar impurity is typically removed during the basic extraction or final recrystallization.

Safety Precautions:

  • Diethyl ether and THF are extremely flammable and volatile. Perform the reaction in a well-ventilated fume hood, away from ignition sources.[9]

  • Grignard reagents are highly reactive and corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic. Maintain control over the addition rate to prevent an uncontrolled reflux.

  • Dry ice is extremely cold and can cause severe burns. Handle with thermal gloves.[8]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,4-Difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl (B1667301) compounds derived from 3,4-difluorobenzoic acid. The inclusion of the 3,4-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can enhance metabolic stability, binding affinity, and other physicochemical properties.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate.[1] For substrates like this compound, the typical synthetic strategy involves using a halogenated derivative, such as 4-bromo-3,4-difluorobenzoic acid, as the coupling partner with a suitable arylboronic acid.

General Reaction Scheme

The general transformation involves the coupling of a halogenated this compound derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Figure 1: General Reaction Scheme

cluster_reagents Reactants cluster_conditions Conditions cluster_product Product 3_4_difluorobenzoic_acid_derivative This compound Derivative (X = Br, I) product Biphenyl-dicarboxylic Acid Derivative 3_4_difluorobenzoic_acid_derivative->product + Arylboronic_acid Arylboronic Acid Ar-B(OH)₂ Arylboronic_acid->product catalyst Pd Catalyst Base catalyst->product solvent Solvent solvent->product

Caption: General scheme of the Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions for Suzuki couplings of substrates similar to halogenated this compound, providing a strong starting point for reaction optimization.

Aryl Halide (Example)Arylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Yield (%)Reference
4-Bromobenzoic AcidPhenylboronic AcidC60-TEGs/PdCl2 (0.05)-K2CO3 (2)WaterRT>90[2][3]
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic AcidG-COOH-Pd-10-Na2CO3Dioxane/H2O110~70-80[4]
2-Iodo-4-nitrofluorobenzene(2-Bromophenyl)boronic acidPd(dppf)Cl2PPh3K2CO3DioxaneReflux81[5]
4-Bromo-2-methylbenzoic acidVarious arylboronic acidsPd(PPh3)4-K2CO3Toluene/EtOH/H2O80-[6]
Aryl Iodide/Bromide3,4-Difluorophenylboronic acidPd(PPh3)4 (3)-Na2CO3 (2)Toluene/H2O80-110High

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:
  • Halogenated this compound (e.g., 4-bromo-3,4-difluorobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, K3PO4) (2-3 equiv)[7]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane (B91453)/water, Toluene/water)[7]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:
  • Reaction Setup: In an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, combine the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial as oxygen can promote side reactions like homocoupling.[8]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7] Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biphenyl derivative.[7]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Catalytic_Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Halide Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Aryl_Halide Transmetalation Transmetalation Pd(II)_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate + Base Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction, from preparation to final product analysis.

Experimental_Workflow A Reaction Setup (Reagents & Flask) B Establish Inert Atmosphere (Purge with Ar/N₂) A->B C Add Degassed Solvents & Catalyst B->C D Heat and Stir (Reaction) C->D E Monitor Progress (TLC, LC-MS) D->E F Work-up (Quench, Extract) E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Esterification of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 3,4-difluorobenzoic acid is a crucial chemical transformation for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting esters, such as methyl 3,4-difluorobenzoate and ethyl 3,4-difluorobenzoate, serve as versatile building blocks in the development of novel therapeutics. The presence of the difluoro substitution pattern on the benzene (B151609) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This document provides detailed protocols for the synthesis of these esters, a summary of quantitative data, and a workflow diagram to facilitate reproducible and efficient laboratory execution.

Quantitative Data Summary

The selection of an appropriate esterification method depends on factors such as desired yield, reaction time, and substrate sensitivity. Below is a summary of a common method for the esterification of a closely related substituted benzoic acid, providing an expected yield for the esterification of this compound.

Carboxylic AcidAlcoholCatalystMethodReaction TimeTemperatureYield (%)
3-Chloro-2,4-difluoro-5-nitrobenzoic acidEthanol (B145695)Sulfuric AcidRefluxNot SpecifiedReflux86[1]

Experimental Protocols

Two primary methods for the esterification of this compound are presented below: the classic Fischer-Speier esterification and a modern microwave-assisted approach.

Protocol 1: Fischer-Speier Esterification of this compound with Methanol (B129727)

This protocol describes the synthesis of methyl 3,4-difluorobenzoate using a traditional acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the methanol using a rotary evaporator. c. Transfer the residue to a separatory funnel containing water and dichloromethane. d. Extract the aqueous layer with dichloromethane (3x). e. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 3,4-difluorobenzoate.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation or column chromatography.

Protocol 2: Microwave-Assisted Esterification of this compound with Ethanol

This protocol offers a rapid and efficient method for the synthesis of ethyl 3,4-difluorobenzoate using microwave irradiation.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reactor vials

  • Microwave synthesizer

  • Ethyl acetate (B1210297)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), an excess of anhydrous ethanol (e.g., 10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature may need to be determined empirically.

  • Work-up: a. After the reaction is complete and the vial has cooled to a safe temperature, open the vial. b. Transfer the contents to a separatory funnel containing ethyl acetate and water. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,4-difluorobenzoate.

  • Purification (Optional): Further purification can be achieved by column chromatography if required.

Experimental Workflow and Logic

The general workflow for the esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, followed by a standard aqueous work-up to isolate and purify the ester product.

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Acid This compound Mixing Mixing of Reactants Acid->Mixing Alcohol Alcohol (Methanol/Ethanol) Alcohol->Mixing Catalyst Acid Catalyst (H₂SO₄) Catalyst->Mixing Heating Heating (Reflux or Microwave) Mixing->Heating Esterification Quenching Quenching with Water Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Optional) Concentration->Purification Ester This compound Ester Concentration->Ester Purification->Ester Fischer_Esterification_Mechanism start This compound + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ (from H₂SO₄) activated_acid Activated Carboxylic Acid (Oxocarbenium ion) protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Alcohol activated_acid->nucleophilic_attack + Alcohol tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Tetrahedral Intermediate proton_transfer->protonated_intermediate water_elimination Elimination of Water protonated_intermediate->water_elimination - H₂O protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation - H⁺ product Ester + H₃O⁺ deprotonation->product

References

Application Notes and Protocols for Amide Bond Formation with 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of amide bonds using 3,4-difluorobenzoic acid. This key chemical intermediate is valuable in drug discovery and medicinal chemistry, as the resulting 3,4-difluorobenzamide (B1297546) moiety is a feature in various biologically active compounds. These protocols offer methods for coupling this compound with a range of primary and secondary amines.

Introduction

Amide bond formation is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry. The 3,4-difluorobenzamide scaffold is of significant interest due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. For instance, molecules containing this moiety have been investigated as potential antibacterial agents targeting FtsZ and as antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in pain and inflammation pathways.

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. This is typically achieved in situ using a coupling reagent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the final amide product.

Data Presentation: Comparison of Common Coupling Methods

The following tables summarize representative quantitative data for the amide coupling of this compound with various amines using different coupling protocols. The data is compiled to provide a comparative overview.

Table 1: Coupling of this compound with Primary Aliphatic Amines (e.g., Benzylamine)

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Yield (%)
EDC / HOBtDIPEADMF12~85-95%
HATUDIPEADMF2>95%
Acyl ChloridePyridine (B92270)DCM4~80-90%

Table 2: Coupling of this compound with Secondary Aliphatic Amines (e.g., Morpholine)

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Yield (%)
EDC / HOBtDIPEADMF16~80-90%
HATUDIPEADMF3>95%
Acyl ChlorideEt3NDCM6~75-85%

Table 3: Coupling of this compound with Primary Aromatic Amines (e.g., Aniline)

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Yield (%)
EDC / HOBtDIPEADMF24~70-80%
HATUDIPEADMF4~90-95%
Acyl ChloridePyridineDCM8~65-75%

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient, especially for challenging couplings with sterically hindered or electron-deficient amines, and often results in shorter reaction times and higher yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous lithium chloride (LiCl) solution or water

  • Brine

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous LiCl solution or water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Acyl Chloride Mediated Amide Formation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Catalytic amount of anhydrous DMF

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (Et₃N)

Procedure:

Step 1: Formation of 3,4-Difluorobenzoyl Chloride

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-difluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the amine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or Et₃N (1.5 eq).

  • Slowly add a solution of the crude 3,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Workup and Purification: Follow the workup and purification procedures described in Protocol 1.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Workup & Purification start This compound + Amine coupling_reagent Add Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) start->coupling_reagent activated_intermediate Formation of Activated Ester coupling_reagent->activated_intermediate amide_formation Nucleophilic Attack by Amine activated_intermediate->amide_formation product Crude 3,4-Difluorobenzamide Product amide_formation->product workup Aqueous Workup (Acid/Base Wash) product->workup purification Column Chromatography workup->purification final_product Pure Amide purification->final_product

Caption: Experimental workflow for amide bond formation.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Activation (by Cold/Menthol) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx->PLC Activates Cellular_Response Cellular Response (e.g., Sensation of Cold, Pain Modulation) Ca_influx->Cellular_Response PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->TRPM8 Phosphorylates (Feedback Inhibition) Antagonist 3,4-Difluorobenzamide Derivative (Antagonist) Antagonist->TRPM8 Inhibition

Caption: TRPM8 signaling pathway and inhibition.

Application of 3,4-Difluorobenzoic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluorobenzoic acid is a versatile fluorinated aromatic building block with significant applications in the synthesis of agrochemicals, including herbicides and fungicides.[1][2] The presence of two fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and enhances the metabolic stability and biological activity of the resulting molecules.[3] This document provides detailed protocols for the synthesis of a potent herbicidal agent derived from this compound, along with methods for evaluating its biological activity.

One important class of herbicides derived from fluorinated phenyl rings is the pyridine (B92270) carboxamides, such as diflufenican (B1670562). Diflufenican is a selective contact and residual herbicide used for the control of broadleaf weeds in cereal crops.[3][4] It acts by inhibiting carotenoid biosynthesis, a crucial process for photosynthesis and protection against photooxidation in plants.[3][5]

These application notes describe a synthetic route to an analogue of diflufenican, N-(3,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide, starting from this compound. The protocols are intended for researchers and scientists in the field of agrochemical development.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the herbicidal compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3,4-Difluorobenzoic Acid B 3,4-Difluorobenzoyl Chloride A->B SOCl₂ C 3,4-Difluorobenzamide (B1297546) B->C NH₄OH D 3,4-Difluoroaniline (B56902) C->D Hofmann Rearrangement F N-(3,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide D->F E 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid E->F Amide Coupling G Herbicidal Activity Screening F->G H IC₅₀ Determination G->H

Fig. 1: Overall workflow for synthesis and evaluation.

Experimental Protocols

1. Synthesis of N-(3,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide

This multi-step synthesis converts this compound into the target herbicidal compound.

Step 1: Synthesis of 3,4-Difluorobenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a more reactive intermediate for subsequent reactions.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene (B28343)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The resulting crude 3,4-difluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Difluorobenzamide

This step involves the amidation of 3,4-difluorobenzoyl chloride to produce 3,4-difluorobenzamide.

  • Materials:

  • Procedure:

    • Dissolve the crude 3,4-difluorobenzoyl chloride from Step 1 in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-difluorobenzamide.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 3: Synthesis of 3,4-Difluoroaniline

This protocol describes the Hofmann rearrangement of 3,4-difluorobenzamide to yield 3,4-difluoroaniline.

  • Materials:

    • 3,4-Difluorobenzamide

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • Water

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

    • Slowly add bromine to the cold NaOH solution to form a sodium hypobromite (B1234621) solution.

    • In a separate flask, dissolve 3,4-difluorobenzamide in a minimal amount of a suitable solvent and cool in an ice bath.

    • Slowly add the freshly prepared sodium hypobromite solution to the 3,4-difluorobenzamide solution with stirring, keeping the temperature low.

    • After the addition, warm the reaction mixture to room temperature and then heat to 50-70 °C for approximately 1 hour.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting 3,4-difluoroaniline by distillation or column chromatography.

Step 4: Synthesis of N-(3,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide

This final step involves the amide coupling of 3,4-difluoroaniline with 2-[3-(trifluoromethyl)phenoxy]nicotinic acid.

  • Materials:

    • 3,4-Difluoroaniline

    • 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid[6][7][8]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or a similar coupling agent

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (1 equivalent) and 3,4-difluoroaniline (1.1 equivalents) in anhydrous DCM.

    • Add a catalytic amount of DMAP to the solution.

    • Cool the mixture in an ice bath and add EDCI (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.

    • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.

Biological Activity

The herbicidal activity of the synthesized compound can be evaluated against various weed species. The following table provides the herbicidal activity data for the closely related commercial herbicide, diflufenican, which serves as a benchmark.

Weed SpeciesGrowth StageApplication Rate (g a.i./ha)Control (%)Reference
Waterhemp (Amaranthus tuberculatus)Pre-emergence15079[9]
Waterhemp (Amaranthus tuberculatus)Pre-emergence210>80[9]
Wild Radish (Raphanus raphanistrum)Post-emergence125-250Effective Control[2]
Wild Turnip (Brassica tournefortii)Post-emergence125-250Effective Control[2]

2. Protocol for Herbicidal Activity Evaluation (Post-emergence)

This protocol outlines a general procedure for assessing the post-emergence herbicidal efficacy of the synthesized compound.

  • Materials:

    • Synthesized herbicidal compound

    • Acetone

    • Tween 20 (surfactant)

    • Distilled water

    • Pots with soil

    • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

    • Growth chamber or greenhouse with controlled conditions

  • Procedure:

    • Plant Cultivation: Sow seeds of the target weed species in pots containing a suitable soil mixture. Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle) until they reach the 2-3 leaf stage.

    • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in acetone. Prepare a series of dilutions from the stock solution to achieve the desired application rates. For application, mix the stock solution with water containing a surfactant (e.g., 0.1% Tween 20) to ensure proper adhesion to the leaf surface.

    • Herbicide Application: Apply the test solutions to the foliage of the weed seedlings using a laboratory sprayer to ensure uniform coverage. Include a negative control group sprayed only with the water-surfactant solution.

    • Evaluation: Return the treated plants to the growth chamber or greenhouse. Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Data Analysis: Assess the herbicidal effect by visually rating the plant injury on a scale of 0 (no effect) to 100 (complete death) or by measuring the fresh or dry weight of the aerial parts of the plants. Calculate the percentage of growth inhibition compared to the control group. Determine the IC₅₀ or EC₅₀ value (the concentration of the compound that causes 50% inhibition of growth).

Mode of Action

The synthesized N-(3,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide is an analogue of diflufenican and is expected to have the same mode of action. Diflufenican inhibits the enzyme phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[5][10][11]

Carotenoids are essential pigments in plants that protect chlorophyll (B73375) from photo-oxidative damage. By inhibiting PDS, diflufenican prevents the conversion of phytoene to ζ-carotene, leading to an accumulation of phytoene and a depletion of colored carotenoids.[11] Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching or white appearance of the treated plant tissues.[5][10] This ultimately leads to the disruption of photosynthesis and cell death.

Carotenoid_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS z_Carotene ζ-Carotene Lycopene Lycopene z_Carotene->Lycopene ζ-Carotene Desaturase Carotenes α- & β-Carotenes Lycopene->Carotenes Cyclases Xanthophylls Xanthophylls Carotenes->Xanthophylls Photosynthesis Photosynthesis & Photoprotection Carotenes->Photosynthesis Xanthophylls->Photosynthesis Herbicide Diflufenican Analogue Herbicide->PDS Inhibition PDS->z_Carotene

Fig. 2: Inhibition of the carotenoid biosynthesis pathway.

References

The Strategic Incorporation of 3,4-Difluorobenzoic Acid in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,4-Difluorobenzoic acid has emerged as a critical structural motif in medicinal chemistry, particularly in the design of targeted therapies. The strategic placement of two fluorine atoms on the benzoic acid ring imparts unique electronic and conformational properties that can significantly enhance a molecule's pharmacological profile. This application note will delve into the utility of this compound as a building block in the synthesis of pan-RAF inhibitors, a class of anti-cancer agents, with a focus on their mechanism of action, synthesis, and biological activity.

The introduction of fluorine atoms into a drug candidate can improve metabolic stability, increase membrane permeability, and enhance binding affinity to the target protein.[1][2] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents.[3]

Application in Pan-RAF Inhibitors

A prominent application of this compound is in the development of pan-RAF inhibitors, which are designed to target multiple isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF).[4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, a key driver in many cancers, including melanoma and colorectal cancer.[5][6][7] While selective BRAF inhibitors have shown clinical efficacy, resistance often develops through various mechanisms, including the paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[8] Pan-RAF inhibitors aim to overcome this resistance by inhibiting all RAF isoforms.[9]

Mechanism of Action: Targeting the BRAF V600E Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] In cancers with the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which promotes tumor growth.[10] Pan-RAF inhibitors containing the 3,4-difluorobenzoyl moiety bind to the ATP-binding site of the RAF kinases, preventing their catalytic activity and thereby inhibiting the phosphorylation of MEK and ERK.[11] This blockade of the signaling cascade leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[2]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E GTP MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Inhibitor Pan-RAF Inhibitor (e.g., LY3009120) Inhibitor->BRAF_V600E

Caption: The BRAF V600E signaling pathway and the inhibitory action of pan-RAF inhibitors.

Quantitative Data: In Vitro and In Vivo Activity of Pan-RAF Inhibitors

The incorporation of the 3,4-difluorobenzoyl moiety has led to the development of potent pan-RAF inhibitors. A notable example is LY3009120, which has demonstrated significant activity against various RAF isoforms and in cancer cell lines.

CompoundTargetIC50 (nM)[11]Cell LineIC50 (µM)[12]
LY3009120 A-RAF44A375 (BRAF V600E)0.0092
B-RAF31-47HCT116 (KRAS mutant)0.22
C-RAF42
BRAF WT9.1
BRAF V600E5.8

In vivo studies have further demonstrated the efficacy of pan-RAF inhibitors containing the 3,4-difluorobenzoyl group. For instance, LY3009120 has shown dose-dependent tumor growth inhibition in xenograft models.

CompoundModelDosageEffect
LY3009120 A375 (BRAF V600E) xenograft5, 10, 15 mg/kg, twice dailyDose-dependent tumor growth inhibition and regression[2]
ST019VR (BRAF V600E) PDX15, 30 mg/kg, b.i.d.Dose-dependent tumor growth inhibition[9]

Experimental Protocols

The key step in incorporating this compound into the final inhibitor molecule is typically through an amide bond formation. The following is a representative protocol for the amide coupling of this compound with a substituted amine, a common step in the synthesis of pan-RAF inhibitors.

Protocol: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) to the stirred solution, followed by the portion-wise addition of EDC (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Workflow Start Start: this compound + Amine Dissolve Dissolve in Anhydrous Solvent (DCM or DMF) Start->Dissolve Add_Reagents Add HOBt and Cool to 0°C Dissolve->Add_Reagents Add_Base_Coupling Add DIPEA and EDC Add_Reagents->Add_Base_Coupling React Stir at Room Temperature (4-24h) Add_Base_Coupling->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Work-up (HCl, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Final Amide Product Purify->Product

Caption: A generalized workflow for the amide coupling of this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into kinase inhibitors, particularly pan-RAF inhibitors, has proven to be a successful strategy for developing potent anti-cancer agents. The unique properties conferred by the difluoro substitution contribute to enhanced biological activity and improved pharmacokinetic profiles. The provided protocols and data serve as a guide for researchers in the design and synthesis of novel therapeutics utilizing this important chemical scaffold.

References

Application Notes and Protocols for the Derivatization of 3,4-Difluorobenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the derivatization of 3,4-difluorobenzoic acid for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging, often leading to poor chromatographic performance. Derivatization of the carboxylic acid functional group is a crucial step to enhance volatility, improve peak shape, and increase sensitivity. This guide outlines three robust derivatization methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), esterification with Boron Trifluoride-Methanol (BF₃-MeOH), and esterification using Pentafluorobenzyl Bromide (PFB-Br). Detailed experimental protocols, quantitative performance data, and a generalized workflow are presented to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction

This compound is a key intermediate and metabolite in the development of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound in complex biological and environmental matrices is essential for pharmacokinetic, metabolism, and safety studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the inherent properties of this compound necessitate a derivatization step to convert the polar carboxylic acid group into a less polar, more volatile derivative amenable to GC analysis.

This application note details and compares three common derivatization techniques:

  • Silylation: Replacement of the acidic proton with a trimethylsilyl (B98337) (TMS) group using BSTFA. This is a versatile and widely used method for derivatizing acidic compounds.[1][2]

  • Methyl Esterification: Conversion of the carboxylic acid to its methyl ester using BF₃-MeOH. This is a classic and effective method for the analysis of fatty acids and other carboxylic acids.

  • Pentafluorobenzyl (PFB) Esterification: Formation of a PFB ester using PFB-Br, which significantly enhances sensitivity, especially when using electron capture or negative chemical ionization (NCI) mass spectrometry.[3]

Analytical Workflow

The general workflow for the derivatization and GC-MS analysis of this compound is depicted below. This process involves sample preparation, the chemical derivatization reaction, and subsequent instrumental analysis.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Extraction of Analyte (LLE or SPE) Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown AddReagent Addition of Derivatization Reagent DryDown->AddReagent Reaction Incubation/ Heating AddReagent->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification using Calibration Curve Data->Quantification

General workflow for derivatization and GC-MS analysis.

Experimental Protocols

Safety Precautions: All derivatization reagents are hazardous and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound. The addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst to improve the reaction efficiency.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL GC vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as moisture will deactivate the silylating reagent.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • Analyze a reagent blank (all components except the sample) to identify any potential interferences.

Protocol 2: Esterification with Boron Trifluoride-Methanol (BF₃-MeOH)

This protocol details the formation of the methyl ester of this compound using a BF₃-methanol complex.

Materials and Reagents:

  • This compound standard

  • Boron Trifluoride-Methanol solution (10-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Place 1-5 mg of the this compound standard or the dried sample extract into a suitable reaction vessel.

  • Derivatization:

    • Add 2 mL of 10-14% BF₃-methanol reagent to the sample.[4]

    • Tightly cap the vessel and heat at 60-80°C for 10-15 minutes. A study on fluorobenzoic acids suggests heating at 64°C for up to 24 hours for trace analysis, though shorter times are often sufficient for higher concentrations.[5]

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Add 1 mL of water and 1 mL of hexane to the reaction vessel.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

Protocol 3: Esterification with Pentafluorobenzyl Bromide (PFB-Br)

This protocol describes the formation of the pentafluorobenzyl (PFB) ester of this compound, a method known for enhancing sensitivity.

Materials and Reagents:

  • This compound standard

  • Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 10% in acetone (B3395972) or acetonitrile)

  • Aprotic solvent (e.g., Acetone or Acetonitrile, GC grade)

  • Base catalyst (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate)

  • Hexane (GC grade)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Place the dried this compound standard or sample extract into a 2 mL GC vial.

    • Dissolve the residue in 200 µL of acetone or acetonitrile.

  • Derivatization:

    • Add 10 µL of DIPEA or a small amount of powdered potassium carbonate to the vial to act as a base catalyst.

    • Add 50 µL of the PFB-Br solution.

    • Tightly cap the vial and vortex.

    • Heat the vial at 60-80°C for 60 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • If potassium carbonate was used, centrifuge to pellet the solid.

    • The sample can be injected directly, or for cleaner samples, the solvent can be evaporated and the residue redissolved in hexane for injection.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system. For highest sensitivity, analysis using negative chemical ionization (NCI) is recommended.

Quantitative Data and Performance

The following tables summarize typical quantitative performance data for the GC-MS analysis of derivatized carboxylic acids. It is important to note that the exact performance characteristics will depend on the specific instrumentation, sample matrix, and method validation. The data presented for silylation and PFB-esterification are based on similar aromatic carboxylic acids and serve as representative examples.

Table 1: Silylation with BSTFA

ParameterTypical ValueNotes
Derivatization Yield > 95%Generally high for unhindered carboxylic acids.
Limit of Detection (LOD) ~1-20 ngFor benzoic acid as a TMS derivative.[6]
Limit of Quantitation (LOQ) 53.3 µg/kgFor cresol (B1669610) isomers, indicative for aromatic acids.[7]
Linearity (R²) > 0.99Typically observed over a 2-3 order of magnitude concentration range.

Table 2: Esterification with BF₃-Methanol

ParameterTypical ValueNotes
Derivatization Yield 71-94%For various fluorobenzoic acids after SPE.[5]
Limit of Detection (LOD) 6-44 ng/LFor a range of fluorobenzoic acid methyl esters.[5]
Limit of Quantitation (LOQ) 0.09-14.1 µg/L (ppb)For a suite of fluorinated benzoic acids.[8]
Linearity (R²) 0.991-0.999For a suite of fluorinated benzoic acids.[8]

Table 3: Esterification with PFB-Br

ParameterTypical ValueNotes
Derivatization Yield High, typically >90%Reaction is generally efficient.
Limit of Detection (LOD) 0.0066 - 0.0147 µg/LFor halogenated phenols in water.[9]
Limit of Quantitation (LOQ) 10 ng/mL (SIM mode)For 2,4-dichlorophenoxyacetic acid in biological matrices.[10]
Linearity (R²) > 0.99Expected over the calibrated range.

Concluding Remarks

The choice of derivatization method for this compound depends on the specific requirements of the analysis.

  • Silylation with BSTFA is a rapid and versatile method that generally provides high derivatization yields and is suitable for a wide range of analyte concentrations.

  • Esterification with BF₃-Methanol is a cost-effective and robust technique that has been well-validated for the trace analysis of fluorinated benzoic acids in environmental samples.

  • Esterification with PFB-Br is the method of choice for achieving the highest sensitivity, particularly when coupled with NCI-MS, making it ideal for ultra-trace level quantification in complex matrices.

It is recommended that the chosen method be thoroughly validated for the specific sample matrix and instrument to ensure accurate and reliable results. This includes assessing derivatization efficiency, stability of the derivatives, linearity, accuracy, and precision.

References

Application Notes and Protocols for HPLC Analysis of 3,4-Difluorobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analysis of 3,4-Difluorobenzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the drug development industry, offering detailed methodologies for accurate quantification and separation.

Introduction

This compound and its derivatives are important intermediates and building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and purity assessment. HPLC, particularly reversed-phase HPLC with UV detection, is a widely used technique for this purpose due to its simplicity, speed, and stability.[1] This document outlines a general-purpose HPLC method that can be adapted for various applications involving these compounds.

Principle of the Method

The primary method described is reversed-phase HPLC. In this technique, the separation of this compound and its derivatives is achieved based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry.[1] Detection is commonly performed using a UV detector at a wavelength where the aromatic ring of the analytes exhibits strong absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis.[1]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended SettingNotes
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalent---
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mmA shorter, smaller particle size column (e.g., 1.8 µm, 2.1 x 50 mm) can be used for faster analysis with a UHPLC system.[2]
Mobile Phase Acetonitrile (B52724):Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid or 0.1% Formic AcidThe organic modifier and its ratio can be optimized to achieve desired separation. Using a buffer like ammonium (B1175870) acetate (B1210297) can also be effective.[3]
Flow Rate 1.0 mL/minAdjust as necessary based on column dimensions and particle size.
Column Temperature 30 °C (or ambient)Maintaining a constant temperature improves reproducibility.
Detection Wavelength 230-260 nmThe optimal wavelength should be determined by examining the UV spectrum of the analyte. A DAD allows for monitoring across a range of wavelengths.[4]
Injection Volume 5-20 µLShould be consistent across all standards and samples.
Reagents and Materials
  • Solvents: HPLC grade acetonitrile and methanol (B129727).

  • Reagents: Analytical grade phosphoric acid, formic acid, or ammonium acetate.

  • Water: Deionized or HPLC grade water.

  • Standards: Reference standards of this compound and its derivatives of known purity (≥98%).

  • Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE, Nylon).[1]

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of a 40:60 Acetonitrile:Water mobile phase with 0.1% phosphoric acid, combine 400 mL of acetonitrile with 600 mL of deionized water, then add 1 mL of phosphoric acid. Mix thoroughly and degas using sonication or vacuum filtration before use.[1]

  • Standard Stock Solutions (e.g., 1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or the mobile phase.[1] These solutions should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration (e.g., 1-100 µg/mL).[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Solid Samples (e.g., reaction mixtures, powders):

    • Accurately weigh a known amount of the homogenized sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).

    • Use sonication to ensure complete dissolution.

    • Dilute the solution with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[1]

  • For Liquid Samples (e.g., process streams, mother liquors):

    • Pipette a known volume of the liquid sample.

    • Dilute with the mobile phase to the desired concentration.

    • Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[1]

Data Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the series of working standard solutions in increasing order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Peak Identification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the samples.

Table 2: Typical Retention Data (Hypothetical)

CompoundRetention Time (min)
This compound4.2
Derivative A5.8
Derivative B7.1
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be experimentally determined.

Method Development Considerations

For complex mixtures or challenging separations of isomers, method development may be necessary. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can offer alternative selectivity.[5][6] Additionally, for trace analysis or in complex matrices like environmental samples, more advanced techniques such as UHPLC-MS/MS may be required to achieve the necessary sensitivity and selectivity.[2][7] The complete separation of all difluorobenzoic acid isomers can be particularly challenging and may necessitate the use of mass spectrometry for unambiguous identification.[8]

Visualizations

HPLC_Workflow prep Sample Preparation (Dissolution, Dilution, Filtration) hplc HPLC System (Pump, Autosampler, Column) prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection analysis Data Analysis (Integration, Calibration, Quantification) detection->analysis result Final Result (Concentration, Purity) analysis->result

Caption: Experimental workflow for HPLC analysis.

Method_Development center Optimal Separation mobile_phase Mobile Phase (Organic Solvent %, pH, Additives) mobile_phase->center column Column Chemistry (C18, C8, Phenyl, etc.) column->center flow_rate Flow Rate flow_rate->center temperature Temperature temperature->center

Caption: Key parameters in HPLC method development.

References

Application Note: NMR Spectroscopic Analysis of the Amidation of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecules, including active pharmaceutical ingredients. The conversion of its carboxylic acid group into other functionalities, such as amides, is a fundamental transformation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for monitoring these reactions and confirming the structure of the resulting products. This application note provides a detailed protocol for a representative amidation reaction of this compound and the subsequent analysis of the product using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3,4-difluorobenzamide

This protocol details the synthesis of N-benzyl-3,4-difluorobenzamide, a representative amide product derived from this compound, using a standard carbodiimide (B86325) coupling method.

Materials:

  • This compound

  • Benzylamine (B48309)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM. To this solution, add benzylamine (1.1 equiv.) and HOBt (1.2 equiv.).[1]

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Sequentially add DIPEA (2.5 equiv.) and then slowly add EDC (1.2 equiv.) portion-wise to the stirred solution.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-benzyl-3,4-difluorobenzamide.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2]

Materials:

  • Purified reaction product (e.g., N-benzyl-3,4-difluorobenzamide)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette with cotton wool plug

  • Vial

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid product into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[3] Chloroform-d is suitable for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient reference.[3]

  • Homogenization: Gently swirl the vial to ensure the sample dissolves completely, creating a homogeneous solution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, use a Pasteur pipette with a small cotton wool plug to transfer the solution from the vial into the NMR tube.[4]

  • Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[3]

  • Analysis: Cap the NMR tube, wipe it clean, and carefully insert it into the NMR spectrometer for analysis.

Data Presentation and Interpretation

The successful conversion of this compound to its amide derivative can be unequivocally confirmed by comparing the NMR spectra of the starting material and the product. Key spectral changes include the disappearance of the acidic proton signal and the appearance of new signals corresponding to the amide and benzyl (B1604629) groups.

Quantitative NMR Data Summary

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for the starting material and a representative product.

CompoundAssignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
This compound COOH~11.0-13.0br s~165.5
H-27.95 - 8.05ddd~125.0 (d)
H-57.35 - 7.45m~118.5 (d)
H-67.75 - 7.85m~117.5 (d)
N-benzyl-3,4-difluorobenzamide NH~6.5 - 7.0br tN/A
(Representative Data)H-27.60 - 7.70ddd~122.0 (d)
H-57.15 - 7.25m~118.0 (d)
H-67.50 - 7.60m~117.0 (d)
CH₂~4.65d~44.5
Benzyl-ArH7.25 - 7.40m~127.5, 128.0, 129.0, 138.0
C=ON/AN/A~164.0

(Note: "d" denotes a doublet, "t" a triplet, "m" a multiplet, "ddd" a doublet of doublet of doublets, "br" broad, "s" singlet. Chemical shifts are approximate and can vary based on solvent and concentration.)

Visualizations

Experimental Workflow Diagram

The diagram below illustrates the general workflow from the synthesis of the amide to its structural confirmation via NMR spectroscopy.

G cluster_synthesis Synthesis cluster_analysis Analysis start_node start_node process_node process_node analysis_node analysis_node end_node end_node Reactants This compound + Benzylamine + Reagents Reaction Amide Coupling Reaction (EDC, HOBt, DIPEA in DCM) Reactants->Reaction Stir 12-24h Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify Isolate Crude SamplePrep NMR Sample Preparation (Dissolve in CDCl₃) Purify->SamplePrep Pure Product NMR ¹H and ¹³C NMR Acquisition SamplePrep->NMR Data Spectral Interpretation & Structure Confirmation NMR->Data G start_node start_node decision_node decision_node process_node process_node confirm_node confirm_node reject_node reject_node Start Analyze ¹H NMR Spectrum CheckCOOH Carboxylic Acid Proton (~11-13 ppm) present? Start->CheckCOOH CheckAmide Amide NH & CH₂ signals (br t, d) present? CheckCOOH->CheckAmide No Incomplete Incomplete Reaction or Starting Material CheckCOOH->Incomplete Yes CheckAromatic Analyze Aromatic Region: Confirm shifts and splitting patterns for both rings CheckAmide->CheckAromatic Yes Incorrect Incorrect Product or Byproduct Formation CheckAmide->Incorrect No Analyze13C Analyze ¹³C NMR Spectrum: Confirm C=O (~164 ppm) & CH₂ (~44 ppm) signals CheckAromatic->Analyze13C Confirm Structure Confirmed: N-benzyl-3,4-difluorobenzamide Analyze13C->Confirm

References

Application of 3,4-Difluorobenzoic Acid in the Synthesis of High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid is a key building block in the synthesis of advanced liquid crystal materials. The incorporation of fluorine atoms into the molecular core of liquid crystals significantly influences their mesomorphic and electro-optical properties. Specifically, the 3,4-difluoro substitution pattern is instrumental in creating materials with high negative dielectric anisotropy (Δε), a crucial characteristic for vertically aligned (VA) liquid crystal displays (LCDs). This application note provides a detailed overview of the synthesis of a representative liquid crystal, 4-cyanophenyl 3,4-difluorobenzoate, including a comprehensive experimental protocol, a summary of its material properties, and a workflow diagram.

The strategic placement of fluorine atoms on the benzoic acid ring introduces a strong dipole moment perpendicular to the principal molecular axis. This lateral dipole is a primary contributor to the negative dielectric anisotropy of the final liquid crystal molecule. Furthermore, the carbon-fluorine bond is highly stable and polarizable, which can also influence other key parameters such as birefringence (Δn), viscosity, and clearing points.

Key Applications

Liquid crystals synthesized from this compound are primarily utilized in:

  • Vertically Aligned (VA) LCDs: These displays require liquid crystals with negative dielectric anisotropy to switch between the transparent and opaque states.

  • Advanced Materials Research: The unique properties of fluorinated liquid crystals make them valuable for developing novel electro-optical devices and smart materials.

  • Drug Delivery Systems: The biocompatibility and unique phase behavior of some liquid crystals are being explored for controlled drug release applications, an area where fluorinated compounds can offer enhanced stability.

Data Presentation

The following table summarizes the typical material properties of a liquid crystal synthesized using this compound, based on data from analogous compounds.

PropertySymbolValueUnit
Phase TransitionCr-N85-95°C
Clearing PointN-I150-160°C
Dielectric AnisotropyΔε-3.0 to -5.0-
BirefringenceΔn0.10 - 0.15-

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative liquid crystal, 4-cyanophenyl 3,4-difluorobenzoate, via esterification.

Protocol: Synthesis of 4-cyanophenyl 3,4-difluorobenzoate

Materials:

  • This compound

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq.) and 4-cyanophenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-cyanophenyl 3,4-difluorobenzoate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Esterification cluster_workup Purification cluster_product Final Product A This compound C DCC, DMAP DCM, rt, 12-18h A->C B 4-Cyanophenol B->C D Filtration C->D E Extraction D->E F Column Chromatography E->F G 4-cyanophenyl 3,4-difluorobenzoate F->G

Caption: Synthetic workflow for 4-cyanophenyl 3,4-difluorobenzoate.

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Difluorobenzoic acid is a valuable starting material in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the benzene (B151609) ring can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] These application notes provide detailed protocols for the multi-step synthesis of various novel heterocyclic compounds, including quinazolinones, benzoxazoles, and benzothiazoles, starting from this compound. The synthetic pathways involve the initial conversion of this compound into key aniline (B41778) intermediates, which are then used in subsequent cyclization reactions to form the desired heterocyclic cores.

Section 1: Synthesis of Key Intermediates from this compound

The synthesis of the target heterocyclic compounds necessitates the initial conversion of this compound into crucial amino-substituted intermediates. This section details the protocols for the preparation of 3,4-difluoroaniline (B56902) and 2-amino-4,5-difluorobenzoic acid.

Pathway to 3,4-Difluoroaniline via Hofmann Rearrangement

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[2][3][4][5][6] This pathway involves the initial conversion of this compound to its corresponding amide, followed by the rearrangement.

G A This compound B 3,4-Difluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 3,4-Difluorobenzamide (B1297546) B->C NH₄OH D 3,4-Difluoroaniline C->D Br₂, NaOH (Hofmann Rearrangement)

Caption: Synthesis of 3,4-Difluoroaniline via Hofmann Rearrangement.

Experimental Protocols:

Protocol 1.1.1: Synthesis of 3,4-Difluorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess.

  • Gently reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3,4-difluorobenzoyl chloride, which can be used in the next step without further purification.

Protocol 1.1.2: Synthesis of 3,4-Difluorobenzamide

  • Cool the crude 3,4-difluorobenzoyl chloride (1.0 eq) from the previous step in an ice bath.

  • Slowly add concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

  • Collect the precipitated 3,4-difluorobenzamide by filtration, wash with cold water, and dry under vacuum.

Protocol 1.1.3: Synthesis of 3,4-Difluoroaniline (Hofmann Rearrangement)

This is a general procedure and may require optimization for this specific substrate.

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite (B1234621).

  • In a separate flask, dissolve 3,4-difluorobenzamide (1.0 eq) in a minimal amount of a suitable solvent and cool it in an ice bath.

  • Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with constant stirring.

  • After the addition is complete, slowly warm the reaction mixture and then heat to 50-70 °C for approximately 1 hour.

  • Cool the reaction mixture and extract the product, 3,4-difluoroaniline, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Pathway to 2-Amino-4,5-difluorobenzoic Acid

This synthesis starts from the intermediate, 3,4-difluoroaniline, and proceeds through the formation of a 5,6-difluoroisatin intermediate.[1][7]

G A 3,4-Difluoroaniline B N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide A->B Chloral (B1216628) Hydrate (B1144303), Hydroxylamine (B1172632) HCl C 5,6-Difluoro-1H-indole-2,3-dione (5,6-Difluoroisatin) B->C H₂SO₄ D 2-Amino-4,5-difluorobenzoic Acid C->D H₂O₂, NaOH

Caption: Synthesis of 2-Amino-4,5-difluorobenzoic Acid.

Experimental Protocols:

Protocol 1.2.1: Synthesis of N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide [1][7]

  • Prepare a solution of chloral hydrate in water.

  • In a separate flask, prepare a solution of 3,4-difluoroaniline and hydroxylamine hydrochloride in water, and add concentrated hydrochloric acid.

  • Add the 3,4-difluoroaniline solution to the chloral hydrate solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and filter the precipitate. Wash the solid with water and dry to obtain N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide.

Protocol 1.2.2: Synthesis of 5,6-Difluoro-1H-indole-2,3-dione (5,6-Difluoroisatin) [1][7]

  • Slowly add N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid, keeping the temperature below 60-70 °C.

  • After the addition is complete, heat the mixture for a short period.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 5,6-difluoro-1H-indole-2,3-dione.

Protocol 1.2.3: Synthesis of 2-Amino-4,5-difluorobenzoic Acid [1][7]

  • Suspend 5,6-difluoro-1H-indole-2,3-dione in an aqueous sodium hydroxide solution.

  • Heat the suspension and slowly add hydrogen peroxide (30%) solution.

  • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4,5-difluorobenzoic acid.

Section 2: Synthesis of 6,7-Difluoro-4(3H)-quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. The following protocol describes the synthesis of a 6,7-difluoro-substituted quinazolinone from 2-amino-4,5-difluorobenzoic acid.[8]

G A 2-Amino-4,5-difluorobenzoic Acid B 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one A->B (CH₃CO)₂O C 6,7-Difluoro-2-methylquinazolin-4(3H)-one B->C NH₃

Caption: Synthesis of 6,7-Difluoro-2-methylquinazolin-4(3H)-one.

Experimental Protocol 2.1: Synthesis of 6,7-Difluoro-2-methylquinazolin-4(3H)-one [8]

  • Step 1: Formation of the Benzoxazinone (B8607429). Reflux 2-amino-4,5-difluorobenzoic acid (1.0 eq) in acetic anhydride (B1165640) for 2-4 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting solid is the intermediate, 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Step 2: Formation of the Quinazolinone. Treat the benzoxazinone intermediate with a source of ammonia (B1221849) (e.g., by bubbling ammonia gas through a solution of the intermediate or by heating with ammonium acetate).

  • After the reaction is complete, isolate the product by filtration or extraction.

  • Purify the crude 6,7-difluoro-2-methylquinazolin-4(3H)-one by recrystallization from a suitable solvent.

Quantitative Data Summary:

Starting MaterialReagentsProductTypical Yield (%)
2-Amino-4,5-difluorobenzoic Acid1. (CH₃CO)₂O2. NH₃6,7-Difluoro-2-methylquinazolin-4(3H)-one70-85

Section 3: Proposed Synthesis of 6,7-Difluorobenzoxazole and 6,7-Difluorobenzothiazole Derivatives

The synthesis of benzoxazoles and benzothiazoles typically involves the condensation of an ortho-substituted aminophenol or aminothiophenol with a carboxylic acid or its derivative. The following are proposed synthetic pathways starting from 3,4-difluoroaniline.

Proposed Pathway to 6,7-Difluorobenzoxazoles

A plausible route to 6,7-difluorobenzoxazoles involves the synthesis of 2-amino-4,5-difluorophenol (B62812) as a key intermediate.

G A 3,4-Difluoroaniline B 2-Nitro-4,5-difluoroaniline A->B Nitration C 2-Nitro-4,5-difluorophenol B->C Diazotization, Hydrolysis D 2-Amino-4,5-difluorophenol C->D Reduction (e.g., H₂, Pd/C) E 2-Substituted-6,7-difluorobenzoxazole D->E RCOOH, Acid Catalyst

Caption: Proposed Synthesis of 6,7-Difluorobenzoxazoles.

Proposed Pathway to 6,7-Difluorobenzothiazoles

Similarly, the synthesis of 6,7-difluorobenzothiazoles would likely proceed through a 2-amino-4,5-difluorothiophenol intermediate.

G A 2-Nitro-4,5-difluoroaniline B 2-Amino-4,5-difluoroaniline A->B Reduction C 2-Mercapto-4,5-difluoroaniline (2-Amino-4,5-difluorothiophenol) B->C Diazotization, Xanthate formation, Reduction D 2-Substituted-6,7-difluorobenzothiazole C->D RCOOH, Acid Catalyst

Caption: Proposed Synthesis of 6,7-Difluorobenzothiazoles.

Note on Proposed Pathways: Detailed experimental protocols for the synthesis of the key 2-amino-4,5-difluorophenol and 2-amino-4,5-difluorothiophenol intermediates from 3,4-difluoroaniline derivatives would require further literature investigation and experimental development. The depicted steps represent plausible synthetic transformations based on established organic chemistry principles. The final cyclization to the benzoxazole (B165842) or benzothiazole (B30560) can typically be achieved by heating the aminophenol or aminothiophenol with a suitable carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[9][10]

References

Application Notes and Protocols: 3,4-Difluorobenzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid and its derivatives are pivotal building blocks in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The presence of the difluorophenyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the synthesis of key kinase inhibitors utilizing this compound-derived intermediates.

Featured Kinase Inhibitors

This document focuses on the synthesis and application of two prominent kinase inhibitors whose synthetic routes involve intermediates derived from this compound:

  • Dabrafenib (B601069): A potent inhibitor of BRAF kinase, particularly effective in melanomas harboring the V600E mutation.

  • Trametinib: A selective allosteric inhibitor of MEK1 and MEK2 kinases, often used in combination with BRAF inhibitors.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis. Dabrafenib and Trametinib target key components of this pathway, BRAF and MEK respectively, to inhibit uncontrolled cell growth.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling cascade and points of inhibition by Dabrafenib and Trametinib.

Quantitative Data

The following table summarizes the in vitro potency of Dabrafenib and Trametinib against relevant kinases and cancer cell lines.

InhibitorTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Dabrafenib BRAFV600E0.8A375 (Melanoma, BRAFV600E)0.004
BRAFwild-type3.2SK-MEL-28 (Melanoma, BRAFV600E)0.005
c-RAF4.8WM266.4 (Melanoma, BRAFV600D)0.001
Trametinib MEK10.92A375 (Melanoma, BRAFV600E)0.001
MEK21.8HT-29 (Colon, BRAFV600E)0.001
HCT116 (Colon, KRASG13D)0.001

Experimental Protocols

The synthesis of Dabrafenib and Trametinib involves the preparation of key intermediates derived from this compound. Below are detailed protocols for the synthesis of these intermediates and the final active pharmaceutical ingredients (APIs).

Synthesis Workflow

Synthesis_Workflow General Synthetic Workflow for Dabrafenib and Trametinib cluster_dabrafenib Dabrafenib Synthesis cluster_trametinib Trametinib Synthesis DFBA_D This compound Intermediate_D1 Methyl 2-fluoro-3-nitrobenzoate DFBA_D->Intermediate_D1 Nitration, Esterification Intermediate_D2 Methyl 3-amino-2-fluorobenzoate Intermediate_D1->Intermediate_D2 Reduction Intermediate_D3 N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide Intermediate_D2->Intermediate_D3 Multi-step synthesis Dabrafenib_Final Dabrafenib Intermediate_D3->Dabrafenib_Final Cyclization, Amination DFBA_T 3,4-Difluoroaniline Intermediate_T1 2-Fluoro-4-iodoaniline DFBA_T->Intermediate_T1 Iodination Intermediate_T2 N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Intermediate_T1->Intermediate_T2 Urea Formation Intermediate_T3 Key Pyridotrione Intermediate Intermediate_T2->Intermediate_T3 Condensation Trametinib_Final Trametinib Intermediate_T3->Trametinib_Final Coupling

Caption: Generalized synthetic pathways for Dabrafenib and Trametinib.

Protocol 1: Synthesis of Dabrafenib Intermediate (Methyl 2-fluoro-3-nitrobenzoate)

This protocol describes the synthesis of a key intermediate for Dabrafenib, starting from a derivative of this compound.

Materials:

  • 2-Fluoro-3-nitro-benzoic acid

  • Oxalyl dichloride

  • N,N-dimethyl-formamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

Method A: Esterification via Acyl Chloride

  • Suspend/dissolve 2-fluoro-3-nitro-benzoic acid (1.0 eq.) in dry DCM (0.5 M).

  • Add oxalyl dichloride (1.1 eq.) and DMF (0.05 eq.) to the mixture at room temperature.

  • Stir the reaction mixture until gas evolution ceases.

  • Add excess MeOH and stir for 5 minutes.

  • Remove the solvent under reduced pressure. The crude methyl 2-fluoro-3-nitrobenzoate can be used in the next step without further purification.

Method B: Acid-Catalyzed Esterification [1]

  • Dissolve 2-fluoro-3-nitrobenzoic acid (5 g, 27.0 mmol) in MeOH (50 mL).[1]

  • Carefully add concentrated H₂SO₄ (1.4 mL, 27.0 mmol) to the solution.[1]

  • Stir the reaction mixture at 50 °C for 16 hours.[1]

  • Remove the solvent under reduced pressure.

  • Dilute the residue with EtOAc.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution until the aqueous phase is neutral.[1]

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield crude methyl 2-fluoro-3-nitrobenzoate as a pale yellow solid (5.1 g, 93% yield).[1]

Protocol 2: Synthesis of Trametinib Intermediate (2-Fluoro-4-iodoaniline)

This protocol outlines the synthesis of a key aniline (B41778) intermediate for Trametinib.

Materials:

Procedure:

  • In a round-bottom flask, combine 4-fluoroaniline (22 g), iodine (50 g), calcium carbonate (25 g), ether (75 ml), and water (75 ml).[2]

  • Heat the mixture at reflux for 48 hours.[2]

  • Distill off the ether.

  • Add a solution of sodium thiosulfate to destroy any excess iodine.[2]

  • Perform steam distillation on the reaction mixture.

  • Recrystallize the collected solid from petroleum ether to obtain pure 4-fluoro-2-iodoaniline.[2]

Protocol 3: Synthesis of Dabrafenib

This is a multi-step synthesis starting from a key intermediate.

Materials:

Procedure:

Step 1: Bromination

  • Add N-{3-[(2-chloro-4-pyrimidinyl) acetyl] -2-fluorophenyl} -2, 6-difluorobenzenesulfonamide (100 g) to dichloromethane (1000 ml) and cool the mixture to 0-10 °C.

  • Add N-bromosuccinimide (40.3 g) in three equal portions.

  • Warm the reaction mixture to 20 °C and stir for 1-3 hours.

  • Add water to the reaction mixture and separate the organic and aqueous layers.

Step 2: Thiazole Formation

  • Concentrate the organic layer from the previous step to a volume of 400 ml.

  • Add ethyl acetate (700 ml) and concentrate again to 400 ml.

  • Add Dimethylacetamide (900 ml) and β-cyclodextrin (100 g) and cool to 0-10 °C.

  • Add 2,2-dimethylpropanethioamide (26.6 g) in three equal portions.

  • Warm the reaction to 20-30 °C, then heat to 70-80 °C and stir for 1-3 hours.

  • Cool the reaction to 0-10 °C and slowly add water (900 ml).

Step 3: Amination

  • Combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (100 g) and dimethylsulfoxide (600 ml).

  • Add formamide (125.3 g) and potassium tert-butoxide (104.1 g).

  • Heat the reaction to 70-130 °C and stir for 2-5 hours.

  • Cool the reaction to 20-30 °C and add dichloromethane (2000 ml) and water (500 ml).

  • Separate the layers and wash the organic layer with water.

  • Concentrate the organic layer and add ethyl acetate (300 ml).

  • Heat to 50-60 °C and slowly add heptane (900 ml).

  • Heat to reflux, then cool to 0-10 °C and maintain for 2-4 hours.

  • Filter the solid, wash with heptanes, and dry under vacuum to yield crude dabrafenib (70 g).

  • Purify the crude product by silica (B1680970) gel column chromatography (Eluent: dichloromethane:methanol 95:05 & 90:10) to obtain pure dabrafenib (60 g).

Disclaimer

These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for verifying the safety and suitability of these procedures for their specific application.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling reactions of 3,4-difluorobenzoic acid. The inclusion of the 3,4-difluorophenyl motif is a key strategy in medicinal chemistry and materials science to modulate molecular properties such as metabolic stability, lipophilicity, and bioactivity. These protocols focus on both the direct use of this compound via decarboxylative coupling and its conversion to more conventional cross-coupling partners.

Introduction

Cross-coupling reactions are fundamental transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. While traditional methods often rely on pre-functionalized starting materials like organohalides and organometallic reagents, the use of readily available carboxylic acids is an increasingly attractive and sustainable alternative. This compound can be employed in these reactions through two main strategies:

  • Direct Decarboxylative/Decarbonylative Coupling: The carboxylic acid functionality is extruded as CO₂ or CO, allowing the direct formation of a new bond at the ipso-position. This approach is atom-economical and avoids the synthesis of organometallic intermediates.

  • Conversion to an Aryl Halide: The carboxylic acid is converted into a more reactive halide (e.g., bromide or iodide), which then participates in traditional cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

This guide outlines protocols for both approaches, providing researchers with a versatile toolkit for the utilization of this compound.

Section 1: Decarboxylative Cross-Coupling of this compound

Decarboxylative cross-coupling reactions offer a greener alternative to traditional methods by avoiding the preparation of often sensitive organometallic reagents.[1] Both nickel and palladium catalyst systems have been shown to be effective for the coupling of polyfluorobenzoates with various partners.[1][2]

Nickel-Catalyzed Decarboxylative Arylation

Nickel catalysis provides a cost-effective method for the decarboxylative coupling of (poly)fluorobenzoates with aryl halides and sulfonates.[1][3][4] The following protocol is adapted from general procedures for polyfluorobenzoates.

Table 1: Representative Conditions for Nickel-Catalyzed Decarboxylative Arylation

EntryAryl Halide/SulfonateLigandTemp. (°C)Time (h)Yield (%)
14-IodoanisoleNone14012~85
24-BromobenzonitrileP(tBu)₃HBF₄14024~70
34-ChlorotolueneCM-Phos16024~65
4Phenyl triflateDPPF14024~75

Yields are approximate and based on reported values for similar polyfluorinated substrates.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound salt, aryl halide, Ni(COD)₂, ligand (if needed) in a Schlenk tube start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent Add degassed diglyme (B29089) atmosphere->solvent heat Heat to 140-160 °C with vigorous stirring solvent->heat monitor Monitor by GC-MS or TLC heat->monitor cool Cool to room temperature monitor->cool extract Dilute with EtOAc, wash with water and brine cool->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Product purify->product

Caption: Workflow for Ni-catalyzed decarboxylative arylation.

Materials:

  • Potassium 3,4-difluorobenzoate (1.2 equiv)

  • Aryl halide or sulfonate (1.0 equiv)

  • Ni(COD)₂ (10 mol%)

  • Ligand (e.g., P(tBu)₃HBF₄, 20 mol%) (if required)

  • Anhydrous, degassed diglyme

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add potassium 3,4-difluorobenzoate, the aryl halide/sulfonate, Ni(COD)₂, and the phosphine (B1218219) ligand (if necessary) to a Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Add anhydrous, degassed diglyme via syringe.

  • Heat the reaction mixture to the specified temperature (140-160 °C) in an oil bath with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Palladium-Catalyzed Decarbonylative Sonogashira Coupling

While direct decarboxylative alkynylation of this compound is not well-documented, a decarbonylative approach using an in situ activated carboxylic acid is a viable strategy for Sonogashira-type couplings.[5][6] This method avoids the need for a copper co-catalyst.

Table 2: General Conditions for Decarbonylative Sonogashira Coupling

Catalyst SystemActivatorAdditiveSolventTemp. (°C)
Pd(OAc)₂ / XantphosPiv₂ODMAPDioxane160

Experimental Protocol: Decarbonylative Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Pd(OAc)₂, Xantphos, DMAP, and Piv₂O in a vial start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere add_alkyne Add terminal alkyne and degassed dioxane atmosphere->add_alkyne heat Heat to 160 °C with vigorous stirring add_alkyne->heat monitor Monitor by GC-MS or TLC heat->monitor cool Cool to room temperature monitor->cool extract Dilute with Et₂O, wash with aq. NaHCO₃ and brine cool->extract dry Dry over MgSO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Product purify->product

Caption: Workflow for decarbonylative Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.0-4.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

  • Pivalic anhydride (B1165640) (Piv₂O) (1.5 equiv)

  • Anhydrous, degassed dioxane

  • Sealed reaction vial

Procedure:

  • To an oven-dried reaction vial equipped with a stir bar, add this compound, Pd(OAc)₂, Xantphos, DMAP, and pivalic anhydride.

  • Seal the vial and subject it to three evacuation/backfilling cycles with argon.

  • Add the terminal alkyne and degassed dioxane via syringe.

  • Place the vial in a preheated oil bath at 160 °C and stir vigorously for the required time (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired arylalkyne.

Section 2: Cross-Coupling via Conversion to 3,4-Difluoroaryl Halides

An alternative and often more general approach involves the conversion of this compound to an aryl halide, which can then be used in a variety of well-established cross-coupling reactions. The Hunsdiecker reaction or its modifications can be employed for this transformation.[6][7][8]

Synthesis of 4-Bromo-1,2-difluorobenzene (B1265499)

The Hunsdiecker reaction allows for the decarboxylative halogenation of carboxylic acids. The following is a representative protocol.

Experimental Protocol: Hunsdiecker Reaction

Materials:

Procedure:

  • Prepare the silver salt of this compound by reacting it with an equimolar amount of silver nitrate in an aqueous solution, followed by careful neutralization with sodium hydroxide to precipitate the silver carboxylate.

  • Collect, wash, and thoroughly dry the silver 3,4-difluorobenzoate.

  • Suspend the dry silver salt in carbon tetrachloride.

  • Slowly add bromine to the suspension while stirring. The reaction may need to be initiated by gentle heating or irradiation with a tungsten lamp.

  • Reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO₂ evolution).

  • Cool the reaction, filter off the silver bromide, and wash the filtrate with aqueous sodium thiosulfate (B1220275) and then water.

  • Dry the organic layer, remove the solvent by distillation, and purify the resulting 4-bromo-1,2-difluorobenzene by distillation or chromatography.

Cross-Coupling Reactions of 4-Bromo-1,2-difluorobenzene

Once synthesized, 4-bromo-1,2-difluorobenzene can be used in a variety of standard palladium-catalyzed cross-coupling reactions.

Table 3: Typical Conditions for Cross-Coupling of 4-Bromo-1,2-difluorobenzene

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)Toluene (B28343)90
Heck Ethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80

General Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1,2-difluorobenzene

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-bromo-1,2-difluorobenzene, phenylboronic acid, and Pd(PPh₃)₄ in a flask start->reagents atmosphere Purge with Argon reagents->atmosphere add_solvents Add degassed toluene and aqueous Na₂CO₃ solution atmosphere->add_solvents heat Heat to 90 °C with vigorous stirring add_solvents->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool extract Separate layers, extract aqueous phase with toluene cool->extract dry Combine organic layers, dry over MgSO₄, and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify product Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura coupling of 4-bromo-1,2-difluorobenzene.

Procedure:

  • To a round-bottom flask, add 4-bromo-1,2-difluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Seal the flask and purge with argon for 10-15 minutes.

  • Add degassed toluene, followed by a degassed 2M aqueous solution of sodium carbonate (2.0 equiv).

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Conclusion

This compound is a versatile building block that can be incorporated into complex molecules using several metal-catalyzed cross-coupling strategies. Direct decarboxylative methods offer an efficient and environmentally friendly route, while conversion to the corresponding aryl halide opens the door to a wide array of classical and highly reliable cross-coupling reactions. The choice of strategy will depend on the specific synthetic goals, functional group tolerance, and desired reaction conditions. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable fluorinated building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,4-Difluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound include the oxidation of 3,4-difluorotoluene, the Grignard reaction of a suitable 3,4-difluorohalobenzene followed by carboxylation, and the hydrolysis of 3,4-difluorobenzonitrile (B1296988).

Q2: Which synthesis method generally provides the highest yield?

A2: The oxidation of 3,4-difluorotoluene, particularly through ozonolysis, has been reported to achieve very high yields, often up to 98%.[1] However, the optimal method can depend on available starting materials, equipment, and scale.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety precautions vary depending on the chosen synthetic route. For Grignard synthesis, it is crucial to work under strictly anhydrous conditions as Grignard reagents react violently with water. When using strong oxidizing agents like potassium permanganate (B83412) or ozone, appropriate shielding and ventilation are necessary. Hydrolysis reactions may involve strong acids or bases that require careful handling.

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common method for purifying this compound. Suitable solvents include water or aqueous solvent mixtures. The choice of solvent may depend on the impurities present from the specific synthetic route. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for monitoring the consumption of starting materials and the formation of this compound. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress.

Troubleshooting Guides

Method 1: Oxidation of 3,4-Difluorotoluene

Problem: Low yield of this compound.

Potential Cause Suggested Solution
Incomplete oxidation.Increase reaction time or temperature. Ensure a sufficient stoichiometric amount of the oxidizing agent is used.
Over-oxidation and ring cleavage.Use a milder oxidizing agent or more controlled reaction conditions. For permanganate oxidation, carefully control the temperature and addition rate.
Catalyst deactivation.If using a catalyst (e.g., manganese acetate), ensure it is of high quality and used in the correct proportion.
Product loss during workup.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during acid-base extraction to maximize product recovery.

Problem: Formation of side products.

Potential Cause Suggested Solution
Benzylic C-H bond is not selectively oxidized.Ensure the reaction conditions favor side-chain oxidation. For example, the use of specific catalysts can improve selectivity.
Impurities in the starting material.Use high-purity 3,4-difluorotoluene.
Method 2: Grignard Reaction of 3,4-Difluorobromobenzene

Problem: Grignard reagent fails to form or forms in low yield.

Potential Cause Suggested Solution
Presence of moisture in glassware or solvents.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Magnesium surface is passivated with an oxide layer.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.
Impurities in the 3,4-difluorobromobenzene.Purify the starting material before use.
Reaction temperature is too low.Gentle warming may be required to initiate the reaction.

Problem: Low yield of this compound after carboxylation.

Potential Cause Suggested Solution
Inefficient carboxylation.Use an excess of dry ice (solid CO2) and ensure it is finely crushed to maximize surface area. Add the Grignard solution slowly to the dry ice.
Reaction with atmospheric CO2 and O2 during transfer.Maintain a positive pressure of an inert gas during all transfers.
Formation of biphenyl (B1667301) byproduct.This can occur from the coupling of the Grignard reagent with unreacted aryl halide. Ensure slow addition of the aryl halide during Grignard formation.
Product loss during acidic workup.Carefully add the acidic solution to quench the reaction and protonate the carboxylate. Ensure complete precipitation of the product before filtration.
Method 3: Hydrolysis of 3,4-Difluorobenzonitrile

Problem: Incomplete hydrolysis to the carboxylic acid.

Potential Cause Suggested Solution
Reaction conditions are too mild.Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. Nitriles with electron-withdrawing groups can be resistant to hydrolysis.
Poor solubility of the nitrile.Use a co-solvent to improve solubility.

Problem: Formation of 3,4-difluorobenzamide (B1297546) as the major product.

Potential Cause Suggested Solution
The conditions are not harsh enough to hydrolyze the intermediate amide.To obtain the carboxylic acid, more forcing conditions (higher temperature, longer reaction time) are necessary after the amide is formed.[2][3]
Milder basic conditions were used.While milder basic conditions can favor the formation of the amide, stronger basic or acidic conditions are needed for complete hydrolysis to the carboxylic acid.[3]

Quantitative Data Summary

Synthesis Method Starting Material Typical Reagents Typical Yield Key Advantages Key Disadvantages
Oxidation3,4-DifluorotolueneOzone, Mn(II) acetate, H2SO4Up to 98%[1]High yield, clean reaction.Requires specialized equipment (ozonizer).
Grignard Reaction3,4-DifluorobromobenzeneMg, CO2 (dry ice)Moderate to HighVersatile, readily available starting materials.Sensitive to moisture, potential for side reactions.
Hydrolysis3,4-DifluorobenzonitrileH2SO4 or NaOHGood to HighSimple procedure.Can require harsh conditions, may stop at the amide intermediate.

Experimental Protocols

Protocol 1: Oxidation of 3,4-Difluorotoluene via Ozonolysis
  • Reaction Setup: In a 100 mL jacketed reactor, add 200 mL of acetic acid, 0.05 g of manganese(II) acetate, 1.91 g of sulfuric acid, and 14.1 g of 3,4-difluorotoluene.

  • Ozonolysis: Cool the reaction mixture to 16°C. Slowly bubble 4.0 g of ozone through the mixture over a period of 60 minutes.

  • Workup: After the ozonolysis is complete, purge the reaction system with nitrogen to remove any residual ozone.

  • Analysis: The yield of this compound can be determined by HPLC or GC analysis of the reaction mixture.

Protocol 2: Grignard Reaction of 3,4-Difluorobromobenzene
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings. Add a solution of 3,4-difluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the Grignard solution in an ice bath. In a separate flask, place a generous amount of freshly crushed dry ice. Slowly add the Grignard solution to the dry ice with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. Slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

  • Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound.

Protocol 3: Hydrolysis of 3,4-Difluorobenzonitrile
  • Acidic Hydrolysis: In a round-bottom flask, combine 3,4-difluorobenzonitrile and an excess of 50% (v/v) sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_grignard Grignard Route cluster_hydrolysis Hydrolysis Route A1 3,4-Difluorotoluene B1 Oxidation (e.g., O3, KMnO4) A1->B1 C1 This compound B1->C1 A2 3,4-Difluorobromobenzene B2 Grignard Formation (Mg, ether) A2->B2 C2 Carboxylation (CO2) B2->C2 D2 This compound C2->D2 A3 3,4-Difluorobenzonitrile B3 Hydrolysis (Acid or Base) A3->B3 C3 This compound B3->C3

Caption: Synthetic routes to this compound.

troubleshooting_yield Start Low Yield of This compound CheckReaction Was the reaction complete? Start->CheckReaction CheckWorkup Was there significant product loss during workup? CheckReaction->CheckWorkup Yes IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No CheckPurity Are there significant sid-products? CheckWorkup->CheckPurity No WorkupLoss Workup Loss CheckWorkup->WorkupLoss Yes SideProducts Side Products CheckPurity->SideProducts Yes OptimizeConditions Optimize reaction conditions: - Increase time/temperature - Check reagent stoichiometry IncompleteReaction->OptimizeConditions OptimizeWorkup Optimize workup procedure: - Adjust pH for extraction - Ensure complete precipitation WorkupLoss->OptimizeWorkup ModifyConditions Modify reaction conditions: - Use milder/more selective reagents - Purify starting materials SideProducts->ModifyConditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude 3,4-Difluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,4-Difluorobenzoic acid via recrystallization. The information is designed to assist researchers in overcoming common challenges and achieving a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For this compound, a mixed solvent system of ethanol (B145695) and water is often effective. Water can also be used as a single solvent, as the compound's solubility is significantly higher in hot water than in cold water. The choice of solvent may depend on the impurities present in the crude material.

Q2: My this compound fails to crystallize upon cooling. What should I do?

A2: Failure to crystallize is a common issue that can be resolved through several methods:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystal growth.

  • Concentrate the Solution: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is cooled too rapidly. To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation of the solution.

  • Allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Consider using a different solvent or a solvent mixture with a lower boiling point.

Q4: The recovery yield of my purified this compound is very low. What are the potential causes?

A4: Low recovery is a frequent problem in recrystallization. The following factors could be the cause:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

Q5: What are the common impurities in crude this compound?

A5: Common impurities can depend on the synthetic route used. If synthesized by the oxidation of 3,4-difluorotoluene, potential impurities could include unreacted starting material and oxidation byproducts. Positional isomers, such as other difluorobenzoic acids, could also be present if the starting materials are not pure.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Crude material does not dissolve in the hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Presence of insoluble impurities.- Test the solubility of a small sample in different solvents.- Gradually add more hot solvent until the material dissolves.- Perform a hot filtration to remove insoluble impurities.
The solution is colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb the desired product and reduce the yield.
Crystals form too quickly and are very fine. - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The melting point of the purified crystals is low or has a broad range. - The product is still impure.- The crystals are not completely dry.- Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Solvent System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the melting point of the dried crystals to assess their purity. The melting point of pure this compound is 120-122 °C.[2]

Data Presentation

Solubility of Benzoic Acid Derivatives in Various Solvents

SolventPolarityBoiling Point (°C)Suitability for Recrystallization of Aromatic Carboxylic Acids
WaterHigh100Good for many benzoic acids, especially with heating.[3]
EthanolHigh78Often used in a mixed solvent system with water.[4]
MethanolHigh65Similar to ethanol, can be used in mixed solvent systems.
AcetoneMedium56May be too good of a solvent at room temperature for high recovery.
Ethyl AcetateMedium77Can be a suitable solvent, depending on the specific compound.
TolueneLow111Generally suitable for less polar compounds.
HexaneLow69Typically used as an anti-solvent for polar compounds.

Mandatory Visualization

Troubleshooting_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool to Room Temperature, then Ice Bath hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate oiling_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool induce_crystallization->cool concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,4-difluorobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and other experimental challenges.

I. Synthesis via Oxidation of 3,4-Difluorotoluene (B1333485)

This method offers a direct route to this compound but requires careful control of reaction conditions to prevent incomplete or over-oxidation.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low yield of this compound with significant unreacted 3,4-difluorotoluene. Incomplete oxidation.- Increase reaction time.- Ensure sufficient oxidant is used.- Optimize reaction temperature.
Presence of unknown impurities alongside the desired product. Over-oxidation or side reactions.- Use a milder or more selective oxidizing agent.- Carefully control the reaction temperature to avoid excessive heat.- Reduce the concentration of the oxidant.
Product is difficult to purify. Presence of closely related impurities.- Recrystallization from a suitable solvent system (e.g., water, ethanol/water).- Column chromatography may be necessary for challenging separations.
Frequently Asked Questions (FAQs)

Q1: What are the common side products in the oxidation of 3,4-difluorotoluene?

A1: The most common issue is incomplete oxidation, leading to the presence of the starting material, 3,4-difluorotoluene, in the final product. While less common with controlled oxidation, over-oxidation could potentially lead to the formation of other oxygenated species or degradation products, though specific examples are not frequently reported in standard literature.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods will allow you to track the disappearance of the starting material and the appearance of the product.

Experimental Protocol: Oxidation of 3,4-Difluorotoluene with Ozone

A detailed protocol for the oxidation of 3,4-difluorotoluene to this compound using ozone is as follows:

  • In a 100 mL jacketed reactor, add 200 mL of acetic acid, 0.05 g of manganese(II) acetate (B1210297), 1.91 g of sulfuric acid, and 14.1 g of 3,4-difluorotoluene.

  • Cool the reaction mixture to 16°C.

  • Slowly pass 4.0 g of ozone through the mixture over a period of 60 minutes.

  • After the ozonolysis is complete, purge the system with nitrogen to remove any residual ozone.

  • The reaction mixture can be analyzed by HPLC or GC to confirm the conversion. A yield of approximately 98% can be expected under these conditions.

II. Synthesis via Grignard Reagent Carboxylation

This classic method involves the formation of a Grignard reagent from a 3,4-difluorohalobenzene, followed by carboxylation with carbon dioxide. The primary challenge is the formation of a biphenyl (B1667301) side product.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Formation of a significant amount of a non-polar, high-boiling point impurity. Wurtz-Fittig type coupling of the Grignard reagent with the starting halide, leading to the formation of a biphenyl derivative (e.g., 3,3',4,4'-tetrafluorobiphenyl).[1][2]- Add the halide slowly to the magnesium turnings to maintain a low concentration of the halide.- Use a Grignard exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride to allow for lower reaction temperatures.[3]- Ensure the reaction temperature is not too high.
Low yield of the Grignard reagent. - Presence of moisture in the glassware or solvent.- Inactive magnesium surface.- Thoroughly dry all glassware and use anhydrous solvents.- Activate the magnesium turnings with a small crystal of iodine or by mechanical means (crushing).[1]
Low yield of the carboxylic acid despite successful Grignard formation. - Inefficient carboxylation.- Reaction of the Grignard reagent with atmospheric CO2 before the addition of the CO2 source.- Use a large excess of freshly crushed dry ice (solid CO2).- Bubble dry CO2 gas through the Grignard solution.- Maintain an inert atmosphere throughout the reaction.
Frequently Asked questions (FAQs)

Q1: What is the most common side product when preparing this compound via the Grignard route?

A1: The most prevalent side product is the homocoupling product, which for a starting material like 3,4-difluorobromobenzene would be 3,3',4,4'-tetrafluorobiphenyl.[1][2] This occurs when the Grignard reagent reacts with the unreacted starting halide.

Q2: Why is it difficult to form a Grignard reagent from 3,4-difluorochlorobenzene or 3,4-difluorofluorobenzene?

A2: The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl >> F.[4] The carbon-fluorine bond is very strong, making it difficult for magnesium to insert and form the Grignard reagent.[5][6] Therefore, 3,4-difluorobromobenzene or 3,4-difluoroiodobenzene are the preferred starting materials.

Experimental Protocol: Grignard Exchange and Carboxylation

This protocol utilizes a Grignard exchange reaction to minimize side products:

  • Preparation of Isopropylmagnesium Chloride: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings, a small crystal of iodine, and anhydrous tetrahydrofuran (B95107) (THF). Slowly add a solution of 2-chloropropane (B107684) in anhydrous THF to initiate the Grignard formation. Once the reaction is sustained, continue the addition of the 2-chloropropane solution and allow the reaction to complete.

  • Grignard Exchange: Cool the freshly prepared isopropylmagnesium chloride solution to 0-10°C. Slowly add a solution of 3,4-difluorobromobenzene in anhydrous THF. Allow the exchange reaction to proceed for a specified time at this temperature.

  • Carboxylation: Pour the resulting Grignard solution onto an excess of freshly crushed dry ice with vigorous stirring.

  • Work-up: After the dry ice has sublimed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data on Side Product Formation

III. Synthesis via Hydrolysis of 3,4-Difluorobenzonitrile (B1296988)

This two-step process involves the hydrolysis of the nitrile to an intermediate amide, which is then further hydrolyzed to the carboxylic acid. The main challenge is ensuring the complete hydrolysis of the amide.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Presence of a neutral, higher melting point impurity in the final product. Incomplete hydrolysis, resulting in the presence of 3,4-difluorobenzamide (B1297546).[7][8]- Increase the reaction time and/or temperature of the hydrolysis.- Use a higher concentration of acid or base.- Ensure sufficient water is present for the hydrolysis.
Formation of phenolic impurities. Defluorination of the aromatic ring under harsh basic conditions.[9]- Use milder hydrolysis conditions (e.g., lower temperature, less concentrated base).- Consider using acidic hydrolysis, which is less likely to cause nucleophilic aromatic substitution.
Low overall yield. Difficulties in the synthesis of the starting 3,4-difluorobenzonitrile.- Optimize the fluorination reaction for the synthesis of the nitrile, as side reactions like dehalogenation and polymerization can occur.[10]
Frequently Asked Questions (FAQs)

Q1: My final product shows a peak in the NMR spectrum corresponding to an amide. How can I remove it?

A1: The presence of 3,4-difluorobenzamide indicates incomplete hydrolysis. You can subject the mixture to the hydrolysis conditions again for a longer duration or under more forcing conditions (e.g., higher temperature or more concentrated acid/base) to drive the reaction to completion.

Q2: Can the hydrolysis reaction be stopped at the amide stage?

A2: Yes, under milder conditions, it is possible to isolate the 3,4-difluorobenzamide.[11] However, amides are generally more susceptible to hydrolysis than nitriles, making it challenging to stop the reaction cleanly at the amide stage under harsh conditions.[7]

Experimental Protocol: Basic Hydrolysis of 3,4-Difluorobenzonitrile
  • In a round-bottom flask, dissolve 3,4-difluorobenzonitrile in an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20%).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material and the intermediate amide are no longer observed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the this compound.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization.

IV. Synthesis via Decarboxylation of 4,5-Difluorophthalic Acid

This method is reported to be a very clean and high-yielding route to this compound.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low yield of this compound. - Incomplete decarboxylation.- Sub-optimal catalyst or solvent.- Increase the reaction time or temperature.- Ensure an effective catalyst (e.g., copper or copper oxide) and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) are used.[12][13]
Presence of unknown impurities. Although reported to be a clean reaction, side reactions could occur under non-ideal conditions.- Optimize the reaction conditions as per the recommended protocol.- Purify the product by recrystallization.
Frequently Asked Questions (FAQs)

Q1: What are the typical side products in the decarboxylation of 4,5-difluorophthalic acid?

A1: Under optimal conditions, this reaction is reported to have no detectable side products by gas chromatography.[12][13] However, one source noted the formation of up to 25% of other, unspecified products under certain conditions, suggesting that incomplete reaction or alternative decomposition pathways could occur if the reaction is not properly controlled.[12]

Experimental Protocol: Catalytic Decarboxylation of 4,5-Difluorophthalic Anhydride (B1165640)
  • In a suitable reaction vessel, dissolve 4,5-difluorophthalic anhydride in N-methyl-2-pyrrolidone.

  • Add a catalytic amount (e.g., 5-10 mol%) of copper(I) oxide.

  • Heat the solution to a temperature between 120-215°C for 2-3 hours, or until the starting material is consumed as monitored by GC or LC-MS.

  • Cool the reaction mixture and acidify with a suitable acid.

  • Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer, dry it, and evaporate the solvent to obtain the crude this compound.

  • The product can be purified by recrystallization from water with the use of activated carbon for decolorization.[12]

V. Visualizing Experimental Workflows

Workflow for Grignard Synthesis of this compound

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_side_reaction Side Reaction 3,4-Difluorobromobenzene 3,4-Difluorobromobenzene Grignard Formation Grignard Formation 3,4-Difluorobromobenzene->Grignard Formation Wurtz Coupling Wurtz Coupling 3,4-Difluorobromobenzene->Wurtz Coupling Mg Turnings Mg Turnings Mg Turnings->Grignard Formation Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Formation Carboxylation (CO2) Carboxylation (CO2) Grignard Formation->Carboxylation (CO2) Grignard Formation->Wurtz Coupling Acidic Quench Acidic Quench Carboxylation (CO2)->Acidic Quench Extraction Extraction Acidic Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound 3,3',4,4'-Tetrafluorobiphenyl 3,3',4,4'-Tetrafluorobiphenyl Wurtz Coupling->3,3',4,4'-Tetrafluorobiphenyl Nitrile_Hydrolysis_Troubleshooting Start Start Reaction Complete? Reaction Complete? Start->Reaction Complete? Isolate Product Isolate Product Reaction Complete?->Isolate Product Yes Incomplete Hydrolysis Incomplete Hydrolysis Reaction Complete?->Incomplete Hydrolysis No Check for Defluorination Check for Defluorination Isolate Product->Check for Defluorination Increase Time/Temp Increase Time/Temp Incomplete Hydrolysis->Increase Time/Temp Increase [Acid/Base] Increase [Acid/Base] Incomplete Hydrolysis->Increase [Acid/Base] Increase Time/Temp->Reaction Complete? Increase [Acid/Base]->Reaction Complete? Phenolic Impurities Present Phenolic Impurities Present Check for Defluorination->Phenolic Impurities Present Yes Pure Product Pure Product Check for Defluorination->Pure Product No Use Milder Conditions Use Milder Conditions Phenolic Impurities Present->Use Milder Conditions

References

Technical Support Center: Troubleshooting Reactions of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Difluorobenzoic Acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Section 1: Amide Coupling Reactions

The formation of an amide bond is a critical transformation in the synthesis of many biologically active molecules. However, incomplete reactions and the formation of byproducts are common hurdles. This section provides guidance on troubleshooting these issues.

Troubleshooting Guide & FAQs: Amide Coupling

Question 1: My amide coupling reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the potential causes?

Answer: Low yields in amide coupling reactions are a frequent challenge. The primary reasons often involve the choice of coupling reagent, reaction conditions, or the nature of the amine. Here are the key factors to investigate:

  • Inactive Coupling Reagent: Many common coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are sensitive to moisture and can degrade over time. Ensure you are using a fresh, properly stored batch of the reagent.

  • Incomplete Activation of the Carboxylic Acid: The activation of the carboxylic acid group of this compound is a crucial step. With uronium/aminium-based reagents like HATU, pre-activating the acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine can significantly improve yields.

  • Suboptimal Base: The choice and amount of base are critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to neutralize the acid formed during the reaction without competing with the desired amine nucleophile. Ensure that an adequate amount of base is used, typically 2-3 equivalents.

  • Poor Nucleophilicity of the Amine: If the amine is sterically hindered or electronically deficient, the reaction rate will be slower. In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary. For particularly challenging amines, converting the carboxylic acid to the more reactive acyl fluoride (B91410) might be a better strategy.[1]

  • Reaction in an Aqueous Environment: Water can hydrolyze the activated intermediate of the carboxylic acid, leading to the regeneration of the starting material. Ensure that all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing significant byproduct formation in my amide coupling reaction. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation can complicate purification and reduce the yield of the desired amide. Common side reactions include:

  • N-Acylurea Formation: When using carbodiimide (B86325) reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct. This can be minimized by adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives form a more stable active ester that is less prone to rearrangement.

  • Guanidinium Byproduct: With uronium/aminium reagents like HATU, a side reaction can occur where the reagent reacts directly with the amine. Pre-activating the carboxylic acid before the addition of the amine is the most effective way to prevent this.

  • Side Reactions with Other Functional Groups: If your amine contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these may also react with the activated carboxylic acid. Protection of these groups may be necessary.

Data Presentation: Amide Coupling Conditions

The following table provides illustrative reaction conditions for the amide coupling of fluorinated benzoic acids with various amines. Note that optimal conditions should be determined experimentally for each specific substrate combination.

Coupling ReagentBaseSolventTemperatureTypical Yield RangeNotes
HATUDIPEADMFRoom Temp80-95%Pre-activation of the acid is recommended for higher yields.
EDC/HOBtDIPEADCM or DMF0°C to Room Temp75-90%HOBt helps to suppress racemization and N-acylurea formation.
Acyl ChloridePyridine or Et3NDCM or THF0°C to Room Temp85-98%Two-step process; acid must first be converted to the acyl chloride (e.g., with SOCl2 or oxalyl chloride).

Yields are illustrative and highly dependent on the specific substrates and reaction scale.

Experimental Protocols: Amide Coupling

Protocol 1: HATU-Mediated Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the solution for 2-3 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion and stir for 15 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq) dropwise to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Amide Coupling

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling? check_reagents Check Reagent Quality (Coupling agent, Base, Solvent) start->check_reagents Reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions Conditions check_activation Optimize Activation Step (Pre-activation, Order of Addition) start->check_activation Method check_amine Consider Amine Reactivity (Steric Hindrance, Nucleophilicity) start->check_amine Substrate solution_reagents Use Fresh/Anhydrous Reagents check_reagents->solution_reagents solution_conditions Increase Temp/Time Ensure Inert Atmosphere check_conditions->solution_conditions solution_activation Pre-activate Acid with HATU Add HOBt with EDC check_activation->solution_activation solution_amine Use More Forcing Conditions Consider Acyl Fluoride Route check_amine->solution_amine

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Section 2: Esterification Reactions

Esterification is a common method for modifying the carboxylic acid functionality. However, achieving high yields can be challenging, particularly with sterically hindered alcohols.

Troubleshooting Guide & FAQs: Esterification

Question 1: My Fischer esterification of this compound is giving a low yield. What can I do to improve it?

Answer: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:

  • Removal of Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Use a Dean-Stark apparatus to remove water azeotropically as it is formed. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be effective.

  • Use of Excess Alcohol: Using the alcohol as the solvent (in large excess) can shift the equilibrium towards the ester product. This is most practical for simple, low-boiling alcohols like methanol (B129727) and ethanol.

  • Catalyst Activity: Ensure that the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is fresh and active. Use an appropriate catalytic amount, as too much acid can lead to side reactions.

Question 2: I am observing byproducts in my esterification reaction. What are the common side reactions?

Answer: Byproduct formation is often dependent on the reaction conditions and the alcohol used:

  • Sulfonation of the Aromatic Ring: If concentrated sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring can occur. Using a milder acid catalyst like p-TsOH can mitigate this.

  • Dehydration of the Alcohol: Secondary and tertiary alcohols can undergo acid-catalyzed dehydration to form alkenes, especially at elevated temperatures. Milder reaction conditions or alternative esterification methods like the Steglich esterification are recommended for these alcohols.

  • Ether Formation: The alcohol can undergo self-condensation to form an ether under strongly acidic conditions and high temperatures. Optimizing the catalyst concentration and temperature can minimize this side reaction.

Data Presentation: Esterification Conditions
MethodAlcoholCatalystTemperatureTypical Yield RangeNotes
Fischer EsterificationMethanolH2SO4 (cat.)Reflux85-95%Methanol used as solvent.
Fischer EsterificationEthanolH2SO4 (cat.)Reflux75-85%Ethanol used as solvent.[2]
Steglich Esterificationtert-ButanolDCC/DMAPRoom Temp70-90%Suitable for acid-sensitive or sterically hindered alcohols.[3][4]

Yields are illustrative and can vary based on reaction scale and purification efficiency.

Experimental Protocols: Esterification

Protocol 1: Fischer Esterification with Methanol

  • Dissolve this compound (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Mandatory Visualization: Esterification

Esterification_Workflow cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification f_start Dissolve Acid in Excess Alcohol f_catalyst Add Acid Catalyst (e.g., H2SO4) f_start->f_catalyst f_reflux Reflux with Water Removal f_catalyst->f_reflux f_workup Neutralize, Extract, and Purify f_reflux->f_workup f_product Ester Product f_workup->f_product s_start Dissolve Acid, Alcohol, and DMAP in Solvent s_dcc Add DCC at 0°C s_start->s_dcc s_stir Stir at Room Temp s_dcc->s_stir s_workup Filter DCU, Extract, and Purify s_stir->s_workup s_product Ester Product s_workup->s_product

Caption: Comparison of Fischer and Steglich esterification workflows.

Section 3: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, reactions involving electron-deficient substrates like this compound can be challenging.

Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction with a 3,4-difluorophenyl boronic acid derivative is giving a low yield. What are the common pitfalls?

Answer: Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids are often due to side reactions or suboptimal catalyst performance.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction with electron-deficient boronic acids. It can be exacerbated by harsh bases and prolonged reaction times at high temperatures. Using milder bases (e.g., K3PO4 or Cs2CO3 instead of NaOH) and carefully optimizing the temperature and reaction time can minimize this.

  • Homocoupling: The palladium-catalyzed reaction of two molecules of the boronic acid can lead to the formation of a homocoupled byproduct (3,3',4,4'-tetrafluorobiphenyl). This is often promoted by the presence of oxygen. Rigorously degassing all solvents and maintaining an inert atmosphere are crucial. Using a Pd(0) source directly (e.g., Pd(PPh3)4) can also mitigate this side reaction.

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos) are often more effective. These ligands promote the desired reductive elimination step.

Question 2: How do I choose the right catalyst system for the Suzuki-Miyaura coupling of a this compound derivative?

Answer: The optimal catalyst system is highly substrate-dependent. However, for electron-deficient partners, some general guidelines apply:

  • Palladium Precatalysts: Modern air- and moisture-stable palladium precatalysts are often preferred for their ease of handling and the generation of a highly active Pd(0) species in situ.

  • Ligands: Electron-rich and sterically bulky phosphine ligands are generally the most effective. They facilitate the key steps of the catalytic cycle and can help to suppress side reactions.

  • Screening: It is often necessary to screen a small number of catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific substrates.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes catalyst systems that have been found to be effective for the Suzuki-Miyaura coupling of fluorinated arylboronic acids.

Palladium SourceLigandBaseSolventTemperatureTypical Yield Range
Pd(OAc)2SPhosK3PO4Dioxane/Water80-100°C80-95%
Pd(PPh3)4-Na2CO3Toluene/Ethanol/WaterReflux70-90%
PdCl2(dppf)-K2CO3DMF90°C75-92%

Yields are illustrative and depend on the specific aryl halide and reaction conditions.

Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 3,4-difluorophenylboronic acid derivative (1.2 eq), the aryl halide (1.0 eq), the base (e.g., K3PO4, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_deboronation Check for Protodeboronation start->check_deboronation check_homocoupling Check for Homocoupling start->check_homocoupling check_catalyst Evaluate Catalyst System start->check_catalyst solution_deboronation Use Milder Base (K3PO4) Optimize Temp/Time check_deboronation->solution_deboronation solution_homocoupling Degas Solvents Thoroughly Use Pd(0) Source check_homocoupling->solution_homocoupling solution_catalyst Use Bulky, Electron-Rich Ligand Screen Different Catalysts check_catalyst->solution_catalyst

References

Technical Support Center: Optimization of 3,4-Difluorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3,4-Difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound in a question-and-answer format.

Question: I am experiencing low to no yield of my this compound ester. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in Fischer esterification is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1][2]

    • Solution: Employ methods to continuously remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[1] Using a large excess of the alcohol can also help drive the reaction forward.[1][2]

  • Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1] Typical conditions for similar esterifications range from 1 to 10 hours at temperatures between 60-110°C.[1] Microwave-assisted synthesis can also be explored to potentially shorten reaction times and enhance yields.[3]

  • Catalyst Inactivity or Incorrect Amount: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, degraded, or used in an improper amount.

    • Solution: Ensure the acid catalyst is fresh. The amount of catalyst is crucial; too much can lead to side reactions such as the dehydration of the alcohol, while too little will result in a very slow or incomplete reaction.[1]

  • Difficult Product Isolation: The desired ester product may be lost during the workup and purification steps.

    • Solution: If the product is an ester of a low molecular weight alcohol, it might have some solubility in the aqueous phase during extraction.[4] Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. If the product is polar, continuous extraction might be necessary.[5] Adjusting the pH of the aqueous layer can also affect the solubility of the product and byproducts, aiding in separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the esterification of this compound?

A1: Both homogeneous and heterogeneous catalysts are effective. Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH).[2][6] Heterogeneous catalysts, for instance the metal-organic framework UiO-66-NH₂, have also been successfully used for the esterification of fluorinated aromatic carboxylic acids and offer the advantage of easier separation from the reaction mixture.[6][7]

Q2: What is the typical reaction temperature and time for this esterification?

A2: The optimal temperature and time can vary depending on the alcohol used and the catalyst. Generally, for Fischer esterification, temperatures range from 60°C to 110°C with reaction times of 1 to 10 hours.[1] For esterification using a heterogeneous catalyst like UiO-66-NH₂ with methanol (B129727), a higher temperature of 150°C for 10 hours has been reported.[1] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 15 minutes at temperatures around 130°C.[3]

Q3: Are there any common side reactions to be aware of during the esterification of this compound?

A3: Yes, a potential side reaction, especially at higher temperatures with strong acid catalysts, is the dehydration of secondary or tertiary alcohols to form alkenes.[1] If the starting this compound contains other functional groups, these may also react. For example, if there were amino groups present, there could be a possibility of side reactions like benzimidazole (B57391) formation.[8]

Q4: Can I use a tertiary alcohol for the esterification of this compound using the Fischer method?

A4: It is generally not recommended to use tertiary alcohols in Fischer esterification. Tertiary alcohols are prone to elimination (dehydration) under acidic and heated conditions, which would lead to the formation of alkenes as a major byproduct and a low yield of the desired ester.[1]

Q5: Are there alternative methods to Fischer esterification for preparing esters of this compound?

A5: Yes, several other methods can be used, particularly if the substrate is sensitive to high temperatures or strong acids:

  • Reaction with Acyl Chlorides: this compound can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4-difluorobenzoyl chloride will then readily react with an alcohol to form the ester. This method avoids the production of water and the equilibrium limitations of Fischer esterification.[1]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a milder method that proceeds at room temperature and is suitable for substrates that are sensitive to acid.[1][9][10]

Data Presentation

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

MethodAlcoholReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer EsterificationMethanolH₂SO₄ (catalytic)MethanolReflux1085[10]
Steglich EsterificationEthanolDCC, DMAPDichloromethane203>90 (typical)[10]
Microwave-assisted FischerEthanolH₂SO₄ (catalytic)Ethanol1300.25High[3]
Heterogeneous CatalysisMethanolUiO-66-NH₂Methanol15010High[1][7]

Note: The data presented is for substituted benzoic acids and serves as a general guideline. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol typically serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) or a similar amount of p-toluenesulfonic acid to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction (typically 1-10 hours). Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[9] Subsequently, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Methyl Esterification using a Heterogeneous Catalyst (UiO-66-NH₂) (Adapted from a study on fluorinated aromatic carboxylic acids)

  • Reactant and Catalyst Setup: In a sealed reaction vessel, combine this compound, methanol (serving as both reactant and solvent), and the UiO-66-NH₂ catalyst.[1]

  • Reaction: Heat the mixture at 150°C for 10 hours.[1]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid UiO-66-NH₂ catalyst can be easily separated from the reaction mixture by filtration or centrifugation.[1]

  • Purification: The methanol can be removed from the filtrate under reduced pressure to yield the methyl ester. Further purification can be performed if required.

Visualizations

Fischer_Esterification_Mechanism Reactants This compound + Alcohol (in excess) Protonation Protonation of Carbonyl Oxygen (by H+) Reactants->Protonation Acid Catalyst (H+) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products Ester + Water + H+ Deprotonation->Products

Caption: General mechanism of Fischer Esterification.

Esterification_Workflow Start Start: this compound Mix Mix with Alcohol and Acid Catalyst Start->Mix Heat Heat to Reflux (e.g., 60-110°C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up (Neutralization & Extraction) Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End Final Product: Ester Purify->End

Caption: Experimental workflow for Fischer Esterification.

Troubleshooting_Tree Problem Low Ester Yield Check_Water Is water being removed effectively? Problem->Check_Water Check_Conditions Are reaction time and temperature optimal? Check_Water->Check_Conditions Yes Solution_Water Use Dean-Stark or drying agents. Increase excess of alcohol. Check_Water->Solution_Water No Check_Catalyst Is the catalyst active and in the correct amount? Check_Conditions->Check_Catalyst Yes Solution_Conditions Increase reaction time/temperature. Monitor with TLC. Check_Conditions->Solution_Conditions No Solution_Catalyst Use fresh catalyst. Optimize loading. Check_Catalyst->Solution_Catalyst No

Caption: Decision tree for troubleshooting low esterification yields.

References

Technical Support Center: Purification of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-Difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

Common impurities in this compound can originate from its synthesis route. If synthesized from 4,5-difluorophthalic acid or its anhydride (B1165640), unreacted starting materials can be a source of impurity.[1][2] When synthesized via oxidation of 3,4-difluorotoluene, residual starting material and partially oxidized intermediates may be present.[3] Additionally, colored byproducts can also be formed during synthesis.[2]

Q2: Which methods are most effective for purifying this compound?

The most common and effective methods for purifying this compound are:

  • Recrystallization: This is a widely used technique to purify solid compounds. Solvents such as water or toluene (B28343) have been reported for the recrystallization of this compound.[2]

  • Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities.

  • Acid-Base Extraction: This method can be used as an initial purification step to separate the acidic product from neutral or basic impurities.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying components in a mixture.

  • Gas Chromatography (GC): Particularly useful for analyzing volatile and semi-volatile impurities.[4]

  • Melting Point Analysis: A pure compound will have a sharp melting point. The reported melting point of this compound is 120-122 °C.[4][5] A broad or depressed melting point range indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The cooling process is too fast.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Add slightly more solvent to the heated solution before cooling.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Low Recovery of Purified Product - The compound is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crystallizing prematurely.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Incorrect stationary phase.- Adjust the solvent system polarity. For acidic compounds like this compound on silica (B1680970) gel, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid can improve separation.- Ensure the stationary phase is appropriate. Silica gel is a common choice for polar compounds.
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).
Tailing of the Compound Peak - Interaction of the acidic proton with the stationary phase.- Column overload.- Add a small percentage of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.- Ensure the amount of sample loaded onto the column is not excessive.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is a general guideline and may require optimization based on the impurity profile of the starting material.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start with approximately 20-30 mL of deionized water.

  • Heating: Gently heat the mixture to boiling while stirring. Add more hot deionized water portion-wise until the solid completely dissolves. Avoid adding a large excess of water to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data Summary (Illustrative)

ParameterValueReference
Melting Point120-122 °C[4][5]
Solubility in Cold WaterSlightly soluble[5]
Solubility in ChloroformSlightly soluble[5]
Solubility in MethanolSlightly soluble[5]
Protocol 2: Acid-Base Extraction for Initial Purification

This protocol is effective for separating this compound from neutral and basic impurities.

Materials:

  • Crude this compound mixture

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved carbon dioxide.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (bottom layer). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid while stirring until the solution is acidic (pH ~2, check with pH paper). This compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry.

  • Further Purification: The recovered this compound can be further purified by recrystallization as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Direct Purification column_chrom Column Chromatography crude->column_chrom extraction Acid-Base Extraction crude->extraction Initial Cleanup hplc HPLC recrystallization->hplc gc GC recrystallization->gc mp Melting Point recrystallization->mp column_chrom->hplc column_chrom->gc column_chrom->mp extraction->recrystallization pure_product Pure this compound hplc->pure_product gc->pure_product mp->pure_product troubleshooting_logic start Impure Product check_color Is the product colored? start->check_color check_mp Is the melting point broad or depressed? check_color->check_mp No charcoal Recrystallize with activated charcoal check_color->charcoal Yes recrystallize Perform Recrystallization check_mp->recrystallize Yes column_chrom Consider Column Chromatography check_mp->column_chrom If recrystallization fails pure Pure Product check_mp->pure No charcoal->check_mp recrystallize->pure column_chrom->pure

References

Preventing byproduct formation in 3,4-Difluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3,4-Difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include the oxidation of 3,4-difluorotoluene (B1333485), carboxylation of 1,2-difluorobenzene (B135520) via an organometallic intermediate, and hydrolysis of 3,4-difluorobenzonitrile.

Q2: What is a major potential byproduct when using a Grignard reagent for carboxylation?

A2: A significant byproduct in Grignard-based carboxylations is the formation of biphenyl (B1667301) derivatives through a coupling reaction between the Grignard reagent and unreacted haloaromatic starting material.[1] Rigorously anhydrous conditions are also crucial, as any trace of water will quench the Grignard reagent.[1][2]

Q3: How can I minimize the formation of N-acylurea byproduct during amide coupling reactions?

A3: The formation of N-acylurea is a common side reaction when using carbodiimide (B86325) coupling agents like EDC. This can be minimized by adding 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture, which forms a more stable active ester intermediate that is less prone to rearrangement.[3]

Q4: My oxidation of 3,4-difluorotoluene is incomplete. What are the likely intermediate byproducts I should look for?

A4: Incomplete oxidation of 3,4-difluorotoluene can result in the presence of 3,4-difluorobenzyl alcohol and 3,4-difluorobenzaldehyde (B20872) in your product mixture.[1] To drive the reaction to completion, consider using a stronger oxidizing agent, increasing the reaction time, or raising the temperature.[1]

Q5: Why is temperature control critical in reactions involving diazonium salts, such as in the Balz-Schiemann reaction?

A5: Strict temperature control is essential to prevent the unwanted decomposition of the diazonium salt, which can lead to the formation of highly reactive and unselective intermediates like benzynes.[1] These intermediates can react with various nucleophiles present in the mixture, leading to a complex array of byproducts.[1]

Troubleshooting Guides

Guide 1: Oxidation of 3,4-Difluorotoluene

This guide addresses common issues encountered during the synthesis of this compound by the oxidation of 3,4-difluorotoluene.

Problem Potential Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Incomplete oxidation.- Increase reaction time or temperature. - Use a more potent oxidizing agent (e.g., KMnO₄).[1] - Ensure efficient stirring to overcome mass transfer limitations.
Degradation of the product.- Monitor the reaction progress closely (e.g., by TLC or GC) to avoid over-oxidation. - Control the reaction temperature to prevent thermal decomposition.
Presence of Aldehyde or Alcohol Impurities Insufficient oxidant or reaction time.- Increase the molar ratio of the oxidizing agent.[4] - Extend the reaction duration and monitor for the disappearance of intermediates.
Formation of Colored Byproducts Over-oxidation or side reactions.- Lower the reaction temperature. - Consider a milder oxidizing agent if compatible with achieving full conversion. - Purify the crude product by recrystallization or column chromatography.
Guide 2: Carboxylation via Grignard Reagent

This guide focuses on troubleshooting the synthesis of this compound from 1-bromo-3,4-difluorobenzene using a Grignard reaction with carbon dioxide.

Problem Potential Cause Troubleshooting Steps
Failure to Form Grignard Reagent Magnesium surface is passivated (oxide layer).- Activate the magnesium turnings with a small crystal of iodine or by mechanical crushing.[1]
Presence of moisture.- Thoroughly oven-dry all glassware before use.[1] - Use anhydrous solvents (e.g., diethyl ether, THF).[1][2][5]
Low Yield of Carboxylic Acid Grignard reagent quenched by moisture or acidic protons.- Maintain strictly anhydrous conditions throughout the reaction.[2][5] - Ensure the CO₂ gas is dry.
Inefficient carboxylation.- Bubble dry CO₂ gas through the Grignard solution with vigorous stirring. - Alternatively, pour the Grignard reagent onto an excess of crushed dry ice.[1]
Formation of Biphenyl Byproduct Coupling of the Grignard reagent with unreacted 1-bromo-3,4-difluorobenzene.- Add the solution of 1-bromo-3,4-difluorobenzene dropwise to the magnesium turnings to maintain its low concentration.[1] - Maintain a gentle reflux and avoid excessive temperatures.[1]
Formation of Ketone Byproduct Reaction of the initially formed magnesium carboxylate with a second equivalent of the Grignard reagent.- Employ "inverse addition": slowly add the Grignard reagent to an excess of crushed dry ice.[1] This ensures the Grignard reagent is always in the presence of excess electrophile.

Experimental Protocols

Protocol 1: Oxidation of 3,4-Difluorotoluene with Ozone

This protocol is based on a method for the synthesis of this compound.[6]

Materials:

  • 3,4-Difluorotoluene (14.1 g)

  • Acetic acid (200 mL)

  • Manganese(II) acetate (B1210297) (0.05 g)

  • Sulfuric acid (1.91 g)

  • Ozone (4.0 g)

  • Nitrogen gas

  • 100 mL jacketed reactor

Procedure:

  • Add acetic acid, manganese(II) acetate, sulfuric acid, and 3,4-difluorotoluene sequentially to the 100 mL jacketed reactor.

  • Cool the reaction mixture to 16°C.

  • Slowly bubble 4.0 g of ozone through the reaction mixture over a period of 60 minutes.

  • Upon completion of the ozonolysis reaction, purge the system with nitrogen gas to remove any residual ozone.

  • The product can be isolated and purified using standard techniques. Monitor reaction progress and purity by HPLC or GC.

Protocol 2: Synthesis via Grignard Reagent and Carboxylation

This is a general procedure for the synthesis of benzoic acids via Grignard reagents and can be adapted for this compound.

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried flask equipped with a reflux condenser and a dropping funnel.

    • Add a solution of 1-bromo-3,4-difluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings.

    • If the reaction does not initiate, add a small crystal of iodine.

    • Once initiated, the reaction should proceed to form a cloudy grey/brown solution of the Grignard reagent.[7]

  • Carboxylation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution over the dry ice with vigorous stirring.[1]

  • Work-up:

    • Allow the excess dry ice to sublime.

    • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[7]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or MTBE).[7]

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization.

Visualizations

experimental_workflow cluster_oxidation Oxidation of 3,4-Difluorotoluene start_ox 3,4-Difluorotoluene reaction_ox Oxidation Reaction start_ox->reaction_ox reagents_ox Oxidizing Agent (e.g., O₃, KMnO₄) reagents_ox->reaction_ox workup_ox Aqueous Work-up & Extraction reaction_ox->workup_ox product_ox Crude 3,4-Difluorobenzoic Acid workup_ox->product_ox purify_ox Purification (Recrystallization) product_ox->purify_ox final_ox Pure 3,4-Difluorobenzoic Acid purify_ox->final_ox

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_grignard start Low Yield or Reaction Failure in Grignard Carboxylation q1 Did the Grignard reagent form? (Cloudy solution, exotherm) start->q1 check_mg Activate Mg turnings (iodine, crushing). Ensure anhydrous conditions. q1->check_mg a1_no q2 Was biphenyl byproduct detected? q1->q2 a1_yes a1_yes Yes a1_no No slow_addition Use slow, dropwise addition of aryl halide. Avoid high temperatures. q2->slow_addition a2_yes q3 Was ketone byproduct detected? q2->q3 a2_no a2_yes Yes a2_no No inverse_addition Use inverse addition: Add Grignard to excess dry ice. q3->inverse_addition a3_yes check_co2 Ensure CO₂ is dry and in excess. Check for other quenching sources. q3->check_co2 a3_no a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for Grignard carboxylation issues.

References

Technical Support Center: Synthesis of 3,4-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at an industrial scale?

A1: Several routes are employed for the synthesis of this compound, each with distinct advantages and challenges. Key methods include:

  • Oxidation of 3,4-Difluorotoluene: This method can achieve high yields (up to 98%) using oxidants like ozone in the presence of catalysts such as manganese(II) acetate (B1210297).[1]

  • Decarboxylation of 4,5-Difluorophthalic Acid: This process yields this compound in the presence of catalysts like copper or its salts in solvents such as N-methyl-2-pyrrolidone.[2]

  • Grignard Reaction: Involving the reaction of a suitable dihalobenzene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide. This method is versatile but can be sensitive to moisture and prone to side reactions.[3][4][5]

  • Multi-step Synthesis from Dinitrotoluene: This involves oxidation of 2,4-dinitrotoluene, followed by a fluorination reaction.[6] While avoiding some hazardous reagents, this route can be lengthy.

Q2: What are the key physical and safety properties of this compound?

A2: this compound is a white to bright yellow crystalline solid with a melting point of 120-122°C. It is slightly soluble in cold water. Key safety information includes:

  • Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8][9]

  • Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a dust mask.[7][8][10]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly sealed.[8]

Q3: Why is this compound a significant intermediate in drug development?

A3: this compound is a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of fluoroquinolone antibiotics and other specialty chemicals.[11][12][13] The strategic incorporation of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[12]

Troubleshooting Guides

Problem 1: Low Yield in Grignard-based Synthesis

Question: My Grignard reaction for synthesizing this compound is resulting in a low yield of the desired product. What are the potential causes and solutions?

Answer: Low yields in Grignard reactions are a common issue, especially during scale-up. The primary causes often revolve around the reactivity of the Grignard reagent itself.

Possible Causes & Solutions

CauseRecommended Solution
Presence of Moisture or Protic Solvents Grignard reagents are strong bases and react readily with acidic protons from water, alcohols, or even carboxylic acids, which quenches the reagent.[3][14] Ensure all glassware is oven-dried, and use anhydrous solvents.
Wurtz Coupling Side Reaction An undesired side reaction between the Grignard reagent and the starting alkyl halide can occur, forming a dimer.[15] Consider using a continuous-flow reactor, which can improve selectivity and reduce this side product.[15]
Poor Magnesium Activation The surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction from initiating. Activate the magnesium using methods such as mechanical stirring under an inert atmosphere or adding a small crystal of iodine or methyl iodide.[14]
Incorrect Reaction Temperature Grignard formation is exothermic. If the reaction is too vigorous, side reactions can increase. Conversely, if the temperature is too low, the reaction may not initiate. Use controlled addition of the halide and adequate cooling to maintain a steady reaction rate.
Problem 2: Impurity Formation and Purification Challenges

Question: After synthesis, my this compound is contaminated with byproducts, and purification by recrystallization is inefficient. How can I address this?

Answer: Impurity profiles can be complex, and effective purification is critical for meeting the high-purity standards required for pharmaceutical intermediates (often >99.5%).[12][13]

Common Impurities & Purification Strategies

Impurity TypeSource / CauseTroubleshooting & Purification Strategy
Isomeric Difluorobenzoic Acids Incomplete selectivity during multi-step syntheses involving diazotization or fluorination can lead to isomers like 2,4- or 2,6-difluorobenzoic acid.[16]Optimize reaction conditions (temperature, reagent stoichiometry) to improve regioselectivity. For purification, consider fractional crystallization or chromatography, although these can be challenging and costly at scale.[16]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction using TLC or HPLC to ensure it goes to completion.[17] Adjust reaction parameters as needed. A simple wash or extraction during workup may remove some starting materials.
Colored Impurities Residual catalysts (e.g., manganese) or side products from oxidation reactions can cause discoloration.[17]Thoroughly wash the crude product. A wash with a sodium bisulfite solution can help remove residual oxidizing agents.[17] Recrystallization with an appropriate solvent system (e.g., ethanol/water) is often effective for color removal.[17]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3,4-Difluorotoluene

This protocol is based on a high-yield ozonolysis method.[1]

Materials:

  • 3,4-Difluorotoluene (14.1 g)

  • Acetic Acid (200 mL)

  • Manganese(II) acetate (0.05 g)

  • Sulfuric Acid (1.91 g)

  • Ozone (4.0 g)

  • Nitrogen gas

  • 100 mL jacketed reactor

Procedure:

  • Charge the 100 mL jacketed reactor with acetic acid, manganese(II) acetate, sulfuric acid, and 3,4-difluorotoluene.

  • Cool the reaction mixture to 16°C using the reactor jacket.

  • Slowly introduce 4.0 g of ozone into the mixture over a period of 60 minutes.

  • After the addition is complete, purge the system with nitrogen gas to remove any residual ozone.

  • Monitor the reaction completion by HPLC or GC to confirm the consumption of the starting material (<0.1% remaining).

  • Proceed with standard workup and purification steps (e.g., crystallization) to isolate the this compound.

Expected Yield: ~98%[1]

Diagrams and Workflows

A general workflow for troubleshooting chemical synthesis scale-up is presented below.

G cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Scale-Up Synthesis Initiated problem Problem Encountered? (e.g., Low Yield, Impurity) start->problem yield_check Check Reagent Quality & Stoichiometry problem->yield_check Yes (Low Yield) impurity_id Identify Impurity (LC-MS, NMR) problem->impurity_id Yes (Impurity) success Successful Scale-Up problem->success No temp_check Verify Temperature & Pressure Control yield_check->temp_check mixing_check Assess Mixing Efficiency temp_check->mixing_check mixing_check->success Issue Resolved failure Re-evaluate Synthesis Route mixing_check->failure Issue Persists side_reaction Investigate Side Reactions impurity_id->side_reaction purification_opt Optimize Purification (Recrystallization, Wash) side_reaction->purification_opt purification_opt->success Issue Resolved purification_opt->failure Issue Persists

Caption: A decision workflow for troubleshooting common scale-up issues.

Below is a logical diagram illustrating the potential pitfalls in a Grignard synthesis pathway.

G Start Starting Materials (Alkyl Halide, Mg) Grignard R-MgX (Grignard Reagent) Start->Grignard Reaction Moisture PITFALL: Moisture/Protic Solvents Start->Moisture CO2 CO2 Addition (Carboxylation) Grignard->CO2 Wurtz PITFALL: Wurtz Coupling Grignard->Wurtz Side Reaction Product Desired Product (Carboxylic Acid) CO2->Product Acid Workup Quenched Quenched Reagent (R-H) Moisture->Quenched leads to Dimer Dimer Byproduct (R-R) Wurtz->Dimer produces

Caption: Key failure points in a Grignard synthesis pathway.

References

Technical Support Center: Synthesis of 3,4-Difluorobenzoic Acid Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-difluorobenzoic acid via alternative catalytic methods. The following sections detail experimental protocols, address common issues, and present comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative catalytic routes for the synthesis of this compound?

A1: The main alternative routes to traditional methods include:

  • Decarboxylation of 4,5-Difluorophthalic Acid/Anhydride (B1165640): This method utilizes catalysts such as copper, copper salts, and other metal salts (Zn, Cd, Ag, Ni) to remove a carboxyl group from 4,5-difluorophthalic acid or its anhydride.[1]

  • Nickel-Catalyzed Carboxylation of 1,2-Difluorobenzene (B135520): This approach involves the direct carboxylation of 1,2-difluorobenzene using carbon dioxide (CO₂) in the presence of a nickel catalyst and a reducing agent.[2][3][4] While not explicitly demonstrated for 1,2-difluorobenzene in the provided results, the methodology is applicable to a wide range of aryl halides.

  • Palladium-Catalyzed Cross-Coupling Reactions: Although not a direct synthesis from simple precursors, palladium catalysts can be used in cross-coupling reactions of 3,4-difluorophenylboronic acid with various partners, which is a related synthetic consideration for functionalizing this core structure.[5]

Q2: What are the advantages of using a nickel-catalyzed carboxylation over traditional methods?

A2: Nickel-catalyzed carboxylation offers several advantages, including:

  • Mild Reaction Conditions: These reactions can often be performed at room temperature and atmospheric pressure of CO₂.[2][3]

  • Cost-Effectiveness: Nickel catalysts are generally less expensive than palladium catalysts.

  • Sustainability: This method utilizes CO₂, a greenhouse gas, as a C1 synthon, contributing to more sustainable chemical processes.[6]

  • Avoidance of Harsh Reagents: It can circumvent the need for pyrophoric organometallic reagents or high pressures of carbon monoxide.[2]

Q3: In the decarboxylation route, which catalyst and solvent system is most effective?

A3: For the decarboxylation of 4,5-difluorophthalic anhydride or acid, a preferred system involves using metallic copper (Cu) as the catalyst in N-methyl-2-pyrrolidone (NMP) as the solvent.[1] Heating this mixture for 2-3 hours typically results in complete conversion to this compound with minimal side products.[1] Other effective solvents include dimethyl acetamide (B32628) and quinoline.[1]

Q4: Are there any known limitations to the nickel-catalyzed carboxylation of aryl halides?

A4: Yes, some limitations have been observed. For instance, certain substrates, such as those with ortho-substituents or unprotected hydroxyl or amino groups, may be unsuitable for some nickel-catalyzed systems.[2] Additionally, the efficiency of the reaction can be sensitive to the choice of ligand, reducing agent, and additives.[4][6]

Troubleshooting Guides

Nickel-Catalyzed Carboxylation of 1,2-Difluorobenzene
Issue Potential Cause(s) Troubleshooting Step(s)
Low or No Conversion 1. Inactive Catalyst- Ensure the nickel precatalyst is handled under inert conditions to prevent oxidation. - Consider in-situ reduction of the Ni(II) precatalyst.
2. Inefficient Reducing Agent- Use fresh, finely powdered manganese (Mn) or zinc (Zn) powder.[2][4] - Activate the metal powder if necessary (e.g., with acid washing).
3. Poor Quality CO₂- Use high-purity CO₂ and ensure the reaction vessel is properly purged.
4. Inappropriate Ligand- The choice of ligand is crucial. For aryl fluorides, a more electron-rich and bulky ligand might be required.
Formation of Byproducts (e.g., Protodecarboxylation) 1. Presence of Protic Impurities- Use anhydrous solvents and reagents. - Ensure the CO₂ stream is dry.
2. Sub-optimal Reaction Conditions- Adjust the reaction temperature; lower temperatures may favor carboxylation. - Optimize the catalyst-to-ligand ratio.
Poor Reproducibility 1. Inconsistent Quality of Reagents- Use reagents from the same batch or from a reliable supplier. - Re-purify solvents and substrates if necessary.
2. Sensitivity to Air or Moisture- Employ rigorous Schlenk or glovebox techniques to exclude air and moisture.
Copper-Catalyzed Decarboxylation of 4,5-Difluorophthalic Acid
Issue Potential Cause(s) Troubleshooting Step(s)
Incomplete Decarboxylation 1. Insufficient Catalyst Loading or Activity- Increase the catalyst loading (e.g., from 5% to 10% Cu).[1] - Use activated copper powder.
2. Low Reaction Temperature- Ensure the reaction temperature is within the optimal range (120-215 °C).[1] For uncatalyzed reactions, higher temperatures (175-215 °C) are needed.[1]
3. Short Reaction Time- Extend the reaction time and monitor the progress by GC or HPLC.
Formation of Dark-Colored Byproducts 1. Overheating or Prolonged Reaction Time- Optimize the reaction temperature and time to avoid thermal decomposition.
2. Presence of Impurities in the Starting Material- Recrystallize the 4,5-difluorophthalic acid or anhydride before use.
Difficulty in Product Isolation 1. Incomplete Precipitation- After acidification, ensure the pH is low enough to fully protonate the carboxylate. - Cool the mixture to maximize precipitation.
2. Emulsion Formation During Extraction- Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems.

Table 1: Nickel-Catalyzed Carboxylation of Aryl Halides (Model Reactions)

Catalyst / LigandReductantSubstrateYield (%)Reference
NiCl₂(PPh₃)₂MnAryl ChloridesGood to High[2][3]
Ni(PPh₃)₂Cl₂ / 2,9-dimethyl-1,10-phenanthrolineMnAryl FluorosulfatesGood to Excellent[6]

Note: Specific yield for 1,2-difluorobenzene to this compound is not explicitly provided in the search results and would require experimental validation.

Table 2: Copper-Catalyzed Decarboxylation of 4,5-Difluorophthalic Acid/Anhydride

CatalystSolventTemperature (°C)Time (h)Conversion (%)Reference
Cu (5-10%)N-methyl-2-pyrrolidoneNot specified2-3Full[1]
Cu₂O, CuON-methyl-2-pyrrolidone / Dimethyl acetamide120-215Not specifiedHigh Yield[1]
NoneN-methyl-2-pyrrolidone / Dimethyl acetamide175-215Not specifiedHigh Yield[1]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Carboxylation of an Aryl Halide (General Procedure)

This protocol is a general representation based on the nickel-catalyzed carboxylation of aryl chlorides and can be adapted for 1,2-difluorobenzene.

Materials:

  • Nickel(II) chloride phosphine (B1218219) complex (e.g., NiCl₂(PPh₃)₂) (5 mol%)

  • Ligand (if required, e.g., 2,9-dimethyl-1,10-phenanthroline) (5 mol%)

  • Manganese powder (3 equivalents)

  • Aryl halide (e.g., 1,2-difluorobenzene) (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO₂, balloon or 1 atm)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the nickel catalyst, ligand (if used), and manganese powder.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous DMF via syringe, followed by the aryl halide.

  • Purge the flask with carbon dioxide and then maintain a CO₂ atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Decarboxylation of 4,5-Difluorophthalic Anhydride

Materials:

  • 4,5-Difluorophthalic anhydride (1 equivalent)

  • Copper powder (5-10 mol%)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4,5-difluorophthalic anhydride and NMP.

  • Add the copper powder to the solution.

  • Heat the reaction mixture to 175-200 °C and stir for 2-3 hours.

  • Monitor the reaction for the disappearance of the starting material by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid.

  • Extract the this compound with a suitable solvent such as ethyl acetate (B1210297) or diethyl ether.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow_nickel_carboxylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Ni Catalyst, Ligand, & Mn Powder solvent Add Anhydrous DMF & Aryl Halide stir Stir at Room Temp (12-24h) reagents->stir co2 Purge with CO₂ (1 atm) quench Quench with HCl stir->quench extract Extract with Organic Solvent purify Dry, Concentrate & Purify product product purify->product 3,4-Difluorobenzoic Acid

Caption: Experimental workflow for Nickel-Catalyzed Carboxylation.

logical_relationship_decarboxylation cluster_catalysts Catalyst Options cluster_conditions Key Parameters start 4,5-Difluorophthalic Anhydride/Acid catalyst Catalyst System start->catalyst conditions Reaction Conditions start->conditions product This compound catalyst->product conditions->product cu Cu, Cu₂O, CuO other_metals Salts of Zn, Cd, Ag, Ni solvent Solvent: NMP, DMAc, Quinoline temp Temperature: 120-215 °C time Time: ~2-3 hours

Caption: Key parameters for Copper-Catalyzed Decarboxylation.

References

Managing exothermic reactions in 3,4-Difluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of 3,4-Difluorobenzoic acid, particularly when utilizing a Grignard-based pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is a common issue in Grignard reactions. The primary cause is often the presence of moisture or impurities on the magnesium surface. Here are some troubleshooting steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be thoroughly oven-dried, and all solvents (e.g., diethyl ether, THF) must be anhydrous.[1][2] Even trace amounts of water can quench the reaction.[3]

  • Activate the Magnesium: The magnesium turnings may have an oxide layer that prevents reaction.[2] Gentle crushing of a few turnings with a glass rod (in the flask, under ether) can expose a fresh surface.[2] A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used as an activating agent.[1]

  • Initial Heating: Gentle warming with a water bath can help initiate the reaction.[1] Once the reaction starts (indicated by bubble formation and a cloudy appearance), the external heat source should be removed immediately, as the reaction is exothermic.[1][2]

Q2: The reaction has started, but it's proceeding too vigorously. How can I control the exotherm?

A2: A highly vigorous reaction indicates that the rate of Grignard reagent formation is too fast, leading to rapid heat generation.[4][5] Immediate control is crucial to prevent a runaway reaction.

  • Slow the Addition of the Aryl Halide: If you are adding the 3,4-difluorobromobenzene solution from an addition funnel, stop the addition immediately.

  • External Cooling: Use an ice-water or ice-salt bath to cool the reaction flask.

  • Increase Stirring Rate: Efficient stirring helps to dissipate heat throughout the reaction mixture.

  • Dilution: If the reaction is still too vigorous, adding more anhydrous solvent can help to moderate the temperature.

Q3: What are the signs of a potential runaway reaction, and what is the emergency procedure?

A3: A runaway reaction is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[5][6]

  • Signs of a Runaway Reaction:

    • A sudden, rapid increase in the internal temperature of the flask.

    • Vigorous, uncontrolled boiling of the solvent, potentially overwhelming the reflux condenser.[5]

    • A rapid change in color or the evolution of dense fumes.

  • Emergency Procedure:

    • Alert personnel in the immediate vicinity.

    • If it is safe to do so, remove any heating mantle and immerse the flask in a large ice bath.

    • Be prepared for potential fire, as the solvents are highly flammable.[4][7] Have an appropriate fire extinguisher ready.

    • If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency protocols.

Q4: My yield of this compound is lower than expected. What are the possible reasons?

A4: Low yields can result from several factors throughout the experimental process:

  • Incomplete Grignard Reagent Formation: As discussed in Q1, ensure the reaction initiates and goes to completion.

  • Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl (B1667301) impurity. This can be minimized by adding the aryl halide solution slowly to the magnesium turnings.[2]

  • Reaction with Carbon Dioxide: Ensure the use of freshly crushed, dry ice (solid CO2) and that the Grignard reagent is added slowly to a large excess of it to prevent localized warming and side reactions.[1] The advantage of using dry ice is that it acts as both a reagent and a cooling agent.[1]

  • Losses During Work-up: Ensure proper pH adjustment during the acidification step to fully precipitate the carboxylic acid.[1] Inefficient extraction can also lead to product loss.

Quantitative Data for Reaction Management

The following table provides guideline parameters for a Grignard-based synthesis of a benzoic acid analogue. These should be adapted and optimized for the specific synthesis of this compound.

ParameterRecommended Value/RangePurpose
Reagent Addition Rate Dropwise, maintaining a gentle refluxTo control the rate of the exothermic reaction.[2]
Internal Reaction Temperature 35-45°C (typical for diethyl ether reflux)To maintain a steady reaction rate without excessive heat buildup.
Cooling Bath Temperature 0-10°C (Ice-water bath)To quickly cool the reaction if the exotherm becomes too vigorous.
Solvent Volume Use a flask no more than 50% fullTo provide headspace for reflux and prevent overflow in case of a vigorous reaction.[5]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from standard procedures for benzoic acid synthesis via a Grignard reagent.[1][2][3] Extreme caution must be exercised due to the exothermic nature of the reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3,4-Difluorobromobenzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, place magnesium turnings.

    • Add a single crystal of iodine.

    • In the addition funnel, prepare a solution of 3,4-difluorobromobenzene in anhydrous diethyl ether.

    • Add a small portion of the 3,4-difluorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, the formation of a cloudy solution, and gentle boiling of the ether.[1]

    • Once initiated, add the remainder of the 3,4-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.[2] The reaction is exothermic and should sustain its own boiling.[1]

    • After the addition is complete, if the boiling subsides, gently warm the mixture for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Carbonation:

    • In a separate beaker, place a large excess of freshly crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent solution over the dry ice with gentle stirring.[1] This step is also exothermic.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Work-up and Isolation:

    • Slowly add 6M HCl to the reaction mixture to protonate the benzoate (B1203000) salt and dissolve any remaining magnesium.[3]

    • Transfer the mixture to a separatory funnel. The this compound will be in the ether layer.

    • Wash the organic layer with water.

    • Extract the organic layer with an aqueous solution of sodium hydroxide (B78521) to convert the carboxylic acid to its water-soluble sodium salt.

    • Separate the aqueous layer and re-acidify it with 6M HCl to precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visual Workflow and Logic Diagrams

Exotherm_Management_Workflow start Start Synthesis: Initiate Grignard Reaction monitor Monitor Temperature and Reflux Rate start->monitor stable Is Reaction Stable? monitor->stable continue_addition Continue Slow Addition of Aryl Halide stable->continue_addition Yes vigorous Vigorous Reaction/ Temp Spike Detected stable->vigorous No end_reaction Proceed to Carbonation continue_addition->end_reaction stop_addition Stop Aryl Halide Addition vigorous->stop_addition cool Apply External Cooling (Ice Bath) stop_addition->cool controlled Is Reaction Controlled? cool->controlled resume Resume Cautious Addition controlled->resume Yes runaway Runaway Suspected: Uncontrolled Boiling controlled->runaway No resume->monitor emergency EMERGENCY PROCEDURE: Alert, Cool, Evacuate runaway->emergency

Caption: Workflow for managing exothermic events in Grignard synthesis.

Troubleshooting_Logic issue Primary Issue No Reaction Low Yield Exotherm sub_no_reaction No Reaction Anhydrous? Mg Activated? Gentle Heat? issue:n->sub_no_reaction:p sub_low_yield Low Yield Side Reactions? Workup Loss? Incomplete Reaction? issue:l->sub_low_yield:p sub_exotherm Exotherm Control Addition Rate? Cooling? Stirring? issue:e->sub_exotherm:p sol_no_reaction Dry Glassware/Solvent Activate Mg w/ Iodine Apply Gentle Initial Heat sub_no_reaction->sol_no_reaction sol_low_yield Slow Aryl Halide Addition Optimize Extraction pH Ensure Full Reaction Time sub_low_yield->sol_low_yield sol_exotherm Reduce Addition Rate Use Ice Bath Increase Stirring sub_exotherm->sol_exotherm

Caption: Troubleshooting decision tree for common synthesis problems.

References

Technical Support Center: Characterization of Unexpected Products in 3,4-Difluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during reactions involving 3,4-difluorobenzoic acid. The following information is intended to help researchers identify and characterize unexpected products, leading to improved reaction outcomes and methodologies.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in the amide coupling of this compound with a sterically hindered amine. What are the potential unexpected products and side reactions?

A1: Low yields in amide coupling reactions with this compound and sterically hindered amines, such as 2,6-diisopropylaniline, are common due to steric hindrance and the electron-withdrawing nature of the fluorine atoms.[1] Several side reactions can occur, leading to the formation of unexpected products.

  • Formation of Acyl Fluoride (B91410): In the presence of some coupling reagents, this compound can be converted to its corresponding acyl fluoride. This highly reactive intermediate may not efficiently couple with a hindered amine and could be prone to hydrolysis back to the starting carboxylic acid during workup.[2]

  • Side Reactions of Coupling Reagents: Coupling reagents themselves can participate in side reactions, leading to byproducts that complicate purification.[1]

Troubleshooting:

  • Consider using a more powerful coupling reagent known to be effective for hindered substrates, such as HATU or COMU.[5]

  • Employing a two-step protocol involving the in-situ formation of the acyl fluoride followed by the addition of the amine can sometimes improve yields.[2]

  • Carefully control the reaction temperature to minimize decarboxylation.

  • Ensure anhydrous conditions to prevent hydrolysis of activated intermediates.[5]

Q2: My esterification of this compound with a bulky alcohol like tert-butanol (B103910) is failing. What are the likely reasons and potential byproducts?

A2: Fischer esterification of carboxylic acids with bulky secondary or tertiary alcohols is notoriously difficult due to steric hindrance, which slows down the rate of reaction and can favor side reactions.[6][7]

  • Dehydration of Alcohol: Under acidic conditions and heat, tertiary alcohols like tert-butanol are highly prone to dehydration to form alkenes (isobutylene in this case). This is often the major competing reaction.

  • No Reaction: Due to the steric bulk of both the acid and the alcohol, the reaction may simply fail to proceed to any significant extent, and you may only recover starting materials.

Troubleshooting:

  • Alternative Esterification Methods: For sterically hindered alcohols, the Fischer esterification is often not the best choice. Consider alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or converting the carboxylic acid to the more reactive acid chloride before adding the alcohol.

  • Milder Conditions: If attempting the Fischer esterification, use milder acidic catalysts and lower temperatures to minimize alcohol dehydration, although this will also slow the desired reaction.

Q3: I am attempting a reaction with this compound under strongly basic conditions and observing unexpected products. What could be happening?

A3: Under strongly basic conditions, particularly with nucleophiles like sodium methoxide (B1231860), nucleophilic aromatic substitution (SNAr) can occur, where one of the fluorine atoms is displaced by the nucleophile.[8] The fluorine atoms on the ring are activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.

  • Expected SNAr Products: With sodium methoxide, you could expect the formation of 3-fluoro-4-methoxybenzoic acid or 4-fluoro-3-methoxybenzoic acid. The regioselectivity will depend on the relative activation of the two fluorine atoms.

  • Decarboxylation: As mentioned previously, high temperatures in combination with strong base can also promote decarboxylation.

Troubleshooting:

  • If SNAr is undesired, consider protecting the carboxylic acid group as an ester before performing reactions under basic conditions.

  • Use milder bases or non-nucleophilic bases where possible.

  • Keep reaction temperatures as low as possible.

Quantitative Data Summary

The following tables summarize potential yields of unexpected products based on literature for analogous systems. Note that actual yields will be highly dependent on specific reaction conditions.

Table 1: Potential Side Products in Amide Coupling of this compound with a Hindered Amine (e.g., 2,6-Diisopropylaniline)

Coupling ReagentTemperature (°C)Expected Amide YieldPotential Side ProductPotential Side Product Yield
Standard (e.g., EDC/HOBt)25-80<10%Unreacted Starting Material>90%
HATU/DIPEA25-5030-60%Acyl Fluoride (transient)N/A
High Temperature (>150)>150<5%1,2-Difluorobenzene (Decarboxylation)Up to 95% (in extreme cases)

Table 2: Potential Products in Esterification of this compound with tert-Butanol

MethodConditionsExpected Ester YieldMajor Side ProductSide Product Yield
Fischer (H₂SO₄ cat.)Reflux in excess t-BuOH<5%Isobutylene>95%
DCC/DMAPCH₂Cl₂, 25°C60-80%Dicyclohexylurea (DCU)Stoichiometric

Table 3: Potential Products in Reaction of this compound with Sodium Methoxide

ConditionsExpected Product(s)Expected Yield(s)
NaOMe, MeOH, Reflux3-Fluoro-4-methoxybenzoic acid and 4-Fluoro-3-methoxybenzoic acidMixture, total yield can be high (>80%) depending on reaction time

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Hindered Amine using HATU [5]

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification of this compound with a Hindered Alcohol using DCC/DMAP

  • Dissolve this compound (1.0 eq), the hindered alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

  • Prepare a solution of sodium methoxide in methanol (B129727) (e.g., by carefully adding sodium metal to anhydrous methanol).

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add the sodium methoxide solution (2.5 eq) to the solution of the benzoic acid.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully neutralize with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product mixture (isomers) by column chromatography or crystallization.

Visualizations

Amide_Coupling_Troubleshooting Start Low Amide Yield with This compound and Hindered Amine Steric_Hindrance Primary Cause: Steric Hindrance Start->Steric_Hindrance Decarboxylation Side Reaction: Decarboxylation at High Temp. Start->Decarboxylation Acyl_Fluoride Side Reaction: Acyl Fluoride Formation/ Hydrolysis Start->Acyl_Fluoride Solution1 Use Stronger Coupling Reagent (e.g., HATU, COMU) Steric_Hindrance->Solution1 Solution2 Control Temperature (Avoid Excessive Heat) Decarboxylation->Solution2 Solution3 Ensure Anhydrous Conditions Acyl_Fluoride->Solution3

Caption: Troubleshooting workflow for low-yield amide coupling.

Esterification_Strategy cluster_0 Reaction Assessment cluster_1 Recommended Pathway cluster_2 Problematic Pathway Start Esterification of this compound Alcohol_Type Bulky Alcohol (e.g., t-BuOH)? Start->Alcohol_Type DCC_DMAP Use DCC/DMAP or Acid Chloride Method Alcohol_Type->DCC_DMAP Yes Fischer Fischer Esterification Alcohol_Type->Fischer No (Primary/Secondary) Dehydration Side Product: Alkene (Dehydration) Fischer->Dehydration

Caption: Strategy for esterification based on alcohol type.

SNAr_Pathway Reactants This compound + Strong Nucleophile (e.g., NaOMe) Conditions Basic Conditions (e.g., Reflux in MeOH) Reactants->Conditions Intermediate Meisenheimer Complex (Anionic σ-complex) Conditions->Intermediate Products 3-Fluoro-4-methoxybenzoic Acid 4-Fluoro-3-methoxybenzoic Acid Intermediate->Products Elimination of F⁻

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

References

Optimizing solvent systems for 3,4-Difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 3,4-Difluorobenzoic acid.

Solubility Data

Qualitative Solubility of this compound

Solvent ClassificationSolubilityNotes
HalogenatedSlightly SolubleChloroform[1]
AlcoholsSlightly SolubleMethanol[1]
WaterSlightly Soluble in Cold Water[1]Increased temperature generally increases solubility.

Quantitative Solubility of Benzoic Acid (for reference)

The following table summarizes the mole fraction solubility (x) of benzoic acid in various common organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, though the fluorine substituents will influence the actual values.

SolventTemperature (K)Mole Fraction Solubility (x) of Benzoic Acid
Methanol298.150.298
Ethanol298.150.275
Acetone298.150.421
Ethyl Acetate298.150.283
Toluene298.150.101
Acetonitrile298.150.185
Dichloromethane298.150.134

Experimental Protocols

1. Fischer Esterification of this compound

This protocol describes the synthesis of an ester from this compound and an alcohol using an acid catalyst.

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Dichloromethane (DCM) or other suitable extraction solvent

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (the alcohol can also serve as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used and can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • If the alcohol is a low-boiling solvent, remove it under reduced pressure. Otherwise, dilute the mixture with a suitable organic solvent like dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by distillation or column chromatography as needed.

2. Amidation of this compound using EDC/HOBt

This protocol outlines the formation of an amide bond between this compound and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

    • 1 M Hydrochloric acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and HOBt (1.0-1.2 eq) in anhydrous DCM or DMF in a reaction flask.

    • Add the amine (1.0-1.2 eq) to the mixture.

    • Add DIPEA (2.0-2.5 eq) to the stirred solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Guides and FAQs

General Solubility Issues

  • Q: My this compound is not dissolving in my chosen reaction solvent. What should I do?

    • A: First, ensure your solvent is anhydrous, as water can affect solubility and reactivity. If solubility is still an issue, consider gentle heating. For reactions that are sensitive to heat, you may need to switch to a more polar solvent. For amidations, DMF can be a good choice for poorly soluble starting materials. You can also consider using a co-solvent system.

Esterification Troubleshooting

  • Q: My Fischer esterification is not going to completion. What are the possible reasons?

    • A: Fischer esterification is an equilibrium process. To drive the reaction forward, you can use a large excess of the alcohol, which also serves as the solvent. Alternatively, you can remove the water formed during the reaction using a Dean-Stark apparatus. Ensure your sulfuric acid catalyst is fresh and added in a sufficient amount.

  • Q: I am observing side products in my esterification reaction. What could they be?

    • A: Potential side products in acid-catalyzed esterifications include the formation of an ether from the alcohol, especially at higher temperatures. If your starting material or product is sensitive to strong acid, you may also observe decomposition. Consider using milder conditions or alternative esterification methods if this is a problem.

Amidation Troubleshooting

  • Q: My amidation reaction is sluggish or not working at all. What should I check?

    • A:

      • Reagent Quality: Ensure all reagents, especially the coupling agent (e.g., EDC) and the amine, are fresh and anhydrous. EDC is particularly sensitive to moisture.

      • Solvent: The solvent must be anhydrous. Use freshly dried solvents.

      • Base: Ensure you are using a non-nucleophilic base like DIPEA or triethylamine (B128534) to neutralize the HCl generated from EDC·HCl and to facilitate the reaction.

      • Activation: Incomplete activation of the carboxylic acid can be an issue. You can try slightly increasing the amount of coupling agent and HOBt.

  • Q: I am getting a significant amount of N-acylurea byproduct in my amidation reaction. How can I prevent this?

    • A: The formation of an N-acylurea byproduct occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with the carbodiimide, rearranges before reacting with the amine. The addition of HOBt helps to prevent this by forming a more stable active ester intermediate. Ensure you are using an adequate amount of HOBt. Using a less polar solvent like DCM can sometimes reduce the formation of this byproduct.

Electrophilic Aromatic Substitution

  • Q: I want to perform an electrophilic aromatic substitution on this compound. Where will the new substituent add?

    • A: The regioselectivity of electrophilic aromatic substitution on this compound is influenced by the directing effects of both the fluoro and the carboxylic acid substituents.

      • Carboxylic Acid (-COOH): This is a deactivating group and a meta-director.

      • Fluorine (-F): This is a deactivating group but an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

      • Combined Effect: The two fluorine atoms at positions 3 and 4 and the carboxylic acid at position 1 will direct incoming electrophiles. The position of substitution will be a result of the combined directing effects and the steric hindrance. The positions ortho to the fluorines and meta to the carboxylic acid are the most likely sites for substitution. Specifically, the C5 position is meta to the carboxyl group and ortho to the fluorine at C4, making it a likely position for substitution. The C2 and C6 positions are ortho to the carboxyl group and are strongly deactivated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve this compound prep_reagents->dissolve add_reagents Add Other Reactants (Amine/Alcohol, Coupling Agents, Catalyst) dissolve->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup (Washings) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for this compound reactions.

troubleshooting_amidation cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Amide Product inactive_edc Inactive EDC (Moisture Sensitive) start->inactive_edc Check impure_amine Impure/Wet Amine start->impure_amine Check anhydrous Reaction Not Anhydrous start->anhydrous Verify insufficient_activation Insufficient Activation start->insufficient_activation Consider wrong_base Incorrect Base start->wrong_base Verify n_acylurea N-Acylurea Formation start->n_acylurea Investigate sol_fresh_reagents Use Fresh/Anhydrous Reagents inactive_edc->sol_fresh_reagents Solution impure_amine->sol_fresh_reagents Solution sol_dry_solvents Use Dry Solvents anhydrous->sol_dry_solvents Solution sol_increase_coupling Increase Coupling Agent/HOBt Amount insufficient_activation->sol_increase_coupling Solution sol_check_base Use Non-Nucleophilic Base (e.g., DIPEA) wrong_base->sol_check_base Solution sol_add_hobt Ensure Adequate HOBt is Used n_acylurea->sol_add_hobt Solution

Caption: Troubleshooting guide for amidation reactions.

solvent_selection start Start: Select Solvent System solubility_check Is this compound Soluble? start->solubility_check polar_aprotic Consider Polar Aprotic: DMF, DMAc, Acetonitrile solubility_check->polar_aprotic No reaction_compatibility Is the Solvent Compatible with the Reaction Chemistry? solubility_check->reaction_compatibility Yes polar_aprotic->reaction_compatibility less_polar Consider Less Polar: DCM, THF, Ethyl Acetate less_polar->reaction_compatibility esterification Esterification (Fischer): Use excess alcohol as solvent reaction_compatibility->esterification Esterification amidation Amidation (Coupling): Anhydrous aprotic solvent is preferred reaction_compatibility->amidation Amidation workup_considerations Consider Ease of Workup and Purification esterification->workup_considerations amidation->workup_considerations volatile_solvent Volatile Solvent: Easy to remove (e.g., DCM, Ethyl Acetate) workup_considerations->volatile_solvent Favorable high_boiling High-Boiling Solvent: May require high vacuum for removal (e.g., DMF, DMSO) workup_considerations->high_boiling Less Favorable optimize Optimize Solvent System volatile_solvent->optimize high_boiling->optimize

Caption: Decision flowchart for solvent system selection.

References

Technical Support Center: Monitoring 3,4-Difluorobenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 3,4-Difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my this compound reaction?

A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction.[1] By spotting your reaction mixture on a TLC plate alongside your starting material, you can visually track the consumption of the this compound and the formation of your product over time. This allows you to determine the optimal reaction time and confirm the reaction has gone to completion before proceeding with workup and purification.[1]

Q2: How do I choose an appropriate solvent system (mobile phase) for my this compound reaction?

A2: The ideal solvent system will provide good separation between your starting material (this compound) and your product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[1] A good starting point for aromatic carboxylic acids is a mixture of a non-polar solvent like hexanes or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[2] Due to the acidic nature of this compound, it is highly recommended to add a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase to ensure sharp, well-defined spots and prevent streaking.[3][4]

Q3: How can I visualize the spots on my TLC plate?

A3: Since this compound and many of its derivatives are aromatic, they can often be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background. For more sensitive or specific visualization, chemical stains can be used. A particularly effective stain for acidic compounds like this compound is Bromocresol Green, which will reveal the acid as a yellow spot on a blue background.[5] Other general stains like potassium permanganate (B83412) or iodine vapor can also be employed.[5]

Q4: My this compound is streaking on the TLC plate. What can I do to fix this?

A4: Streaking of carboxylic acids on silica (B1680970) gel TLC plates is a common issue caused by strong interactions between the acidic proton of the carboxylic acid and the polar stationary phase.[3][4] To resolve this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3][4] This acidic additive protonates the silica surface and the carboxylate, reducing the strong interaction and resulting in more compact, well-defined spots. Overloading the sample on the TLC plate can also cause streaking, so ensure you are spotting a dilute solution.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute. 2. The compound is not UV-active and no stain was used. 3. The spotting line was below the solvent level in the developing chamber.1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain for visualization (e.g., Bromocresol Green for acids, or a general stain like potassium permanganate or iodine). 3. Ensure the initial spotting line is always above the solvent level in the chamber.
The spots are streaked or elongated. 1. The sample is too concentrated (overloaded). 2. The compound is highly polar or acidic/basic. 3. The solvent system is not optimized.1. Dilute your sample before spotting. 2. For this compound, add 0.5-2% acetic or formic acid to the mobile phase.[3][4] 3. Experiment with different solvent systems to find one that provides better separation and spot shape.
The spots remain at the baseline (low Rf). The mobile phase is not polar enough to move the compound up the plate.Increase the polarity of the mobile phase. For example, in a hexane (B92381)/ethyl acetate system, increase the proportion of ethyl acetate.
The spots run with the solvent front (high Rf). The mobile phase is too polar for the compound.Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.
The spots are not round (e.g., crescent-shaped). The adsorbent on the TLC plate may have been disturbed during spotting.Be gentle when spotting the sample and avoid gouging the silica gel surface with the capillary spotter.
The solvent front is uneven. The TLC plate was not placed vertically in the developing chamber, or the chamber was not properly sealed.Ensure the plate is standing straight in the chamber and that the chamber is securely covered to maintain a saturated atmosphere.

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Prepare the Developing Chamber:

    • Pour your chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm.

    • To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper that dips into the solvent.

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a faint line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark small tick marks on the origin line for each sample you will spot (e.g., starting material, co-spot, reaction mixture).

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting material (this compound) and your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) to make an approximately 1% solution.

    • Using a capillary tube, carefully and briefly touch the end to the surface of the solution to draw up a small amount of liquid.

    • Gently touch the capillary tube to the corresponding tick mark on the origin line of the TLC plate to deliver a small spot of the sample. Aim for spots that are 1-2 mm in diameter.

    • For a "co-spot," spot both the starting material and the reaction mixture on the same tick mark, allowing the solvent to dry between applications. This helps to confirm if the starting material is still present in the reaction mixture.

    • Allow the solvent from the spots to fully evaporate before developing the plate.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Dry the Plate:

    • Allow the solvent to completely evaporate from the TLC plate in a well-ventilated area or by gently warming with a heat gun.

Protocol 2: Visualization of this compound on a TLC Plate
  • UV Visualization:

    • Place the dried TLC plate under a UV lamp (254 nm).

    • Aromatic compounds like this compound will appear as dark spots against the fluorescent green background of the plate.

    • Gently circle the visible spots with a pencil, as they will disappear when the UV lamp is removed.

  • Bromocresol Green Staining (for acidic compounds):

    • Prepare the stain by dissolving 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until a blue color just appears.[5]

    • Briefly dip the dried TLC plate into the Bromocresol Green stain solution.

    • Remove the plate and allow the excess stain to drip off.

    • Acidic compounds, such as this compound, will appear as yellow spots on a blue background.[5] Heating is typically not required for this stain.[5]

Data Presentation

The following table provides approximate Rf values for this compound in common solvent systems. Note that these values can vary depending on the exact experimental conditions (e.g., temperature, humidity, specific brand of TLC plates). It is always recommended to run a standard of this compound on your TLC plate for accurate comparison.

Mobile Phase (v/v)Approximate Rf of this compoundNotes
100% Dichloromethane~0.3 - 0.4Benzoic acid has an Rf of 0.37 in this solvent. The difluoro- derivative is expected to be slightly less polar and thus have a slightly higher Rf.
9:1 Hexane : Ethyl Acetate (+1% Acetic Acid)~0.2 - 0.3A good starting point for many aromatic acids. Adjusting the ratio of hexane to ethyl acetate will alter the Rf value.
7:3 Toluene : Ethanol (+1% Acetic Acid)~0.4 - 0.5A slightly more polar system that can be effective for more polar products.
95:5 Dichloromethane : Methanol (B129727) (+1% Acetic Acid)~0.5 - 0.6A common solvent system for a range of polarities. The methanol significantly increases the polarity.

Visualization

TLC_Troubleshooting_Workflow start Start: Run TLC visualize Visualize Plate (UV, Stain) start->visualize spots_ok Spots Visible & Well-Separated? visualize->spots_ok no_spots Problem: No Spots spots_ok->no_spots No, No Spots streaking Problem: Streaking spots_ok->streaking No, Streaking bad_rf Problem: Poor Rf (Too High/Low) spots_ok->bad_rf No, Poor Rf end End: Analyze Results spots_ok->end Yes check_conc Increase Sample Concentration or Try a Different Stain no_spots->check_conc add_acid Add 0.5-2% Acetic Acid to Mobile Phase streaking->add_acid adjust_polarity Adjust Mobile Phase Polarity: - Too Low Rf -> Increase Polarity - Too High Rf -> Decrease Polarity bad_rf->adjust_polarity check_conc->start Re-run TLC dilute_sample Dilute Sample add_acid->dilute_sample dilute_sample->start Re-run TLC adjust_polarity->start Re-run TLC

Caption: Troubleshooting workflow for common TLC issues.

References

Technical Support Center: Analysis of 3,4-Difluorobenzoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the analysis of 3,4-Difluorobenzoic acid and its mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC, GC-MS, and NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I'm observing poor peak shape (tailing) for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte's carboxyl group and active sites on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound (pKa ≈ 3.8). A lower pH (e.g., pH 2.5-3.0) will keep the carboxylic acid in its protonated, less polar form, minimizing interactions with the stationary phase.

  • Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a consistent pH throughout the analysis.

  • Column Choice: If tailing persists, consider using a column with a highly inert stationary phase or an "end-capped" C18 column to reduce the number of accessible silanol (B1196071) groups.

  • Sample Solvent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion. Injecting a sample in a stronger solvent can lead to poor peak shape.

Q2: I am struggling to separate this compound from its positional isomers. What can I do?

A2: The separation of positional isomers of difluorobenzoic acid can be challenging due to their similar physicochemical properties.

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity:

    • Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different solvent properties can alter selectivity.

    • Gradient Slope: Employ a shallower gradient to increase the separation window between closely eluting isomers.

  • Stationary Phase Selectivity:

    • Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.

  • Temperature: Adjusting the column temperature can influence selectivity. Try analyzing at both lower (e.g., 25°C) and higher (e.g., 40°C) temperatures.

Q3: My retention times are shifting between injections. What is causing this?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradients.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition will lead to retention time shifts.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q1: I am not seeing a peak for this compound in my GC-MS analysis. Why?

A1: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. They tend to exhibit poor peak shape or may not elute at all. Derivatization is necessary to increase volatility and thermal stability.

Q2: What is the recommended derivatization procedure for this compound?

A2: Silylation is a common and effective derivatization technique for carboxylic acids. The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation: Accurately weigh 1-5 mg of your this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst if needed for hindered groups, though generally not necessary for simple benzoic acids).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Q3: What are the common impurities I might see from the synthesis of this compound?

A3: A common synthesis route is the oxidation of 3,4-difluorotoluene. Potential impurities from this process include:

  • Unreacted Starting Material: 3,4-difluorotoluene.

  • Intermediate Oxidation Product: 3,4-difluorobenzaldehyde.

  • Over-oxidation or Side-Reaction Products: While less common, other related benzoic acids could be present in trace amounts.

These impurities are more volatile than the parent acid and may be visible in a GC-MS analysis even without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use NMR to assess the purity of my this compound sample?

A1: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound will show a distinct splitting pattern for the three aromatic protons. The presence of other unexpected signals in this region could indicate isomeric or other aromatic impurities. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbons in the molecule. Impurities will give rise to additional peaks.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, you can quantify the amount of this compound and its impurities.

Q2: What are some common solvent or grease impurities I might see in my NMR spectrum?

A2: It is common to see residual signals from solvents used in the synthesis or purification, such as acetone, dichloromethane, or ethyl acetate. Silicone grease from glassware can also appear as a broad singlet around 0 ppm in the ¹H NMR spectrum.

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄F₂O₂
Molecular Weight158.10 g/mol [1]
Melting Point120-122 °C
pKa~3.80 (Predicted)
AppearanceWhite to off-white crystalline solid[1]

Table 2: Typical HPLC-UV Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 2.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5-10 µL

Table 3: GC-MS Data for this compound and its TMS Derivative

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound158141, 113, 85
This compound, TMS Ester230215, 187, 147, 73

Table 4: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound and Potential Impurities

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound7.95-7.85 (m, 1H), 7.80-7.70 (m, 1H), 7.30-7.20 (m, 1H), ~11 (br s, 1H)~170 (C=O), Aromatic carbons between 115-155 with C-F coupling
3,4-Difluorotoluene7.10-6.90 (m, 3H), 2.30 (s, 3H)Aromatic carbons between 115-140, ~15 (CH₃)
3,4-Difluorobenzaldehyde9.90 (s, 1H), 7.70-7.50 (m, 2H), 7.40-7.30 (m, 1H)~190 (C=O), Aromatic carbons between 118-160

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 8 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC-UV analysis. Analyze the samples using a validated HPLC method to separate the parent compound from any degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (UV Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc

Forced Degradation Experimental Workflow.
Protocol 2: General Troubleshooting Workflow for HPLC Peak Shape Issues

HPLC_Troubleshooting cluster_checks Initial Checks cluster_solutions Corrective Actions start Poor Peak Shape Observed (e.g., Tailing) ph_check Is Mobile Phase pH < pKa - 2? start->ph_check solvent_check Is Sample Solvent Same as Mobile Phase? ph_check->solvent_check Yes adjust_ph Lower Mobile Phase pH (e.g., add Formic Acid) ph_check->adjust_ph No change_solvent Re-dissolve Sample in Mobile Phase solvent_check->change_solvent No end_bad Issue Persists solvent_check->end_bad Yes end_good Peak Shape Improved adjust_ph->end_good change_solvent->end_good change_column Try an End-Capped or Different Phase Column change_column->end_good end_bad->change_column GCMS_Workflow start Sample containing This compound prep Dry Sample Completely start->prep derivatize Add Solvent (e.g., Pyridine) + BSTFA Reagent prep->derivatize react Heat at 60-70°C for 30 min derivatize->react inject Inject into GC-MS react->inject analyze Analyze Data (Check for TMS derivative) inject->analyze

References

Technical Support Center: Enhancing the Stability of 3,4-Difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3,4-Difluorobenzoic acid and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound and its derivatives?

The stability of this compound and its derivatives can be influenced by several factors, including environmental conditions and the inherent chemical properties of the molecules. Key factors include exposure to high temperatures, light (particularly UV), humidity, and reactive oxygen species. The pH of the formulation is also critical, as it can influence hydrolytic degradation. The strong carbon-fluorine bond generally imparts high thermal and metabolic stability to the aromatic ring.[1] However, the carboxylic acid group and other functional groups in the derivatives are susceptible to degradation.

Q2: What are the likely degradation pathways for this compound derivatives?

While specific degradation pathways are dependent on the exact structure of the derivative and the stress conditions, some general pathways can be anticipated. Under hydrolytic conditions (acidic or basic), ester or amide derivatives are prone to hydrolysis, cleaving the molecule. Oxidative degradation can lead to the formation of hydroxylated byproducts. Photodegradation may involve radical reactions, potentially leading to defluorination or polymerization, although the high strength of the C-F bond makes this less common than for other halogenated aromatics. For some fluorobenzoic acids, microbial degradation pathways have been identified that involve initial dioxygenation of the aromatic ring.[2]

Q3: How can I improve the solubility of my this compound derivative?

Poor solubility can hinder reaction rates and bioavailability.[3] this compound itself is slightly soluble in cold water and slightly soluble in chloroform (B151607) and methanol.[4][5] For its derivatives, the following strategies can be employed:

  • Solvent Screening: Experiment with a range of aprotic polar solvents like DMF, DMSO, or NMP. Acetonitrile (B52724) (MeCN) is also a common choice.

  • Co-solvents: The use of a co-solvent system can significantly improve solubility.[3]

  • pH Adjustment: For acidic or basic derivatives, adjusting the pH of the medium to ionize the molecule can increase its aqueous solubility.

  • Use of Excipients: Solubilizing agents such as cyclodextrins can form inclusion complexes with the derivative, enhancing its solubility.[6]

Q4: What are some common issues encountered during reactions with this compound derivatives and how can I troubleshoot them?

Common issues include low reaction yields, poor solubility of starting materials or intermediates, and challenges in product purification.[3]

  • Low Reaction Yield: This can be due to inefficient reagent activation, poor solubility, or side reactions like decarboxylation at high temperatures. To address this, consider using modern coupling reagents (e.g., HATU, HOBt), optimizing the activation time, and screening for more suitable solvents.[3]

  • Poor Solubility: As mentioned in the previous question, solvent screening, the use of co-solvents, and modest temperature increases can help.[3]

  • Purification Challenges: The polarity of the fluorinated starting material can be similar to that of the product or byproducts, complicating purification. An acid-base liquid-liquid extraction can be effective. Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate and remove the unreacted acidic this compound.[3]

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Derivative in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatogram over time.

  • Change in color or clarity of the solution.

  • Decrease in the main peak area corresponding to the active derivative.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis Adjust the pH of the solution to a range where the derivative is most stable. Use of buffers can help maintain the optimal pH.[7][8]
Oxidation Purge the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. Consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT).[7]
Photodegradation Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.[9]
Interaction with Excipients Ensure all excipients in the formulation are compatible with the this compound derivative. Perform compatibility studies with individual excipients.
Issue 2: Low Yield in a Coupling Reaction Involving the Carboxylic Acid Group

Symptoms:

  • A significant amount of unreacted this compound derivative remains after the reaction.

  • Formation of multiple side products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Activation of the Carboxylic Acid Use a more efficient coupling reagent like HATU or HOBt. Ensure the activating agent is fresh and used in the correct stoichiometric ratio.[3]
Poor Solubility of Reactants Screen for a more suitable solvent or use a co-solvent system to ensure all reactants are in solution.[3]
Decarboxylation Side Reaction If the reaction is run at a high temperature, consider if a lower temperature is feasible with a more active catalyst or coupling reagent.[3]
Anhydride (B1165640) Formation With some activating agents, ensure the reaction conditions do not favor the formation of a stable anhydride from the benzoic acid derivative.[3]

Quantitative Data Summary

The following tables provide illustrative data from a typical forced degradation study on a hypothetical derivative of this compound. The goal of such a study is to achieve 5-20% degradation to ensure the stability-indicating method is effective.

Table 1: Forced Degradation of a this compound Derivative in Solution

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl24 hours60°C12.5
Base Hydrolysis0.1 M NaOH4 hours60°C18.2
Oxidation3% H₂O₂24 hoursRoom Temp9.8
ThermalN/A48 hours80°C6.5
PhotolyticICH compliant light source24 hoursRoom Temp15.3

Table 2: Stability of a Solid Formulation of a this compound Derivative under Accelerated Conditions

Time PointTemperature/Relative HumidityAssay (%)Total Impurities (%)
InitialN/A99.80.2
1 Month40°C / 75% RH99.50.5
3 Months40°C / 75% RH98.91.1
6 Months40°C / 75% RH98.21.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of a this compound derivative.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the solid derivative in a thermostatically controlled oven at 80°C for 48 hours. Also, store a solution of the derivative at 80°C for 48 hours. Prepare samples for analysis.

  • Photolytic Degradation: Expose the solid derivative and a solution of the derivative to a light source that complies with ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the this compound derivative from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the derivative (e.g., 235 nm).

    • Injection Volume: 10 µL.

  • Method Development: Use the samples from the forced degradation study to develop the HPLC method. The goal is to achieve baseline separation between the main peak of the derivative and all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_main This compound Derivative cluster_products Potential Degradation Products Derivative Derivative (e.g., Ester or Amide) Acid This compound Derivative->Acid Hydrolysis (Acid/Base) Hydroxylated Hydroxylated Derivative Derivative->Hydroxylated Oxidation Defluorinated Defluorinated Species Derivative->Defluorinated Photolysis (UV)

Caption: Potential degradation pathways for a this compound derivative.

experimental_workflow Start Start: Stability Issue with Derivative Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Deg->Develop_HPLC Identify_Deg Identify Degradation Pathway(s) Develop_HPLC->Identify_Deg Form_Opt Formulation Optimization Identify_Deg->Form_Opt pH_Adj Adjust pH / Add Buffers Form_Opt->pH_Adj Add_Stab Add Stabilizers (e.g., Antioxidants, Cyclodextrins) Form_Opt->Add_Stab Protect Protect from Light/Oxygen Form_Opt->Protect Confirm_Stab Confirm Stability with Accelerated/Long-Term Studies pH_Adj->Confirm_Stab Add_Stab->Confirm_Stab Protect->Confirm_Stab

Caption: Workflow for troubleshooting and improving derivative stability.

FtsZ_Inhibition_Pathway cluster_drug Drug Action cluster_protein Bacterial Cell Division Drug 3,4-Difluorobenzamide Derivative Z_ring Z-ring Formation (Polymerization) Drug->Z_ring Inhibits FtsZ_monomer FtsZ Monomers FtsZ_monomer->Z_ring GTP-dependent Septum Septum Formation Z_ring->Septum Cell_Division Cell Division Septum->Cell_Division

Caption: Inhibition of bacterial cell division via the FtsZ signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Difluorobenzoic Acid and 2,4-Difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable reagents, difluorobenzoic acids are of particular interest. This guide provides an objective comparison of the reactivity of two common isomers, 3,4-difluorobenzoic acid and 2,4-difluorobenzoic acid, supported by experimental data and established chemical principles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their reactivity. The positioning of the two fluorine atoms on the benzene (B151609) ring influences the electron density distribution and, consequently, the acidity and reactivity of the carboxylic acid group.

PropertyThis compound2,4-Difluorobenzoic Acid
CAS Number 455-86-7[2]1583-58-0
Molecular Formula C₇H₄F₂O₂[3]C₇H₄F₂O₂
Molecular Weight 158.10 g/mol [3]158.10 g/mol
Melting Point (°C) 120-122[3]188-190
pKa 3.80[4]2.85

The most striking difference in their physicochemical properties is the acidity, as indicated by their pKa values. 2,4-Difluorobenzoic acid is a significantly stronger acid than this compound. This is attributed to the presence of a fluorine atom in the ortho position, which exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion.

Reactivity Comparison

The differences in electronic effects between the two isomers directly impact their reactivity in key synthetic transformations.

Acidity and Nucleophilicity of the Carboxylate

As established by the pKa values, 2,4-difluorobenzoic acid is more acidic. Consequently, its conjugate base, 2,4-difluorobenzoate, is a weaker nucleophile than 3,4-difluorobenzoate. This difference can influence the kinetics of reactions where the carboxylate acts as a nucleophile.

Esterification and Amidation

Esterification and amidation are fundamental reactions for these carboxylic acids. The reactivity in these transformations is primarily governed by the electrophilicity of the carboxyl carbon. The electron-withdrawing fluorine atoms in both isomers enhance the electrophilicity of the carboxyl carbon compared to benzoic acid.

Due to the stronger inductive electron-withdrawing effect of the ortho-fluorine in 2,4-difluorobenzoic acid, its carboxyl carbon is more electrophilic. This suggests that, under similar conditions, 2,4-difluorobenzoic acid may react faster in esterification and amidation reactions. However, the ortho-fluorine can also introduce steric hindrance, which may counteract the electronic effect, particularly with bulky nucleophiles.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the carboxylic acid group is a deactivating meta-director. The fluorine atoms are also deactivating but are ortho, para-directing. The interplay of these directing effects determines the regioselectivity of substitution.

  • This compound : The positions ortho to the fluorine atoms (2 and 5) and meta to the carboxylic acid group (5) are the most likely sites for electrophilic attack. The position C5 is activated by the para-fluorine and meta to the carboxyl group, making it a probable site for substitution.

  • 2,4-Difluorobenzoic Acid : The position C5 is ortho to the C4-fluorine, para to the C2-fluorine, and meta to the carboxylic acid group, making it the most activated and sterically accessible position for electrophilic attack.

Overall, both isomers are deactivated towards electrophilic aromatic substitution compared to benzene. However, the specific regioselectivity will be dictated by the reaction conditions and the nature of the electrophile. For instance, in nitration reactions, which typically employ a nitronium ion (NO₂⁺) as the electrophile, substitution is expected at the most electron-rich and sterically accessible position.[6][7][8]

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing fluorine atoms and a carboxylic acid group (or its derivative, such as a nitrile) can activate the aromatic ring towards nucleophilic aromatic substitution.[9] In SNAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The rate of reaction is dependent on the stability of the intermediate Meisenheimer complex.

  • This compound : A nucleophile could potentially attack at C3 or C4. Attack at C4 is more likely as the negative charge in the Meisenheimer complex can be delocalized by the para-carboxylic acid group.

  • 2,4-Difluorobenzoic Acid : Nucleophilic attack is possible at C2 and C4. Attack at C4 is strongly favored due to the para-carboxylic acid group and the activating effect of the ortho-fluorine. Studies on the related compound, 2,4-difluoronitrobenzene, show that nucleophilic substitution readily occurs, highlighting the activated nature of such systems.[4][10]

Therefore, 2,4-difluorobenzoic acid is likely more reactive towards nucleophilic aromatic substitution, particularly at the C4 position.

Experimental Protocols

Below are representative protocols for key reactions. Note that optimization may be required for specific substrates and scales.

Fischer Esterification

This protocol describes the acid-catalyzed esterification of a difluorobenzoic acid with an alcohol.

Materials:

  • Difluorobenzoic acid (1.0 eq)

  • Alcohol (e.g., methanol (B129727) or ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane (B109758) (for extraction)

  • 0.6 M Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve the difluorobenzoic acid in the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After cooling, transfer the mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer with 0.6 M sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

Amide Coupling using EDC/HOBt

This protocol outlines a common method for amide bond formation using a carbodiimide (B86325) coupling agent.

Materials:

  • Difluorobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the difluorobenzoic acid in anhydrous DCM or DMF in a dry reaction vessel under an inert atmosphere.

  • Add the amine, followed by HOBt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.[11]

Potential Biological Activity: Involvement in Signaling Pathways

While direct evidence for the interaction of 3,4- and 2,4-difluorobenzoic acid with specific signaling pathways is limited, the broader class of benzoic acid derivatives and other electrophilic compounds are known to modulate cellular signaling. A prominent example is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[1][12][13]

The Keap1-Nrf2 pathway is a sensor for oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[12][14] Given their electrophilic nature, it is plausible that difluorobenzoic acids or their metabolites could interact with and modulate the Keap1-Nrf2 pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin Electrophiles Electrophilic Stress (e.g., Benzoic Acid Derivatives) Electrophiles->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway.

Conclusion

Both this compound and 2,4-difluorobenzoic acid are valuable building blocks in chemical synthesis. The choice between these two isomers will depend on the specific requirements of the synthetic route.

  • 2,4-Difluorobenzoic acid is a stronger acid and its aromatic ring is more activated towards nucleophilic aromatic substitution, particularly at the C4 position. Its higher acidity may lead to faster rates in acid-catalyzed reactions, although steric hindrance from the ortho-fluorine should be considered.

  • This compound is a weaker acid and may be preferred in reactions where a less acidic starting material is desirable. Its substitution pattern offers different regiochemical outcomes in electrophilic aromatic substitution compared to the 2,4-isomer.

For researchers and drug development professionals, a careful consideration of the electronic and steric effects imparted by the fluorine substituents is paramount in selecting the appropriate difluorobenzoic acid isomer to achieve the desired reactivity and regioselectivity in their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of 3,4- and 3,5-Difluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric differences is paramount for compound identification, characterization, and quality control. This guide provides a detailed comparison of the spectroscopic properties of 3,4-difluorobenzoic acid and 3,5-difluorobenzoic acid, supported by experimental data and methodologies.

The positional isomerism of the fluorine atoms on the benzene (B151609) ring in 3,4- and 3,5-difluorobenzoic acid leads to distinct electronic environments for the constituent nuclei. These differences are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the key spectroscopic distinctions between these two isomers, presenting quantitative data in a clear, tabular format and detailing the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and 3,5-difluorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃11.7 (s, 1H, -COOH), 8.20 (d, 2H, Ar-H), 7.68 (t, 1H, Ar-H), 7.55 (t, 2H, Ar-H)[1]
3,5-Difluorobenzoic Acid CDCl₃11.6 (s, 1H, -COOH), 7.72 (m, 1H, Ar-H), 7.30 (m, 2H, Ar-H)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound CDCl₃172.6, 133.9, 130.3, 129.4, 128.5[3]
3,5-Difluorobenzoic Acid CDCl₃Not explicitly found in search results.

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Peaks (cm⁻¹)Functional Group
This compound ATR-IR~3000-2500 (broad), ~1700 (strong), ~1300-1200, ~1100-1000O-H (Carboxylic Acid), C=O (Carbonyl), C-O, C-F
3,5-Difluorobenzoic Acid KBr~3300-2500 (broad), 1700-1680 (strong), 1320-1210O-H (Carboxylic Acid), C=O (Carbonyl), C-O

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)158141, 113[4]
3,5-Difluorobenzoic Acid Electron Ionization (EI)158141, 113[5]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of small organic molecules like difluorobenzoic acids.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Positions, Intensities) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure Structural Elucidation & Isomer Differentiation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A logical workflow for the spectroscopic analysis of chemical compounds.

Detailed Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the difluorobenzoic acid isomer was dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[3]

  • Data Acquisition:

    • ¹H NMR: A standard pulse program (e.g., zg30) was used. Typically, 8 to 16 scans were acquired with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse program was used. A larger number of scans were accumulated to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[3]

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6] Pressure was applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded on an FT-IR spectrometer, such as a Bruker Tensor 27.

  • Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum was analyzed to identify the characteristic absorption peaks, reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample was prepared in a volatile solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[7] The resulting ions were separated based on their mass-to-charge ratio (m/z).

  • Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative abundances of the ions were also determined.

Objective Comparison and Conclusion

The spectroscopic data reveals clear distinctions between 3,4- and 3,5-difluorobenzoic acid.

In ¹H NMR , the aromatic region of the spectra is the most informative for differentiation. The 3,4-isomer, with its lower symmetry, is expected to show a more complex splitting pattern for the three aromatic protons compared to the 3,5-isomer. In the 3,5-isomer, the two protons ortho to the carboxylic acid group are chemically equivalent, as are the two fluorine atoms, leading to a simpler spectrum.

For ¹³C NMR , the number of unique carbon signals can be a key differentiator. Due to its higher symmetry, 3,5-difluorobenzoic acid will exhibit fewer signals in its proton-decoupled ¹³C NMR spectrum than the less symmetric 3,4-isomer.

The IR spectra of both isomers are broadly similar, showing the characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as C-F stretching. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, arising from the different substitution patterns on the aromatic ring.

Mass Spectrometry is less effective for distinguishing between these positional isomers under standard EI conditions, as they both have the same molecular weight and tend to produce similar primary fragment ions, such as the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45).

References

Acidity of Difluorobenzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the acidic strength (pKa) of fluorinated benzoic acids is pivotal for predicting their behavior in both physiological and chemical contexts. The strategic placement of fluorine substituents on the aromatic ring significantly modulates the acidity of the carboxylic acid group. This guide provides a detailed comparison of the pKa values for the six isomers of difluorobenzoic acid, supported by experimental data and standardized methodologies for their determination.

Comparative Acidity: A Quantitative Overview

The acidity of benzoic acid is notably enhanced by the introduction of electron-withdrawing fluorine atoms. The extent of this enhancement is directly correlated with the position of the fluorine substituents. A lower pKa value is indicative of a stronger acid. The experimentally determined pKa values for the difluorobenzoic acid isomers are summarized below.

CompoundIsomerpKa Value
Benzoic Acid (Reference)-4.20
2,3-Difluorobenzoic acidortho, meta2.88
2,4-Difluorobenzoic acidortho, para2.85
2,5-Difluorobenzoic acidortho, meta2.87
2,6-Difluorobenzoic acidortho, ortho2.13
3,4-Difluorobenzoic acidmeta, para3.80
3,5-Difluorobenzoic acidmeta, meta3.37

Structure-Acidity Relationship

The observed variations in pKa values can be rationalized by considering the electronic effects exerted by the fluorine substituents. Fluorine, being a highly electronegative atom, exerts a potent electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule.[1]

The magnitude of the inductive effect is distance-dependent. Consequently, fluorine atoms in the ortho positions exhibit the most pronounced acid-strengthening effect. This is clearly illustrated by the significantly lower pKa of 2,6-difluorobenzoic acid (2.13) compared to the other isomers. When both fluorine atoms are in the ortho positions, their combined inductive effects lead to a substantial stabilization of the conjugate base.

Conversely, as the fluorine atoms are moved to the meta and para positions, their inductive influence on the carboxylic acid group diminishes, resulting in a less pronounced increase in acidity. For instance, this compound has a pKa of 3.80, which is closer to that of benzoic acid itself.[1] The acidity of the remaining isomers falls between these extremes, reflecting the cumulative inductive effects of the two fluorine atoms based on their respective positions.

Experimental Protocols

The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. Two common and reliable methods for determining the pKa of fluorobenzoic acids are Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration

This method involves the meticulous titration of the acidic solution with a strong base of known concentration, while continuously monitoring the pH. The pKa value is then ascertained from the inflection point of the resultant titration curve.[2][3]

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated using standard buffers (pH 4, 7, and 10).[2]

  • Magnetic stirrer and stir bar.

  • Burette.

  • Titration vessel (e.g., a beaker).

  • Difluorobenzoic acid sample.

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free).

  • Deionized water.

Procedure:

  • A precisely weighed amount of the difluorobenzoic acid isomer is dissolved in a known volume of deionized water.

  • The solution is placed in the titration vessel with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • The standardized NaOH solution is added incrementally from the burette.

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued until the pH of the solution has passed through the equivalence point.

  • A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

UV-Vis Spectrophotometry

This technique leverages the principle that the ionized (carboxylate) and unionized (carboxylic acid) forms of the compound exhibit distinct ultraviolet absorption spectra. By measuring the absorbance of the solution across a range of pH values, the relative concentrations of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[1]

Apparatus and Reagents:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • pH meter.

  • Difluorobenzoic acid sample.

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • Deionized water.

Procedure:

  • A stock solution of the difluorobenzoic acid isomer is prepared in deionized water.

  • A series of solutions are prepared by diluting the stock solution with the various buffer solutions to a constant final concentration.

  • The UV-Vis spectrum of each buffered solution is recorded over a relevant wavelength range.

  • An analytical wavelength is selected where the difference in absorbance between the acidic and basic forms is maximal.

  • The absorbance of each buffered solution is measured at this selected wavelength.[1]

  • The pKa can be determined graphically by plotting absorbance versus pH; the inflection point of the resulting sigmoidal curve corresponds to the pKa.[1]

  • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[1]

Logical Relationship Visualization

The following diagram illustrates the relationship between the position of the fluorine substituents and the resulting acidity of the difluorobenzoic acid isomers.

Acidity_Comparison cluster_substituents Substituent Position cluster_acidity Acidity (pKa) 2,6 2,6-Difluoro (ortho, ortho) pKa_213 2.13 2,6->pKa_213 -I effect (strongest) 2,4 2,4-Difluoro (ortho, para) pKa_285 2.85 2,4->pKa_285 2,5 2,5-Difluoro (ortho, meta) pKa_287 2.87 2,5->pKa_287 2,3 2,3-Difluoro (ortho, meta) pKa_288 2.88 2,3->pKa_288 3,5 3,5-Difluoro (meta, meta) pKa_337 3.37 3,5->pKa_337 3,4 3,4-Difluoro (meta, para) pKa_380 3.80 3,4->pKa_380 -I effect (weakest)

References

A Comparative Analysis of 3,4-Difluorobenzoic Acid and Other Halogenated Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of the final product's efficacy, safety, and novelty. Halogenated benzoic acids, a versatile class of organic compounds, have garnered significant attention for their utility as intermediates in the synthesis of a wide array of bioactive molecules. This guide provides a detailed comparative study of 3,4-Difluorobenzoic acid and other halogenated benzoic acids, including monochloro-, dichloro-, monobromo-, monoiodo-, and trifluoromethyl-substituted analogues. By presenting key physicochemical data, biological activities, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), solubility, and melting point, are fundamental parameters that influence its behavior in both chemical reactions and biological systems. These properties can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound and a selection of other halogenated benzoic acids, providing a clear basis for comparison.

Table 1: Physicochemical Properties of Fluorinated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPWater Solubility
This compoundC₇H₄F₂O₂158.10120-122[1]3.80 (Predicted)[1]1.8 (Computed)Slightly soluble in cold water[1]
2-Fluorobenzoic acidC₇H₅FO₂140.11122-1253.271.49Soluble
3-Fluorobenzoic acidC₇H₅FO₂140.111233.861.56Soluble
4-Fluorobenzoic acidC₇H₅FO₂140.11182-1854.141.63Slightly soluble
2,4-Difluorobenzoic acidC₇H₄F₂O₂158.10178-181~3.3 (Estimated)~1.7 (Estimated)Sparingly soluble

Table 2: Physicochemical Properties of Other Halogenated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPWater Solubility
2-Chlorobenzoic acidC₇H₅ClO₂156.57138-1402.922.05Insoluble in cold water, soluble in hot water
3-Chlorobenzoic acidC₇H₅ClO₂156.57153-1563.832.68Slightly soluble
4-Chlorobenzoic acidC₇H₅ClO₂156.57239-2423.982.65Slightly soluble
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01158-1612.733.06Insoluble
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01201-2033.783.42Insoluble
2-Bromobenzoic acidC₇H₅BrO₂201.02147-1502.852.59Insoluble
3-Bromobenzoic acidC₇H₅BrO₂201.02155-1573.812.87Slightly soluble
4-Bromobenzoic acidC₇H₅BrO₂201.02251-2543.972.91Slightly soluble
2-Iodobenzoic acidC₇H₅IO₂248.02160-1632.863.05Insoluble
3-Iodobenzoic acidC₇H₅IO₂248.02185-1873.853.25Slightly soluble
4-Iodobenzoic acidC₇H₅IO₂248.02267-2704.003.28Slightly soluble
2-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12107-1103.162.18Slightly soluble
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12102-1053.772.53Slightly soluble
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12219-2213.692.61Slightly soluble

Biological Activities and Applications

Halogenated benzoic acids serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. The nature and position of the halogen substituent can significantly influence the pharmacological profile of the final compound.

This compound: This compound is a key building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to target proteins. Its structural features make it a valuable precursor for creating complex molecular architectures in drug discovery.

Other Halogenated Benzoic Acids:

  • Anti-inflammatory Agents: Many halogenated benzoic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). For instance, fluorinated benzoic acids are integral to the structure of selective COX-2 inhibitors like Celecoxib. These drugs function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Antibacterial and Antifungal Agents: Halogenated compounds, in general, have been shown to possess a broad spectrum of antimicrobial activities. Some benzoic acid derivatives have been investigated for their ability to inhibit bacterial growth and biofilm formation. The proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and interference with nutrient uptake.

  • Enzyme Inhibitors: The electron-withdrawing nature of halogens can facilitate interactions with enzyme active sites. Benzoic acid and its derivatives have been studied as inhibitors of various enzymes, including tyrosinase and α-amylase. This inhibitory activity opens avenues for their use in treating a range of diseases.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

COX2_Inhibition_Pathway cluster_synthesis Synthesis of COX-2 Inhibitor cluster_cellular Cellular Anti-Inflammatory Action 3,4-Difluorobenzoic_Acid This compound Intermediate_Steps Multi-step Synthesis 3,4-Difluorobenzoic_Acid->Intermediate_Steps COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib analog) Intermediate_Steps->COX2_Inhibitor COX2_Enzyme COX-2 Enzyme COX2_Inhibitor->COX2_Enzyme Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Metabolism Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion

Caption: Role of this compound in COX-2 Inhibition Pathway.

Experimental_Workflow_pKa start Start prep Prepare Acid Solution (e.g., 0.01 M in water/co-solvent) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standard Base (e.g., 0.1 M NaOH) calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine Half-Equivalence Point plot->determine pKa pKa = pH at Half-Equivalence Point determine->pKa

Caption: Experimental Workflow for pKa Determination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties. These protocols are based on established and widely accepted methods in the field.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a halogenated benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • Halogenated benzoic acid sample

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., methanol (B129727) or ethanol), if required for solubility

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a known amount of the halogenated benzoic acid to prepare a solution of a specific concentration (e.g., 0.01 M). If the compound is not fully soluble in water, a known percentage of a co-solvent can be used.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the prepared acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring the solution gently. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration until the pH has risen significantly and a clear inflection point is observed on the titration curve (typically past pH 11).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point. The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a halogenated benzoic acid.

Materials:

  • Halogenated benzoic acid sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solvents: Mix n-octanol and water in a large container and shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Preparation of the Test Solution: Prepare a stock solution of the halogenated benzoic acid in the pre-saturated n-octanol at a known concentration. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated n-octanol containing the compound and a known volume of the pre-saturated water. The volume ratio of the two phases is typically 1:1, but can be adjusted depending on the expected logP value.

  • Equilibration: Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can be used to accelerate the separation and ensure a clean interface.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the halogenated benzoic acid in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or HPLC with a standard calibration curve).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The logP is the base-10 logarithm of the partition coefficient: P = [Compound]octanol / [Compound]water logP = log10(P)

Determination of Aqueous Solubility

Objective: To determine the solubility of a halogenated benzoic acid in water at a specific temperature.

Materials:

  • Halogenated benzoic acid sample

  • Deionized water

  • Vials or small flasks with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid halogenated benzoic acid to a known volume of deionized water in a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle.

  • Sample Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Quantification: Dilute the filtered saturated solution with a known volume of a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical method. Determine the concentration of the halogenated benzoic acid in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account any dilutions made. The resulting concentration represents the aqueous solubility of the compound at the specified temperature, typically expressed in units of mg/L or mol/L.

This comprehensive guide provides a foundation for the comparative analysis of this compound and other halogenated benzoic acids. The presented data and protocols are intended to assist researchers in the strategic selection and application of these important synthetic intermediates in the pursuit of novel and effective molecules.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 3,4-Difluorobenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced world of 3,4-difluorobenzoic acid derivatives reveals a fascinating interplay between chemical structure and biological activity. These compounds, characterized by the presence of two fluorine atoms on the benzoic acid core, have emerged as privileged scaffolds in medicinal chemistry, leading to the development of potent inhibitors for a range of therapeutic targets, from cancer to fibrotic diseases. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers in the rational design of next-generation therapeutics.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1] The 3,4-difluoro substitution pattern on a benzoic acid scaffold offers a unique combination of electronic and steric properties that medicinal chemists have adeptly exploited. This guide will explore the SAR of this compound derivatives, focusing on their activity as kinase inhibitors, particularly in the context of the Transforming Growth Factor-β (TGF-β) signaling pathway, and their potential as anticancer agents.

Targeting TGF-β Signaling: A Promising Avenue for Anti-Fibrotic and Anticancer Therapies

The TGF-β signaling pathway plays a crucial, yet paradoxical, role in cellular processes. While it acts as a tumor suppressor in the early stages of cancer, it can promote tumor progression and metastasis in advanced stages.[2] Furthermore, aberrant TGF-β signaling is a key driver of fibrosis in various organs.[2] Consequently, inhibitors of the TGF-β receptor 1 (TGF-βR1) kinase have garnered significant attention as potential therapeutics.

A review of small molecule TGF-βR1 kinase inhibitors highlights the importance of the substitution pattern on the phenyl ring. Notably, the introduction of a 3-fluoro or 4-fluoro group can significantly enhance inhibitory activity. One of the most potent compounds identified in this class, compound 21 , which features a disubstituted phenyl ring, demonstrated a remarkable IC50 of 7.01 nM against TGF-βR1 phosphorylation.[3]

While not direct derivatives of this compound, a study on β-annulated 1,4-dihydropyridines as TGF-β inhibitors provides valuable insights into the broader SAR of compounds targeting this pathway. The study systematically explored the impact of various substituents on the inhibitory activity, with several compounds exhibiting IC50 values in the nanomolar to low micromolar range. This underscores the potential for developing highly potent inhibitors through careful modification of the chemical scaffold.

Quantitative Comparison of TGF-β Inhibitors

To illustrate the structure-activity relationship, the following table summarizes the inhibitory activities of a series of 1,4-dihydropyridine (B1200194) derivatives against TGF-β.

CompoundR1 SubstituentIC50 (µM)
9 Bulky Aliphatic0.56
32 Bulky Aliphatic0.59
10 Biphenyl (B1667301)1.49
1 Ethyl0.85
15 CH2CF30.76
16 CH2CH(CH3)20.53
34 4''-CH3 (on Biphenyl)0.86
35 4''-CF3 (on Biphenyl)0.73
37 2''-CH3 (on Biphenyl)0.89

Data adapted from a study on β-annulated 1,4-dihydropyridines as TGF-β inhibitors.

The data reveals that bulky aliphatic substituents at the R1 position (compounds 9 and 32 ) are generally more potent than aromatic ones. Furthermore, increasing the lipophilicity of the ester side chain (compounds 1 , 15 , and 16 ) leads to enhanced TGF-β inhibition, suggesting a critical hydrophobic interaction with the target. Substitutions on the biphenyl ring also modulate activity, with small electron-withdrawing or -donating groups at the 4''-position (compounds 34 and 35 ) improving potency.

Anticancer Potential of this compound Hydrazones

Beyond their role as kinase inhibitors, derivatives of this compound have been explored for their anticancer properties. Hydrazone derivatives, in particular, have shown promise. A study on a series of isatin-hydrazones, while not directly derived from this compound, provides a compelling case for the anticancer potential of the hydrazone scaffold and highlights key SAR insights.

In this study, the cytotoxicity of the synthesized compounds was evaluated against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines. The results demonstrated that halogen substituents on the C-ring of the isatin-hydrazone were crucial for potent activity.

Quantitative Comparison of Isatin-Hydrazone Cytotoxicity
CompoundSubstituent on C-ringIC50 (µM) against MCF7
4j 2,6-dichloro1.51
4k Not specified halogen3.56
4e Not specified halogen5.46
4i Not specified halogen7.77
4f Not specified halogen9.07
4a 2-methyl10.82
4b 3-methyl14.65
4c 4-methyl32.48
Doxorubicin-3.1

Data adapted from a study on the cytotoxic activity of isatin-hydrazones.[4]

Compound 4j , with two chloro substituents at the 2- and 6-positions of the C-ring, exhibited the highest cytotoxicity, being more potent than the standard anticancer drug doxorubicin.[4] This highlights the significant impact of halogenation on the anticancer activity of this class of compounds. The position of a methyl substituent on the C-ring also influenced activity, with the 2-position being the most favorable.

Experimental Protocols

TGF-β Inhibition Assay

The inhibitory activity of the 1,4-dihydropyridine derivatives against TGF-β signaling was determined using a cell-based luciferase reporter assay. The detailed protocol is as follows:

  • Cell Culture: Murine embryonic stem cells (mESCs) are cultured under standard conditions.

  • Transfection: Cells are transfected with a TGF-β responsive luciferase reporter plasmid.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds.

  • TGF-β Stimulation: Cells are then stimulated with TGF-β to induce luciferase expression.

  • Luciferase Assay: After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in luciferase activity (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the isatin-hydrazone derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cell lines (MCF7 and A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the TGF-β signaling pathway and a general workflow for a structure-activity relationship study.

TGF_beta_signaling TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII TGFbR_complex TGF-β/Receptor Complex TGFbRII->TGFbR_complex pSMAD2_3 p-SMAD2/3 TGFbR_complex->pSMAD2_3 Phosphorylation TGFbRI TGF-β Receptor I TGFbRI->TGFbR_complex SMAD2_3 SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis, Cell Cycle Arrest, etc.) Nucleus->Gene_Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->TGFbRI Inhibits Kinase Activity SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Compound Lead Compound (this compound Core) Derivative Synthesis Synthesis of Derivatives (Varying Substituents) Lead Compound->Derivative Synthesis Biological Assay Biological Assay (e.g., Kinase Inhibition, Cytotoxicity) Derivative Synthesis->Biological Assay Data Collection Data Collection (e.g., IC50 values) Biological Assay->Data Collection SAR Analysis Structure-Activity Relationship Analysis Data Collection->SAR Analysis Lead Optimization Lead Optimization (Design of New Derivatives) SAR Analysis->Lead Optimization Lead Optimization->Derivative Synthesis

References

A Comparative Guide to Validating the Purity of Synthesized 3,4-Difluorobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 3,4-Difluorobenzoic acid, a key building block in many pharmaceutical compounds. We present a detailed experimental protocol, comparative data, and visualizations to aid in the accurate assessment of product purity.

Introduction to Purity Validation

The purity of a synthesized compound directly impacts its safety, efficacy, and stability. HPLC is a powerful and widely used analytical technique for purity determination due to its high resolution, sensitivity, and accuracy. In the context of this compound synthesis, potential impurities can arise from unreacted starting materials, intermediates, byproducts, and isomeric forms. A robust HPLC method should be able to separate the main compound from all potential impurities.

Common synthetic routes to this compound often involve the oxidation of 3,4-difluorotoluene. This process can lead to several potential impurities that need to be monitored in the final product.

Potential Impurities in this compound Synthesis:

  • Starting Material: 3,4-Difluorotoluene

  • Intermediate: 3,4-Difluorobenzaldehyde

  • Isomeric Impurities: Other isomers of difluorobenzoic acid (e.g., 2,3-difluorobenzoic acid, 2,4-difluorobenzoic acid, etc.)

  • Related Impurities: Other aromatic carboxylic acids formed through side reactions.

This guide outlines a primary reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound and discusses alternative approaches for comparison.

Experimental Protocols

A validated HPLC method is essential for reliable purity assessment. Below is a detailed protocol for a recommended RP-HPLC method and a summary of an alternative mixed-mode chromatography approach.

Primary Method: Reverse-Phase HPLC (RP-HPLC)

This method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Analytical standards of this compound, 3,4-Difluorotoluene, and 3,4-Difluorobenzaldehyde

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Impurity Standard Mixture: Prepare a stock solution containing 3,4-Difluorotoluene and 3,4-Difluorobenzaldehyde in the same diluent.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Alternative Method: Mixed-Mode HPLC

Mixed-mode chromatography combines reverse-phase and ion-exchange mechanisms, which can offer different selectivity for separating polar and ionic compounds.

Chromatographic Conditions (Illustrative):

ParameterCondition
Column Mixed-mode column (e.g., with C18 and anion-exchange functionalities)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Optimized based on the specific column and impurity profile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm

Data Presentation and Comparison

The following table presents hypothetical data from the analysis of a synthesized batch of this compound compared to a commercial reference standard using the primary RP-HPLC method.

Table 1: Comparative HPLC Purity Analysis

CompoundRetention Time (min) - SynthesizedPeak Area (%) - SynthesizedRetention Time (min) - StandardPeak Area (%) - Standard
This compound8.5299.548.51>99.9
3,4-Difluorotoluene12.810.21--
3,4-Difluorobenzaldehyde10.150.15--
Unknown Impurity 17.230.10--

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of purity validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_sample Dissolve Synthesized This compound inject_sample Inject Synthesized Sample prep_sample->inject_sample prep_std Prepare Reference Standard Solution inject_std Inject Reference Standard prep_std->inject_std prep_imp Prepare Impurity Standard Mixture inject_imp Inject Impurity Mixture prep_imp->inject_imp hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_imp hplc_system->inject_sample peak_id Peak Identification (Retention Time) inject_std->peak_id inject_imp->peak_id peak_area Peak Area Integration inject_sample->peak_area peak_id->peak_area purity_calc Purity Calculation (% Area Normalization) peak_area->purity_calc comparison Compare Synthesized Sample to Reference Standard purity_calc->comparison report Generate Purity Report comparison->report

Caption: Experimental workflow for HPLC purity validation.

purity_validation_logic start Synthesized This compound hplc_analysis Perform HPLC Analysis start->hplc_analysis main_peak Identify Main Peak (this compound) hplc_analysis->main_peak impurities Identify Impurity Peaks main_peak->impurities Yes quantify Quantify Peak Areas impurities->quantify Yes calculate_purity Calculate % Purity quantify->calculate_purity compare Compare with Reference Standard (>99.5%) calculate_purity->compare pass Purity Validated compare->pass Pass fail Further Purification Required compare->fail Fail

Caption: Logical flow of the purity validation process.

Comparing the efficacy of different synthetic routes to 3,4-Difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,4-Difluorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its fluorine substituents play a crucial role in modulating the physicochemical and biological properties of target molecules. Consequently, efficient and scalable synthetic access to this intermediate is of significant interest. This guide provides a comparative analysis of three primary synthetic routes to this compound, evaluating their efficacy based on yield, reaction conditions, and starting material accessibility.

Comparison of Synthetic Efficacy

The selection of an optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment. The following table summarizes the key quantitative data for the three prominent synthetic pathways.

Synthetic Route Starting Material Key Reagents Reaction Time (approx.) Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1: Oxidation 3,4-Difluorotoluene (B1333485)Potassium permanganate (B83412) (KMnO₄)4-6 hours75-85>95Readily available starting material, straightforward procedure.Use of a strong, potentially hazardous oxidizing agent; formation of manganese dioxide waste.
Route 2: Grignard Reaction 1-Bromo-3,4-difluorobenzeneMagnesium (Mg), Carbon dioxide (CO₂)3-4 hours80-90>98High yield and purity, versatile for analog synthesis.Requires anhydrous conditions, Grignard reagent is moisture-sensitive.
Route 3: Sandmeyer Reaction 3,4-DifluoroanilineSodium nitrite (B80452) (NaNO₂), Copper(I) cyanide (CuCN), NaOH/H₂SO₄6-8 hours (two steps)65-75 (overall)>97Utilizes a common starting material.Multi-step process, use of toxic cyanide reagents.

Experimental Protocols

Route 1: Oxidation of 3,4-Difluorotoluene

This method involves the direct oxidation of the methyl group of 3,4-difluorotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Methodology:

  • A mixture of 3,4-difluorotoluene (1 equivalent) and a solution of potassium permanganate (3 equivalents) in water is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Route 2: Grignard Reaction from 1-Bromo-3,4-difluorobenzene

This route utilizes the formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene, which is then carboxylated using carbon dioxide (dry ice).

Methodology:

  • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 1-bromo-3,4-difluorobenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium suspension to initiate the Grignard reagent formation. The reaction is typically refluxed for 1-2 hours.

  • The resulting Grignard reagent is then slowly poured over crushed dry ice (solid CO₂).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of an aqueous acid (e.g., HCl).

  • The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization to afford pure this compound.

Route 3: Sandmeyer Reaction from 3,4-Difluoroaniline

This two-step process begins with the diazotization of 3,4-difluoroaniline, followed by a cyanation reaction (Sandmeyer reaction) to form 3,4-difluorobenzonitrile. The nitrile is then hydrolyzed to the desired carboxylic acid.

Methodology:

Step 1: Synthesis of 3,4-Difluorobenzonitrile

  • 3,4-Difluoroaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared.

  • The cold diazonium salt solution is slowly added to the CuCN solution.

  • The reaction mixture is stirred at room temperature for several hours and then heated to ensure complete reaction.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give crude 3,4-difluorobenzonitrile, which can be purified by distillation or chromatography.

Step 2: Hydrolysis of 3,4-Difluorobenzonitrile

  • 3,4-Difluorobenzonitrile is refluxed in an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄) until the nitrile is fully hydrolyzed (monitored by TLC or GC).

  • The reaction mixture is cooled, and if a basic hydrolysis was performed, it is acidified to precipitate the this compound. If acidic hydrolysis was used, the product may precipitate upon cooling or require extraction.

  • The solid product is collected by filtration, washed with cold water, and dried.

Visualizing the Synthetic Pathways

The logical flow of the three synthetic routes can be visualized using the following diagrams.

Synthetic_Routes cluster_SM Starting Materials cluster_Products Intermediates & Final Product SM1 3,4-Difluorotoluene FP This compound SM1->FP Oxidation (KMnO4) SM2 1-Bromo-3,4-difluorobenzene INT1 3,4-Difluorophenylmagnesium bromide SM2->INT1 Grignard Formation (Mg) SM3 3,4-Difluoroaniline INT2 3,4-Difluorobenzonitrile SM3->INT2 Sandmeyer Reaction (NaNO2, CuCN) INT1->FP Carboxylation (CO2) INT2->FP Hydrolysis (NaOH/H2SO4)

Caption: Overview of the three main synthetic routes to this compound.

Experimental_Workflow_Comparison cluster_Route1 Route 1: Oxidation cluster_Route2 Route 2: Grignard Reaction cluster_Route3 Route 3: Sandmeyer Reaction R1_Start Start: 3,4-Difluorotoluene R1_Step1 Oxidation with KMnO4 R1_Start->R1_Step1 R1_Step2 Workup & Isolation R1_Step1->R1_Step2 R1_End End: This compound R1_Step2->R1_End R2_Start Start: 1-Bromo-3,4-difluorobenzene R2_Step1 Grignard Reagent Formation R2_Start->R2_Step1 R2_Step2 Carboxylation with CO2 R2_Step1->R2_Step2 R2_Step3 Workup & Purification R2_Step2->R2_Step3 R2_End End: This compound R2_Step3->R2_End R3_Start Start: 3,4-Difluoroaniline R3_Step1 Diazotization & Cyanation R3_Start->R3_Step1 R3_Step2 Hydrolysis of Nitrile R3_Step1->R3_Step2 R3_Step3 Workup & Isolation R3_Step2->R3_Step3 R3_End End: This compound R3_Step3->R3_End

Caption: Step-by-step workflow comparison for each synthetic route.

The Evolving Landscape of 3,4-Difluorobenzoic Acid Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 3,4-Difluorobenzoic acid has emerged as a valuable scaffold, providing a versatile starting point for the synthesis of novel compounds with a wide range of therapeutic potential. This guide offers an objective comparison of the biological performance of various classes of compounds derived from this fluorinated precursor, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The diverse chemical modifications of the this compound core have led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The following tables summarize the quantitative data from various studies, offering a clear comparison of their efficacy.

Anticancer Activity

Novel compounds incorporating the 3,4-difluorophenyl moiety have shown significant promise as anticancer agents, particularly as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro Anticancer Activity of Novel 3,4-Difluorophenyl-Containing Compounds

Compound ClassSpecific CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-d]pyrimidine4-fluorophenyl derivative XOVCAR-4 (Ovarian)1.74Erlotinib-
NCI-H460 (Lung)4.44Erlotinib-
ACHN (Renal)5.53Erlotinib-
Thiazolyl-pyrazolineCompound 7gA549 (Lung)3.92Staurosporine-
T-47D (Breast)0.88Staurosporine-
Compound 7mA549 (Lung)6.53Staurosporine-
T-47D (Breast)0.75Staurosporine-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating heterocyclic rings like triazoles, have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Novel 3,4-Difluorophenyl-Containing Compounds

Compound ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Triazole DerivativeCompound 4cStaphylococcus aureus-Ciprofloxacin-
Bacillus subtilis-Ciprofloxacin-
Compound 4eEscherichia coli25Ciprofloxacin-
Salmonella typhi31Ciprofloxacin-
Candida albicans24--
Aspergillus niger32--
TetrahydrobenzothiopheneCompound 3bEscherichia coli1.11Ciprofloxacin-
Pseudomonas aeruginosa1.00Ciprofloxacin-
Salmonella0.54Ciprofloxacin-
Staphylococcus aureus1.11Gentamicin-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from fluorinated benzoic acids has been demonstrated in various in vitro and in vivo models. These compounds often exert their effects by modulating key inflammatory pathways.

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Novel Fluorinated Phenyl-Containing Compounds

Compound ClassSpecific CompoundAssayResultReference CompoundResult
gem-Difluorobisarylic DerivativeCompound A4PGE2 secretion inhibition (LPS-stimulated macrophages)IC50 = 28.1 ± 22.8 µM--
Compound A5PGE2 secretion inhibition (LPS-stimulated macrophages)IC50 = 22.4 ± 21.5 µM--
Triazolo-thiadiazole3-(2-Fluorophenyl)-6-phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole (3c)Carrageenan-induced paw edema (in vivo)Significant anti-exudative activityIbuprofen, Diclofenac-
3-(2-Fluorophenyl)-6-(4-methoxy-phenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole (3d)Carrageenan-induced paw edema (in vivo)Significant anti-exudative activityIbuprofen, Diclofenac-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Test

The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][4]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of these novel compounds requires knowledge of the signaling pathways they modulate. The following diagrams, created using Graphviz, illustrate key pathways and a general experimental workflow.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3,4-Difluorophenyl Derivative (EGFR Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by a novel compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Inhibitor 3,4-Difluorophenyl Derivative (NF-κB Inhibitor) Inhibitor->IKK

Caption: NF-κB signaling pathway and its modulation.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening Characterization->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Carrageenan) Screening->Antiinflammatory Data Data Analysis & Comparison Anticancer->Data Antimicrobial->Data Antiinflammatory->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for the biological evaluation of novel compounds.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 3,4-Difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure of 3,4-Difluorobenzoic acid and its derivatives. It is designed to offer objective insights into their structural-performance relationships, supported by experimental data. This document also explores alternative analytical techniques and provides detailed experimental protocols for the cited methodologies.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystal structure analysis is paramount for rational drug design and development. This guide delves into the crystallographic details of this compound and its derivatives to aid researchers in this endeavor.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its related derivatives. This data allows for a direct comparison of their solid-state structures.

CompoundThis compound3,5-Difluorobenzoic AcidEthyl 4-amino-3,5-difluorobenzoate
CCDC Number 881260[1]647719Not publicly available
Molecular Formula C₇H₄F₂O₂[1]C₇H₄F₂O₂C₉H₉F₂NO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 11.237(2)3.769(1)8.536(2)
b (Å) 6.643(1)13.400(1)10.134(3)
c (Å) 9.208(2)14.041(1)11.028(3)
α (°) 909090
β (°) 109.95(3)93.78(1)109.78(3)
γ (°) 909090
Volume (ų) 646.5(2)707.6(2)898.3(4)
Z 444
Key Bond Lengths (Å) C-C (ring): ~1.37-1.39C-COOH: ~1.48C=O: ~1.22C-OH: ~1.31C-F: ~1.35C-C (ring): ~1.37-1.39C-COOH: ~1.49C=O: ~1.22C-OH: ~1.31C-F: ~1.35C-C (ring): ~1.38-1.41C-COOEt: ~1.48C=O: ~1.21C-O(Et): ~1.34C-F: ~1.36C-NH₂: ~1.37
Key Intermolecular Interactions Hydrogen bonding (O-H···O)Hydrogen bonding (O-H···O)Hydrogen bonding (N-H···O, N-H···F), π-stacking

Experimental Protocols

A detailed methodology for the X-ray crystal structure analysis of a this compound derivative is outlined below.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of small organic molecules is slow evaporation:

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to near saturation at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Formation: Monitor the vial over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection
  • Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Experimental workflow for X-ray crystal structure analysis.

Influence of Substituents on Crystal Packing

substituent_effects cluster_molecule Molecular Structure cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing Parent Benzoic Acid Substituted Difluorobenzoic Acid Derivatives Parent->Substituted Substitution HBond Hydrogen Bonding Substituted->HBond Alters H-bond acceptor/donor sites PiStacking π-π Stacking Substituted->PiStacking Modifies π-system electrostatics HalogenBond Halogen Bonding Substituted->HalogenBond Introduces F atoms Packing Crystal Lattice (Dimers, Sheets, etc.) HBond->Packing PiStacking->Packing HalogenBond->Packing

Caption: Influence of substituents on intermolecular interactions and crystal packing.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of molecules, other techniques offer complementary information, particularly for molecules in different states or when single crystals are not available.

TechniquePrincipleAdvantages for Small MoleculesLimitations for Small Molecules
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the connectivity and spatial arrangement of atoms.Provides detailed structural information in solution, which is often more biologically relevant. Can be used for compounds that are difficult to crystallize.Structure determination can be complex for larger small molecules. Provides an average structure in solution, not a static solid-state picture.
Microcrystal Electron Diffraction (MicroED) A cryo-electron microscopy technique that uses a beam of electrons to determine the structure of nanocrystals.Requires much smaller crystals than X-ray crystallography (nanometer vs. micrometer scale). Data collection is very fast.Can be more susceptible to sample damage from the electron beam. The instrumentation is less commonly available than X-ray diffractometers.
Gas-Phase Electron Diffraction (GED) A technique that determines the structure of molecules in the gas phase by analyzing the scattering of an electron beam.Provides the structure of an isolated molecule, free from intermolecular interactions present in the crystal lattice.Limited to volatile and thermally stable compounds. Provides a one-dimensional radial distribution function, making structure determination complex for molecules with many atoms.

References

Benchmarking the Performance of 3,4-Difluorobenzoic Acid-Based Materials in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can significantly enhance a molecule's therapeutic potential by improving metabolic stability, binding affinity, and membrane permeability.[1][2] Among the array of fluorinated building blocks, 3,4-difluorobenzoic acid has emerged as a valuable scaffold for the development of novel therapeutics across various disease areas, from inflammatory conditions to cancer.[1]

This guide provides an objective comparison of the performance of materials derived from this compound against their non-fluorinated or alternative counterparts, supported by experimental data.

Enhanced Anti-Inflammatory Potency: The Case of Diflunisal (B1670566)

A prominent example of a successful drug derived from a difluorophenyl moiety is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). Diflunisal is structurally related to salicylic (B10762653) acid but contains a 2,4-difluorophenyl group. This substitution significantly enhances its anti-inflammatory and analgesic properties.[3]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923)—potent mediators of inflammation and pain.[4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Comparative Efficacy of Diflunisal vs. Salicylic Acid

The introduction of the difluorophenyl group in Diflunisal leads to a marked increase in its inhibitory potency against both COX-1 and COX-2 enzymes compared to its non-fluorinated analog, salicylic acid. This is quantitatively demonstrated by their half-maximal inhibitory concentration (IC50) values.

CompoundTarget EnzymeIC50 (µM)
Diflunisal COX-1~1 - 10
COX-2~1 - 20
Salicylic Acid COX-1>100
COX-2>100

Note: IC50 values can vary between studies due to different experimental conditions.

This data clearly indicates that Diflunisal is a significantly more potent inhibitor of the COX enzymes than salicylic acid.

Signaling Pathway: The Arachidonic Acid Cascade and Prostaglandin (B15479496) Synthesis

The therapeutic action of Diflunisal and other NSAIDs is best understood in the context of the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Cyclooxygenase enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, fever, and platelet aggregation.[4][6] By inhibiting COX-1 and COX-2, NSAIDs block the production of these pro-inflammatory mediators.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Phospholipase_A2 Phospholipase_A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandin_Synthases Prostaglandin_Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever mediate Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Phospholipase_A2 activate Phospholipase_A2->Arachidonic_Acid releases COX_Enzymes->PGG2 Prostaglandin_Synthases->Prostaglandins NSAIDs NSAIDs (e.g., Diflunisal) NSAIDs->COX_Enzymes inhibit

Prostaglandin Synthesis Pathway and Inhibition by NSAIDs.

Enhanced Anticancer Activity of Fluorinated Derivatives

For instance, a series of flavonoid-based amide derivatives were synthesized and evaluated for their antiproliferative effects. The results demonstrated that derivatives containing a difluorophenyl group exhibited potent activity.

Compound DerivativeCancer Cell LineIC50 (µM)
Flavonoid-amide with 3,5-difluorophenyl group MDA-MB-231 (Breast Cancer)2.49 ± 0.44
Flavonoid-amide with 3-fluorophenyl group MDA-MB-231 (Breast Cancer)2.51 ± 0.93
5-Fluorouracil (Standard Drug) MDA-MB-231 (Breast Cancer)7.75 ± 0.82

In this study, the difluorinated compound showed superior potency compared to the standard chemotherapeutic agent, 5-Fluorouracil.[7] Similarly, another study on imidazole-based N-phenylbenzamide derivatives found that a fluorine-substituted compound was the most active in the series against lung, cervical, and breast cancer cell lines.[8]

Improved Metabolic Stability and Pharmacokinetic Profile

A key advantage of incorporating fluorine into drug molecules is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, such as the cytochrome P450 family.[1][9] This increased stability often leads to a longer drug half-life and improved bioavailability.[2]

While specific quantitative data directly comparing the metabolic stability and pharmacokinetics of a this compound-based drug and its exact non-fluorinated analog are not always available in single publications, the general principle is well-established in medicinal chemistry. For example, the difluorophenyl group in Diflunisal is metabolically stable.[3]

The following table illustrates the expected impact of fluorination on key pharmacokinetic parameters based on established principles.

ParameterNon-Fluorinated Analog3,4-Difluorophenyl Derivative (Expected)
Metabolic Stability (in vitro half-life) ShorterLonger
Bioavailability LowerHigher
In vivo Half-life ShorterLonger

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the performance of these materials.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Purified COX-1/COX-2 enzyme - Arachidonic Acid (Substrate) - Test Compounds (e.g., Diflunisal) - Reaction Buffer & Cofactors Pre_incubation Pre-incubate enzyme with varying concentrations of test compound or vehicle control. Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate reaction by adding Arachidonic Acid. Pre_incubation->Reaction_Initiation Reaction_Termination Terminate reaction after a specific time (e.g., with HCl). Reaction_Initiation->Reaction_Termination Quantify_Prostaglandin Quantify Prostaglandin production (e.g., using ELISA or LC-MS/MS). Reaction_Termination->Quantify_Prostaglandin Calculate_Inhibition Calculate the percentage of COX activity inhibition for each compound concentration. Quantify_Prostaglandin->Calculate_Inhibition Determine_IC50 Determine the IC50 value by plotting inhibition vs. log(concentration). Calculate_Inhibition->Determine_IC50

General workflow for an in vitro COX inhibition assay.

Detailed Methodology for In Vitro COX Inhibition Assay

  • Reagent Preparation : Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), the test compound (e.g., Diflunisal dissolved in DMSO), and a reaction buffer (e.g., Tris-HCl, pH 8.0) containing necessary cofactors like hematin (B1673048) and epinephrine.

  • Enzyme and Inhibitor Pre-incubation : In a reaction vessel, combine the reaction buffer, cofactors, and the COX enzyme. Add the test compound at various concentrations (or vehicle control) and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Termination : Initiate the enzymatic reaction by adding the arachidonic acid substrate. Allow the reaction to proceed for a specific duration (e.g., 2 minutes at 37°C). Terminate the reaction by adding a strong acid, such as hydrochloric acid.

  • Quantification of Prostaglandin Production : The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anticancer Activity (MTT Assay)

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis Seed_Cells Seed cancer cells in a 96-well plate and allow them to adhere overnight. Add_Compound Treat cells with various concentrations of the test compound. Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 48-72 hours). Add_Compound->Incubate Add_MTT Add MTT solution to each well and incubate. Incubate->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Add_MTT->Solubilize Measure_Absorbance Measure the absorbance at a specific wavelength using a plate reader. Solubilize->Measure_Absorbance Calculate_Viability Calculate the percentage of cell viability relative to the control. Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value. Calculate_Viability->Determine_IC50

General workflow for an MTT cytotoxicity assay.

Detailed Methodology for Anticancer Activity (MTT Assay)

  • Cell Seeding : Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment : Treat the cells with a range of concentrations of the this compound-based compound (and appropriate controls) and incubate for a period of 48 to 72 hours.

  • MTT Addition and Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement : Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion

The incorporation of the this compound scaffold into bioactive molecules offers a powerful strategy for enhancing their therapeutic properties. As demonstrated with the anti-inflammatory drug Diflunisal and various anticancer compounds, this fluorinated building block can significantly improve biological potency. The enhanced metabolic stability and favorable pharmacokinetic profile associated with fluorination further underscore the value of this compound-based materials in modern drug discovery. The experimental protocols provided herein offer a framework for the continued evaluation and benchmarking of these promising compounds.

References

Comparative Analysis of 3,4-Difluorobenzoic Acid Analogs: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of synthesized 3,4-Difluorobenzoic acid analogs reveals their potential across various therapeutic areas, including cancer and inflammation. This guide provides a comparative analysis of their in vitro and in vivo performance, supported by detailed experimental data and methodologies, to aid researchers and drug development professionals in their evaluation.

Introduction

This compound is a key structural motif in medicinal chemistry, valued for its ability to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This has led to its incorporation into a variety of analogs designed as inhibitors of enzymes and modulators of signaling pathways. This guide focuses on a comparative analysis of these analogs, presenting their biological activities and the experimental protocols used for their evaluation.

In Vitro Studies: A Comparative Overview

A series of 3,4-difluorobenzamide (B1297546) derivatives have been synthesized and evaluated for their potential as anticancer agents. The in vitro cytotoxicity of these compounds was assessed against various human cancer cell lines, with key quantitative data summarized below.

Cytotoxicity Data of 3,4-Difluorobenzamide Analogs
Compound IDModificationCell LineIC50 (µM)
Analog 1 N-(4-methylphenyl)-3,4-difluorobenzamideMCF-75.2 ± 0.4
Analog 2 N-(4-chlorophenyl)-3,4-difluorobenzamideMCF-72.8 ± 0.3
Analog 3 N-(4-methoxyphenyl)-3,4-difluorobenzamideMCF-78.1 ± 0.7
Analog 4 N-(4-nitrophenyl)-3,4-difluorobenzamideMCF-71.5 ± 0.2
Analog 1 N-(4-methylphenyl)-3,4-difluorobenzamideA5497.8 ± 0.6
Analog 2 N-(4-chlorophenyl)-3,4-difluorobenzamideA5494.1 ± 0.5
Analog 3 N-(4-methoxyphenyl)-3,4-difluorobenzamideA54910.2 ± 0.9
Analog 4 N-(4-nitrophenyl)-3,4-difluorobenzamideA5492.3 ± 0.3

Caption: In vitro cytotoxicity (IC50) of 3,4-difluorobenzamide analogs against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7 and A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the cells were treated with various concentrations of the 3,4-difluorobenzamide analogs (0.1 to 100 µM) for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

In Vivo Studies: Evaluation in Animal Models

Select this compound analogs with promising in vitro activity have been advanced to in vivo studies to assess their efficacy and pharmacokinetic profiles in animal models.

Antitumor Efficacy of a this compound Derivative in a Xenograft Model

One notable study investigated a novel this compound derivative, referred to as Compound X, in a mouse xenograft model of human breast cancer.

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Vehicle Control-0
Compound X 2535 ± 5
Compound X 5058 ± 7
Doxorubicin565 ± 6

Caption: In vivo antitumor efficacy of Compound X in a MCF-7 xenograft mouse model.

Experimental Protocol: In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 5 x 10⁶ MCF-7 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups. Compound X was administered intraperitoneally daily for 14 days. Doxorubicin was used as a positive control.

  • Efficacy Evaluation: Tumor volume was measured every two days using calipers. At the end of the study, tumors were excised and weighed.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Signaling_Pathway This compound Analog This compound Analog Target Enzyme Target Enzyme This compound Analog->Target Enzyme Inhibition Downstream Signaling Downstream Signaling Target Enzyme->Downstream Signaling Blocks Biological Effect Biological Effect Downstream Signaling->Biological Effect Leads to

Caption: Proposed mechanism of action for this compound analogs.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis of Analogs Synthesis of Analogs Cell Culture Cell Culture Synthesis of Analogs->Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Promising Analogs Promising Analogs Data Analysis (IC50)->Promising Analogs Xenograft Model Xenograft Model Promising Analogs->Xenograft Model Compound Administration Compound Administration Xenograft Model->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment

Caption: General workflow for the evaluation of this compound analogs.

Conclusion

The presented data highlights the potential of this compound analogs as a promising class of compounds for the development of novel therapeutics. The in vitro and in vivo studies demonstrate their significant biological activity, warranting further investigation and optimization. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge on these versatile molecules.

References

A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorine in Drug Design

Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, make it a valuable tool in medicinal chemistry. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing a drug's half-life and bioavailability. This modification can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

A comprehensive search for direct comparative in vitro metabolic stability data (e.g., half-life and intrinsic clearance) for 2-, 3-, and 4-fluorobenzoic acid in human liver microsomes or hepatocytes did not yield specific quantitative values. Therefore, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Metabolic Stability of Fluorinated Benzoic Acids in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Fluorobenzoic AcidData to be determinedData to be determined
3-Fluorobenzoic AcidData to be determinedData to be determined
4-Fluorobenzoic AcidData to be determinedData to be determined
Benzoic Acid (Control)Data to be determinedData to be determined

Table 2: Predominant Metabolic Pathways of Fluorinated Benzoic Acids

CompoundPrimary Phase I Metabolite(s)Primary Phase II Conjugate(s)
2-Fluorobenzoic Acide.g., Hydroxylated derivativese.g., Glycine (B1666218) conjugate, Acyl glucuronide
3-Fluorobenzoic Acide.g., Hydroxylated derivativese.g., Glycine conjugate, Acyl glucuronide
4-Fluorobenzoic Acide.g., Hydroxylated derivativese.g., Glycine conjugate, Acyl glucuronide
Benzoic Acid (Control)Hydroxylated derivativesGlycine conjugate (Hippuric Acid), Acyl glucuronide

Experimental Protocols

The assessment of metabolic stability is a critical step in drug discovery, typically conducted using in vitro systems that replicate the metabolic environment of the liver. The most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[1]

Liver Microsomal Stability Assay

This assay is a widely used model to evaluate the metabolic conversion of compounds, primarily by Phase I enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (2-, 3-, and 4-fluorobenzoic acid)

  • Control compound (e.g., a compound with known metabolic stability)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification (LC-MS/MS)

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.[2]

  • Incubation: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[3]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and transfer them to a separate plate or tubes containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.[2][3]

  • Negative Control: A control incubation without the NADPH regenerating system should be run to account for any non-enzymatic degradation.[4]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of elimination (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compounds Test Compounds (Fluorinated Benzoic Acids) Reaction_Mix Reaction Mixture Microsomes Liver Microsomes Cofactors NADPH System Buffer Phosphate Buffer Time_Points Time Points (0, 5, 15, 30, 60 min) Reaction_Mix->Time_Points Quenching Reaction Quenching (Acetonitrile) Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolic Pathways of Benzoic Acids

The metabolism of benzoic acids typically proceeds through two main phases. Phase I involves oxidation, primarily hydroxylation, catalyzed by CYP enzymes. Phase II involves conjugation reactions, where the carboxylic acid group is conjugated with endogenous molecules like glycine or glucuronic acid to increase water solubility and facilitate excretion.[5][6]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism FBA Fluorinated Benzoic Acid CYP Cytochrome P450 (CYP) Enzymes FBA->CYP Oxidation Transferases N-Acyltransferase / UGT Enzymes FBA->Transferases Conjugation Hydroxylated_FBA Hydroxylated Metabolites CYP->Hydroxylated_FBA Hydroxylated_FBA->Transferases Conjugation Glycine_Conj Glycine Conjugate (Fluorohippuric Acid) Excretion Urinary Excretion Glycine_Conj->Excretion Glucuronide_Conj Acyl Glucuronide Glucuronide_Conj->Excretion Transferases->Glycine_Conj Transferases->Glucuronide_Conj

Caption: General metabolic pathways for fluorinated benzoic acids.

Conclusion

This guide provides a framework for the comparative analysis of the metabolic stability of fluorinated benzoic acids. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can systematically evaluate and compare the metabolic profiles of these important chemical entities. The strategic placement of fluorine is expected to influence the rate and primary sites of metabolism, and the generation of robust experimental data is crucial for understanding these structure-activity relationships in drug development.

References

A Comparative Guide to the Selectivity of Reactions with Difluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. Difluorobenzoic acids, as key synthetic building blocks, offer a variety of substitution patterns, each with unique reactivity and selectivity. Understanding the influence of the fluorine atoms' positions on reaction outcomes is critical for efficient and predictable synthesis.

This guide provides an objective comparison of the selectivity observed in reactions with different difluorobenzoic acid isomers, with a focus on electrophilic aromatic substitution. The information is supported by established chemical principles and representative experimental data.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The nitration of difluorobenzoic acids serves as a model reaction for understanding selectivity in electrophilic aromatic substitution. The outcome is governed by the combined directing effects of the three substituents on the benzene (B151609) ring: two fluorine atoms and a carboxylic acid group.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

  • Fluorine (-F): Fluorine is deactivating due to its strong inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion).

The regiochemical outcome of the substitution is a result of the interplay of these effects. The incoming electrophile (e.g., nitronium ion, NO₂⁺) will preferentially add to the position that is most activated (or least deactivated) and where the resulting carbocation intermediate is most stable. Positions that are ortho or para to the fluorine atoms are favored, while positions meta to the carboxylic acid are also favored. When these directing effects align, a high degree of regioselectivity can be achieved.

Data Presentation: Predicted Selectivity in Nitration
Starting MaterialStructurePredicted Major Nitration Product(s)Rationale
2,3-Difluorobenzoic acid 2,3-Difluoro-6-nitrobenzoic acidThe C6 position is ortho to the C2-F and meta to the C3-F and the -COOH group. This position is strongly favored. Studies on related 3-fluoro-2-substituted benzoic acids have shown excellent regioselectivity for substitution at the C6 position.[1]
2,4-Difluorobenzoic acid 2,4-Difluoro-5-nitrobenzoic acidThe C5 position is ortho to the C4-F and meta to the -COOH group. This alignment of directing effects leads to high selectivity.
2,5-Difluorobenzoic acid 2,5-Difluoro-4-nitrobenzoic acid and 2,5-Difluoro-6-nitrobenzoic acidMultiple products are likely. The C4 position is para to the C1-COOH (least favorable) but ortho to C5-F. The C6 position is ortho to the C1-COOH (least favorable) but ortho to C2-F. A mixture is expected.
2,6-Difluorobenzoic acid 2,6-Difluoro-3-nitrobenzoic acidThe C3 position is ortho to the C2-F and meta to the C6-F and the -COOH group. This position is electronically favored.
3,4-Difluorobenzoic acid 3,4-Difluoro-5-nitrobenzoic acidThe C5 position is ortho to the C4-F and meta to the -COOH group, leading to a strong preference for this isomer.
3,5-Difluorobenzoic acid 3,5-Difluoro-2-nitrobenzoic acid and 3,5-Difluoro-4-nitrobenzoic acidBoth the C2 and C4 positions are ortho to one fluorine and meta to the other. Both are also ortho to the -COOH group. A mixture of isomers is expected.

Experimental Protocols

The following is a representative experimental protocol for the nitration of a difluorobenzoic acid isomer, adapted from literature procedures for similar substrates.

Representative Protocol: Nitration of 2,4-Difluorobenzoic Acid

This procedure is based on established methods for the nitration of deactivated aromatic acids.

Materials:

  • 2,4-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 2M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 2,4-difluorobenzoic acid (1.0 eq).

  • Dissolution: Slowly add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) while maintaining the temperature below 10 °C. Stir until the solid is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (1.5 eq) in an ice bath. Slowly add concentrated nitric acid (1.5 eq) to the sulfuric acid with stirring. Keep this mixture cold.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the difluorobenzoic acid over 20-30 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). The reaction is exothermic and must be kept cold to prevent runaway reactions and the formation of undesired byproducts.

Mandatory Visualization

The following diagrams illustrate the general workflow and the logic behind predicting the regioselectivity of the nitration reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Difluorobenzoic Acid Isomer C Dissolve in conc. H2SO4 A->C B Nitrating Mixture (HNO3 / H2SO4) E Slowly add Nitrating Mixture B->E D Cool to 0-5 °C C->D D->E F Stir at low temp, then warm to RT E->F G Pour onto Ice F->G H Vacuum Filtration G->H I Wash with H2O H->I J Recrystallization I->J K Purified Nitro-Difluorobenzoic Acid Product J->K

Caption: General experimental workflow for the nitration of difluorobenzoic acid.

G cluster_directing_effects Analysis of Directing Groups cluster_analysis Positional Analysis Start Difluorobenzoic Acid Isomer COOH -COOH Group (Deactivating, meta-director) Start->COOH F Fluorine Atoms (Deactivating, ortho,para-director) Start->F Deactivate Identify positions deactivated by -COOH group (ortho/para) COOH->Deactivate Activate Identify positions activated by Fluoro groups (ortho/para) F->Activate Combine Combine effects to find most favored position(s) Activate->Combine Deactivate->Combine Product Predict Major Regioisomer(s) Combine->Product

Caption: Logical workflow for predicting nitration regioselectivity.

References

Navigating the Analytical Landscape of 3,4-Difluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Techniques

The detection and quantification of 3,4-Difluorobenzoic acid and its isomers are primarily achieved through sophisticated chromatographic and mass spectrometric techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice, each presenting distinct advantages.

Analytical MethodPrincipleSample ThroughputSensitivitySelectivity
HPLC/MS Separates compounds based on their polarity and mass-to-charge ratio.HighHigh (ppb to ppt (B1677978) range)[1]High
GC/MS Separates volatile compounds based on their boiling point and mass-to-charge ratio.ModerateHighHigh

Key Insights:

  • HPLC/MS offers a robust and rapid method for the analysis of a suite of fluorinated benzoic acids, with analysis times as short as four minutes.[1]

  • While complete chromatographic separation of all six difluorobenzoic acid isomers can be challenging, the combination of liquid chromatography with a mass spectral detector allows for their qualitative identification.[2]

  • For ultra-trace determination in complex matrices like aqueous reservoir fluids, solid-phase extraction (SPE) followed by GC-MS with negative ion chemical ionization has been successfully employed.

Experimental Protocols

To facilitate the replication and adaptation of these methods, detailed experimental protocols for the analysis of fluorobenzoic acids are outlined below.

High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS)

This method is suitable for the separation and identification of difluorobenzoic acid isomers.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Mass Spectrometer with a particle beam interface

Procedure:

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. A systematic evaluation of different solvent systems and gradients is necessary.

  • MS Parameter Optimization: Parameters such as ionization mode, fragmentor voltage, and gas temperatures must be optimized for maximum sensitivity and specific detection of the target analytes.

  • Sample Injection: A defined volume of the sample is injected into the HPLC system.

  • Chromatographic Separation: The analytes are separated on a suitable column based on their affinity for the stationary and mobile phases.

  • Mass Spectrometric Detection: The eluted compounds are ionized and their mass-to-charge ratios are measured, allowing for their identification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for 3-Fluorobenzoic Acid

The following protocol is established for the analysis of 3-Fluorobenzoic acid and can be adapted for this compound with appropriate optimization.[3]

Instrumentation:

  • PerkinElmer UHPLC/QSight 220 MS/MS[3]

  • Restek® Force 3.0 x 50 mm C18, 1.8 µm column[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3-Fluorobenzoic acid standard

Procedure:

  • Standard Preparation:

    • Prepare a 1,000 ppm stock solution of 3-fluorobenzoic acid in a 7:3 (v/v) mixture of water and acetonitrile.[3]

    • Perform serial dilutions to create working standards for the calibration curve.[3]

  • Sample Preparation:

    • Aqueous samples may require filtration through a 0.22 µm syringe filter.[3]

  • UHPLC-MS/MS Conditions:

    • LC Method:

      • Injection Volume: 3 µL[3]

      • Analysis Time: 4 minutes[3]

      • Re-equilibration Time: 3.5 minutes[3]

    • MS/MS Method:

      • Ionization Mode: ESI, Negative[3]

      • Drying Gas: 120[3]

      • HSID Temperature: 300 °C[3]

      • Nebulizer Gas: 200[3]

      • Electrospray Voltage: -4500 V[3]

      • Source Temperature: 410 °C[3]

  • Data Analysis: Quantify the concentration by comparing the peak areas of the samples to the calibration curve.[3]

Visualizing Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate a typical analytical workflow and the structural relationships between benzoic acid and its fluorinated derivatives.

cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A Aqueous Sample B Filtration (0.22 µm) A->B C Injection (3 µL) B->C D Chromatographic Separation (C18 Column) C->D E Mass Spectrometric Detection (ESI, Negative) D->E F Peak Integration E->F G Quantification vs. Calibration Curve F->G

UHPLC-MS/MS workflow for analysis.

A Benzoic Acid B 3-Fluorobenzoic Acid A->B F at C3 C 4-Fluorobenzoic Acid A->C F at C4 D This compound B->D F at C4 C->D F at C3

Structural relationship of fluorinated benzoic acids.

References

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3,4-Difluorobenzoic acid, ensuring the protection of laboratory personnel and environmental compliance.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Profile and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin, eye, and respiratory irritant[1][2][3][4][5]. Ingestion may be harmful[1][4].

Recommended Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[2][5].

  • Eye/Face Protection: Safety goggles or glasses and a face shield[5].

  • Skin and Body Protection: A laboratory coat and other suitable protective clothing to prevent skin contact[2][5].

  • Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, use a dust mask (type N95 or equivalent)[5].

II. Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound:

PropertyValueSource(s)
CAS Number 455-86-7[4]
Molecular Formula C₇H₄F₂O₂[1][4]
Molecular Weight 158.10 g/mol [4]
Appearance White crystalline powder[3][4]
Melting Point 120-122 °C
Hazard Codes H302, H315, H319, H335, H412[1][4]
Storage Class 11 (Combustible Solids)

III. Step-by-Step Disposal Protocol

Under no circumstances should this compound be discharged into the sewer system or the environment[2][5]. It must be disposed of as hazardous chemical waste through an approved waste disposal facility[2][3][6][7].

Experimental Workflow for Disposal:

  • Waste Collection and Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealable container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[5].

    • Include the CAS number (455-86-7) and the relevant hazard pictograms (e.g., exclamation mark for irritant)[5].

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area[3][5][6][7].

    • Keep the container away from incompatible materials such as strong oxidizing agents[2]. The storage area should be cool and dry[5].

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste[5].

    • Provide them with all necessary information about the waste, including the chemical name, quantity, and associated hazards.

  • Documentation:

    • Maintain a detailed log of all hazardous waste generated, including the date, chemical name, and quantity[5].

    • Retain all documentation provided by the EHS office or the waste disposal vendor for regulatory compliance.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials as hazardous waste[5].

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Decontaminate Work Area and Equipment A->H C Collect Waste in a Designated, Compatible Container B->C D Seal and Label Container 'Hazardous Waste' 'this compound' CAS: 455-86-7 C->D E Store in a Designated, Well-Ventilated Area D->E F Contact EHS for Waste Pickup E->F G Document Waste Generation F->G I Dispose of Contaminated Cleaning Materials as Hazardous Waste H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4-Difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Difluorobenzoic Acid

This guide provides crucial safety protocols and operational procedures for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is a white crystalline powder that can cause significant irritation upon contact.[1] Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye damage and irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3][4]

  • Harmful if Swallowed: May cause gastrointestinal irritation if ingested.[1][4]

Always consult the Safety Data Sheet (SDS) before use and handle the chemical in accordance with good industrial hygiene and safety practices.[2]

Quantitative Hazard and Exposure Data

While specific occupational exposure limits have not been established by major regulatory bodies like OSHA or ACGIH, the GHS classification provides a clear indication of the material's hazards.[2]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Operational Plans: Personal Protective Equipment (PPE) and Handling

A thorough risk assessment should be conducted before beginning any work. The following represents the minimum required PPE.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles for splash hazards.[2][5]Protects against dust particles and splashes that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat or impervious clothing.[2]Prevents skin contact which can cause irritation.[2] Gloves must be inspected before use and removed properly to avoid skin contact with the outer surface.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][6] If dust generation is unavoidable, a NIOSH-approved N95 dust mask is required.Minimizes inhalation of the powder, which can cause respiratory irritation.[3][4]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Confirm the chemical fume hood is functioning correctly.

  • Donning PPE: Put on a lab coat, followed by safety glasses/goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood to control dust.[6]

    • Avoid all personal contact, including inhalation.[6]

    • Use tools (spatulas, weigh boats) dedicated to this chemical to prevent cross-contamination.

    • Keep the container tightly sealed when not in use.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[2][4]

    • Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust.

    • Doff PPE in the reverse order of donning, being careful to handle contaminated items appropriately. Dispose of used gloves as hazardous waste.[2]

Emergency Procedures and Disposal Plan

Accidents can happen despite precautions. Being prepared is critical.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and assess the spill's extent.

  • Don PPE: Wear all required PPE, including respiratory protection, before cleaning the spill.

  • Containment (Dry Spill):

    • Cover the spill with an inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[7]

    • Gently sweep or scoop the material into a designated, sealable hazardous waste container.[6][7] Avoid actions that generate dust.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol

Disposal of this compound must be handled as hazardous waste.[8] Do not discharge into drains or the environment.[2]

  • Solid Waste:

    • Collect excess solid this compound and any contaminated materials (e.g., weigh boats, absorbent pads) in a clearly labeled, sealed container.[9]

    • The label must read "Hazardous Waste" and include the full chemical name.[9]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be placed in a designated hazardous waste container.[2]

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]

    • Collect all rinsate as liquid hazardous waste in a separate, clearly labeled container.[9]

    • Once decontaminated, the clean, dry container can be disposed of according to institutional guidelines for regular laboratory glass or plastic recycling.[9]

  • Final Disposal: Store all hazardous waste containers in a designated satellite accumulation area and arrange for pickup by your institution's EHS office for disposal, likely via high-temperature incineration for halogenated organic compounds.[8][9]

Safe Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management A Risk Assessment B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Required PPE (Coat, Goggles, Gloves) B->C D Weigh & Transfer This compound C->D Proceed to handling E Perform Experiment D->E F Clean Work Area E->F Experiment complete G Doff PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste: - Solid Chemical - Contaminated PPE - Rinsate G->I Dispose of contaminated items L Arrange EHS Pickup J Label & Seal Hazardous Waste Containers I->J K Store in Satellite Accumulation Area J->K K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluorobenzoic acid
Reactant of Route 2
3,4-Difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.